molecular formula C11H20N4O4 B558275 Boc-L-Lys(N3)-OH CAS No. 846549-33-5

Boc-L-Lys(N3)-OH

Número de catálogo: B558275
Número CAS: 846549-33-5
Peso molecular: 272.30 g/mol
Clave InChI: SKRPDWWWUARZIW-QMMMGPOBSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Boc-L-Lys(N3)-OH, also known as this compound, is a useful research compound. Its molecular formula is C11H20N4O4 and its molecular weight is 272.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

(2S)-6-azido-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N4O4/c1-11(2,3)19-10(18)14-8(9(16)17)6-4-5-7-13-15-12/h8H,4-7H2,1-3H3,(H,14,18)(H,16,17)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKRPDWWWUARZIW-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCCN=[N+]=[N-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCCCN=[N+]=[N-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20648862
Record name 6-Azido-N-(tert-butoxycarbonyl)-L-norleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20648862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

846549-33-5
Record name 6-Azido-N-(tert-butoxycarbonyl)-L-norleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20648862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Boc-L-Lys(N3)-OH: Structure, Properties, and Applications in Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-(tert-butoxycarbonylamino)-6-azidohexanoic acid, commonly known as Boc-L-Lys(N3)-OH, is a synthetically versatile amino acid derivative that has become an indispensable tool in modern chemical biology, peptide chemistry, and drug development. Its unique bifunctional nature, featuring a Boc-protected α-amino group and an azide (B81097) moiety on the side chain, allows for its seamless integration into peptide sequences via solid-phase peptide synthesis (SPPS) and subsequent site-specific modification through bioorthogonal "click" chemistry. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key applications of this compound, complete with detailed experimental protocols and workflow diagrams to facilitate its use in the laboratory.

Chemical Structure and Properties

This compound is a derivative of the natural amino acid L-lysine. The α-amino group is protected by a tert-butyloxycarbonyl (Boc) group, which is stable under a variety of reaction conditions but can be readily removed with mild acid. The ε-amino group of the lysine (B10760008) side chain is replaced by an azide (-N3) group. This azide functionality is highly stable towards most reagents used in peptide synthesis, yet it serves as a reactive handle for highly specific ligation reactions.

Chemical Structure:

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its proper handling, storage, and application in chemical reactions.

PropertyValueReference
Chemical Formula C11H20N4O4[1][2]
Molecular Weight 272.3 g/mol [1][3]
CAS Number 846549-33-5[1]
Appearance White crystalline powder[4]
Storage Temperature 4 °C[1]

Note: Specific values for melting point, optical rotation, and detailed solubility were not consistently available in the searched literature. Researchers should refer to the certificate of analysis provided by their specific supplier for the most accurate data.

Key Applications

The primary utility of this compound lies in its application as a building block in the synthesis of modified peptides and bioconjugates. The presence of the azide group allows for the introduction of a wide array of functionalities into a peptide sequence with high precision.

Solid-Phase Peptide Synthesis (SPPS)

This compound is fully compatible with standard Boc-chemistry solid-phase peptide synthesis protocols. The Boc group provides temporary protection of the α-amino group, which is cleaved at each cycle of peptide elongation. The azide group on the side chain is stable to the acidic conditions used for Boc deprotection (e.g., trifluoroacetic acid, TFA) and the coupling reagents, ensuring the integrity of the reactive handle throughout the synthesis.[3]

Click Chemistry and Bioconjugation

The azide moiety of this compound is a key participant in one of the most efficient and widely used click chemistry reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[5][6] This reaction allows for the covalent ligation of the azide-containing peptide to a molecule bearing a terminal alkyne. This strategy is extensively used for:

  • Peptide-Drug Conjugates (PDCs): The selective conjugation of cytotoxic drugs to targeting peptides.

  • PEGylation: The attachment of polyethylene (B3416737) glycol (PEG) chains to improve the pharmacokinetic properties of peptides.

  • Labeling with Probes: The introduction of fluorescent dyes, biotin, or other reporter molecules for imaging and diagnostic applications.[7]

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

Synthesis of this compound

A general two-step synthetic route starting from a protected L-lysine derivative is typically employed. The following is a representative protocol:

Step 1: Introduction of the Azide Group

  • Starting Material: Nα-Boc-Nε-Z-L-lysine (where Z is a benzyloxycarbonyl protecting group).

  • Deprotection: The Nε-Z group is removed via catalytic hydrogenation (e.g., using H2 gas and a palladium on carbon catalyst) to yield Nα-Boc-L-lysine.

  • Azide Introduction: The resulting free ε-amino group is then converted to an azide. This can be achieved through various methods, including the use of triflyl azide (TfN3) or by a two-step process involving diazotization followed by reaction with sodium azide.

Step 2: Work-up and Purification

  • The reaction mixture is typically quenched with a suitable reagent and the solvent is removed under reduced pressure.

  • The crude product is then purified using column chromatography on silica (B1680970) gel to yield pure this compound.

Note: The specific reagents and reaction conditions can vary. It is crucial to consult detailed literature procedures and perform the reaction under appropriate safety precautions, as azides can be energetic compounds.

Solid-Phase Peptide Synthesis (SPPS) with this compound

This protocol outlines the incorporation of this compound into a peptide chain using manual Boc-SPPS.

Materials:

  • Merrifield resin (or other suitable resin for Boc chemistry)

  • Boc-protected amino acids, including this compound

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIPEA)

  • Coupling reagent (e.g., HBTU, HATU)

Procedure:

  • Resin Swelling: Swell the resin in DCM in a reaction vessel for 30 minutes.

  • Boc Deprotection: Remove the Boc protecting group from the resin-bound amino acid by treating with a solution of 50% TFA in DCM for 30 minutes.

  • Washing: Wash the resin thoroughly with DCM followed by DMF.

  • Neutralization: Neutralize the resin with a solution of 10% DIPEA in DMF.

  • Coupling:

    • In a separate vial, dissolve this compound (3 equivalents relative to the resin loading) and a coupling reagent (e.g., HBTU, 3 eq.) in DMF.

    • Add DIPEA (6 eq.) to the activation mixture.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

  • Washing: Wash the resin with DMF and DCM.

  • Repeat: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.

  • Final Cleavage: Once the synthesis is complete, cleave the peptide from the resin and remove all side-chain protecting groups using a strong acid cocktail (e.g., HF or a high concentration of TFA with scavengers).

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an alkyne-modified molecule to a peptide containing a Lys(N3) residue.

Materials:

  • Azide-containing peptide (synthesized via SPPS)

  • Alkyne-functionalized molecule (e.g., a drug, dye)

  • Copper(II) sulfate (B86663) (CuSO4)

  • Sodium ascorbate (B8700270)

  • Solvent (e.g., DMF, DMSO, or a mixture with water)

Procedure:

  • Dissolution: Dissolve the azide-containing peptide and the alkyne-functionalized molecule in the chosen solvent system.

  • Catalyst Preparation: Prepare fresh stock solutions of CuSO4 and sodium ascorbate.

  • Reaction Initiation: Add the CuSO4 solution to the reaction mixture, followed by the sodium ascorbate solution. The sodium ascorbate reduces Cu(II) to the active Cu(I) catalyst in situ.

  • Reaction: Allow the reaction to proceed at room temperature with stirring. The reaction progress can be monitored by techniques such as HPLC or mass spectrometry.

  • Purification: Once the reaction is complete, the desired peptide conjugate can be purified using reverse-phase HPLC.

Mandatory Visualizations

Logical Relationship of this compound in Peptide Synthesis

Boc_Lys_N3_OH_in_SPPS Boc_Lys_N3 This compound SPPS Solid-Phase Peptide Synthesis Boc_Lys_N3->SPPS Incorporation Azide_Peptide Azide-Containing Peptide SPPS->Azide_Peptide Yields

Caption: Role of this compound in SPPS.

Experimental Workflow for Peptide-Drug Conjugate Synthesis

PDC_Workflow cluster_SPPS Peptide Synthesis cluster_Conjugation Bioconjugation cluster_Purification Final Product Resin Solid Support Resin Coupling Couple this compound & other AAs Resin->Coupling Cleavage Cleave from Resin Coupling->Cleavage Azide_Peptide Purified Azide-Peptide Cleavage->Azide_Peptide Click CuAAC 'Click' Reaction with Alkyne-Drug Azide_Peptide->Click PDC Peptide-Drug Conjugate Click->PDC Purify HPLC Purification PDC->Purify Final_PDC Pure Peptide-Drug Conjugate Purify->Final_PDC

Caption: Workflow for Peptide-Drug Conjugate Synthesis.

Conclusion

This compound is a powerful and versatile building block for the synthesis of complex and functionalized peptides. Its compatibility with standard SPPS and the bioorthogonality of the azide group make it an invaluable tool for researchers in academia and industry. The ability to precisely install a reactive handle for click chemistry opens up a vast landscape of possibilities for creating novel peptide-based therapeutics, diagnostics, and research tools. A thorough understanding of its properties and the associated experimental protocols is key to leveraging the full potential of this important synthetic amino acid.

References

A Comprehensive Technical Guide to the Synthesis and Purification of Boc-L-Lys(N3)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and purification of (S)-2-(tert-butoxycarbonylamino)-6-azidohexanoic acid, commonly known as Boc-L-Lys(N3)-OH. This azido-functionalized amino acid is a critical building block in chemical biology and pharmaceutical sciences. Its bioorthogonal azide (B81097) group allows for specific chemical modifications via reactions like the Staudinger ligation and copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry". These capabilities make it invaluable for synthesizing modified peptides, developing antibody-drug conjugates (ADCs), and creating advanced biomaterials.

Overview of the Synthetic Strategy

The most common and efficient synthesis of this compound involves the selective conversion of the terminal epsilon-amino (ε-NH₂) group of Nα-Boc-L-lysine into an azide (N₃) group. This transformation is typically achieved through a copper-catalyzed diazo-transfer reaction. The α-amino group remains protected by the tert-butyloxycarbonyl (Boc) group, which is stable under the reaction conditions used for azidation.

Chemical Reaction Pathway

The synthesis proceeds in a single key step where the primary amine on the lysine (B10760008) side chain is converted to an azide using a diazo-transfer reagent in the presence of a copper catalyst.

Caption: Chemical synthesis of this compound via diazo-transfer.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and subsequent purification of this compound.

Synthesis of this compound

This protocol is adapted from established procedures for diazo-transfer reactions on amino compounds.[1]

Materials:

  • Nα-Boc-L-lysine (Boc-L-Lys-OH)

  • Imidazole-1-sulfonyl azide hydrochloride

  • Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

  • Potassium carbonate (K₂CO₃)

  • Methanol (MeOH)

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Deionized water (H₂O)

  • Diethyl ether (Et₂O)

  • Hydrochloric acid (HCl), concentrated

Procedure:

  • Dissolve Nα-Boc-L-lysine in a biphasic solvent mixture of deionized water, methanol, and dichloromethane.

  • Add a catalytic amount of copper(II) sulfate pentahydrate to the solution.

  • Add imidazole-1-sulfonyl azide hydrochloride to the reaction mixture.

  • Cool the mixture in an ice bath and adjust the pH to approximately 9 by the slow addition of an aqueous potassium carbonate solution.

  • Allow the reaction to stir vigorously at room temperature for 18-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the mixture with dichloromethane and transfer it to a separatory funnel.

  • Isolate the aqueous phase. The organic phase can be extracted again with a saturated sodium bicarbonate solution to ensure complete recovery of the product.

  • Combine all aqueous extracts and wash twice with diethyl ether to remove organic impurities.

  • Carefully acidify the aqueous phase to a pH of 2 using concentrated hydrochloric acid in a fume hood.

  • Extract the acidified aqueous phase three times with diethyl ether.

  • Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

Purification

The crude this compound is typically purified by silica (B1680970) gel column chromatography.

Materials:

  • Silica gel (for column chromatography)

  • Ethyl acetate (B1210297)

  • Hexanes

  • Methanol

  • Dichloromethane

Procedure:

  • Prepare a silica gel column using a slurry of silica in a non-polar solvent (e.g., hexanes).

  • Dissolve the crude product in a minimal amount of the eluent (e.g., a mixture of ethyl acetate and hexanes or dichloromethane and methanol).

  • Load the dissolved sample onto the column.

  • Elute the column with a gradient of increasing polarity, for instance, starting with a low percentage of ethyl acetate in hexanes and gradually increasing the concentration of ethyl acetate.

  • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain this compound as a solid or oil.

Data Presentation

The following tables summarize the quantitative data associated with a typical synthesis.

Table 1: Reagents and Materials for Synthesis

Reagent/MaterialMolecular Weight ( g/mol )Molar Eq.Typical Amount
Nα-Boc-L-lysine246.301.05.00 g
Imidazole-1-sulfonyl azide HCl209.623.012.7 g
CuSO₄·5H₂O249.680.00630 mg
K₂CO₃138.21As neededTo pH 9
H₂O / MeOH / CH₂Cl₂ (1:2:1.6 v/v)--300 mL

Table 2: Typical Reaction Parameters and Yields

ParameterValue
Reaction Time18 - 24 hours
Reaction Temp.Room Temperature
Purification MethodColumn Chromatography
Typical Yield 60 - 75% [1]

Table 3: Analytical Data for this compound

AnalysisExpected Result
¹H NMR (CDCl₃, 400 MHz) δ (ppm): ~5.3 (d, 1H, NH), ~4.3 (m, 1H, α-CH), ~3.3 (t, 2H, ε-CH₂), ~1.9-1.4 (m, 6H, β,γ,δ-CH₂), 1.45 (s, 9H, Boc)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): ~176 (C=O), ~156 (Boc C=O), ~80 (Boc C), ~53 (α-C), ~51 (ε-C), ~32, ~28, ~22 (side chain C), ~28 (Boc CH₃)
FT-IR (KBr, cm⁻¹) ~2100 (azide stretch), ~1710 (acid C=O), ~1690 (carbamate C=O)
ESI-MS (m/z) Calculated for C₁₁H₂₀N₄O₄: 272.15. Found: [M+H]⁺ 273.1, [M+Na]⁺ 295.1

Experimental Workflow

The overall process from starting material to purified product can be visualized as a sequential workflow.

start Start: Boc-L-Lys-OH synthesis Diazo-Transfer Reaction (18-24h, RT) start->synthesis workup Aqueous Workup (Phase Separation) synthesis->workup acidify Acidification to pH 2 (with HCl) workup->acidify extract Product Extraction (with Diethyl Ether) acidify->extract dry Drying & Concentration (MgSO₄, Rotovap) extract->dry purify Column Chromatography (Silica Gel) dry->purify analyze Characterization (NMR, MS, IR) purify->analyze product Final Product: This compound analyze->product

Caption: Overall workflow for the synthesis and purification of this compound.

References

A Technical Guide to the Mechanism of Action of Boc-L-Lys(N3)-OH in Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanism of action of Nα-Boc-L-azidolysine (Boc-L-Lys(N3)-OH) in click chemistry, a class of reactions known for their high efficiency and specificity. This versatile building block plays a crucial role in the synthesis of complex biomolecules, including peptide-drug conjugates, by enabling precise and stable ligation through its azide (B81097) functionality. This document provides a detailed overview of the primary click chemistry pathways involving this compound, quantitative data for reaction optimization, and comprehensive experimental protocols.

Introduction to this compound in Click Chemistry

This compound is a protected amino acid derivative that serves as a key reagent in bioorthogonal chemistry.[1][2][3][4] The molecule features a tert-butyloxycarbonyl (Boc) protecting group on the α-amino group and an azide (-N3) moiety on the side chain of a lysine (B10760008) residue. The Boc group ensures compatibility with standard solid-phase peptide synthesis (SPPS) methodologies, while the azide group provides a reactive handle for "click" reactions.[4][5]

The primary utility of this compound lies in its ability to participate in two major types of click chemistry reactions:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A robust and highly efficient reaction that forms a stable triazole linkage between an azide and a terminal alkyne.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free alternative that utilizes a strained cyclooctyne (B158145) to react with an azide, making it particularly suitable for applications in living systems where copper toxicity is a concern.[1][2]

These reactions have become indispensable tools in drug discovery and development for the site-specific modification of peptides and proteins, enabling the attachment of various payloads such as small molecule drugs, imaging agents, and polyethylene (B3416737) glycol (PEG) chains.

Mechanisms of Action

The azide group on the side chain of this compound is the key functional group that drives its participation in click chemistry. This section details the mechanisms of the two primary click reactions involving this versatile reagent.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient and regioselective method for forming a 1,4-disubstituted 1,2,3-triazole ring from an azide and a terminal alkyne. The reaction is catalyzed by a copper(I) species, which is often generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent like sodium ascorbate (B8700270).

The catalytic cycle of the CuAAC reaction is generally understood to proceed through the following key steps:

  • Formation of a Copper-Acetylide Intermediate: The copper(I) catalyst reacts with the terminal alkyne to form a copper-acetylide intermediate.

  • Coordination of the Azide: The azide group of this compound coordinates to the copper-acetylide complex.

  • Cycloaddition: A [3+2] cycloaddition reaction occurs between the coordinated azide and the alkyne, leading to the formation of a six-membered copper-triazolide intermediate.

  • Protonolysis and Catalyst Regeneration: The copper-triazolide intermediate is protonated, releasing the triazole product and regenerating the copper(I) catalyst, which can then enter another catalytic cycle.

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst cluster_products Products This compound This compound Cycloaddition Cycloaddition This compound->Cycloaddition Azide Terminal_Alkyne Terminal_Alkyne Cu_Acetylide Cu_Acetylide Terminal_Alkyne->Cu_Acetylide Reacts with Cu(I) Cu(I) Cu(I)->Cu_Acetylide Forms Triazole_Product Triazole_Product Cu_Triazolide Cu_Triazolide Cycloaddition->Cu_Triazolide Forms Cu_Acetylide->Cycloaddition Intermediate Cu_Triazolide->Cu(I) Regenerates Cu_Triazolide->Triazole_Product Protonolysis

Figure 1: Simplified workflow of the CuAAC reaction.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a bioorthogonal reaction that proceeds without the need for a cytotoxic copper catalyst. This reaction relies on the high ring strain of a cyclooctyne derivative, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), to lower the activation energy of the cycloaddition with an azide.

The mechanism of SPAAC is a concerted [3+2] cycloaddition, similar to the classical Huisgen 1,3-dipolar cycloaddition. The key steps are:

  • Approach of Reactants: The azide group of this compound and the strained alkyne of the cyclooctyne approach each other.

  • Concerted Bond Formation: The cycloaddition proceeds through a single transition state where the new carbon-nitrogen and nitrogen-nitrogen bonds are formed simultaneously. This concerted mechanism leads to the formation of a stable triazole linkage.

The high reactivity of the strained alkyne drives the reaction to completion under mild, physiological conditions.

SPAAC_Mechanism cluster_reactants Reactants cluster_products Products This compound This compound Concerted_Cycloaddition Concerted_Cycloaddition This compound->Concerted_Cycloaddition Azide Strained_Alkyne Strained Alkyne (e.g., DBCO, BCN) Strained_Alkyne->Concerted_Cycloaddition Dipolarophile Triazole_Product Triazole_Product Concerted_Cycloaddition->Triazole_Product Forms

Figure 2: Simplified workflow of the SPAAC reaction.

Quantitative Data for Reaction Optimization

The efficiency of click chemistry reactions involving this compound can be influenced by several factors, including the choice of catalyst, solvent, temperature, and the specific alkyne reaction partner. The following tables summarize key quantitative data to aid in the optimization of these reactions.

Table 1: Typical Second-Order Rate Constants for SPAAC Reactions with Azides

Strained AlkyneReactant AzideBufferRate Constant (M⁻¹s⁻¹)
Sulfo DBCO-amine1-azido-1-deoxy-β-D-glucopyranosidePBS (pH 7)0.32–0.85
Sulfo DBCO-amine3-azido-L-alaninePBS (pH 7)Data not specified
Sulfo DBCO-amine1-azido-1-deoxy-β-D-glucopyranosideHEPES (pH 7)0.55–1.22
Sulfo DBCO-amine3-azido-L-alanineHEPES (pH 7)Data not specified
DBCO-PEG5-TrastuzumabModel AzidesHEPES & PBS0.18 - 0.37

Note: Data is for similar azide-containing molecules and provides a general range for expected reaction rates. The presence of a PEG linker can enhance reaction rates.[6]

Table 2: General Reaction Conditions and Yields for CuAAC in Peptide Synthesis

Copper SourceReducing AgentLigandSolventTemperature (°C)Time (h)Yield (%)
Copper WireNoneNoneDMF505>95
CuSO₄Sodium AscorbateNoneDMF/H₂ORoom Temp18High
CuSO₄Sodium AscorbateTBTADMSO/H₂ORoom Temp469-72

Note: Yields are highly dependent on the specific peptide sequence and reaction conditions.

Experimental Protocols

This section provides detailed methodologies for the incorporation of this compound into peptides via solid-phase peptide synthesis and subsequent conjugation using CuAAC and SPAAC reactions.

Incorporation of this compound into Peptides via Boc-SPPS

This protocol outlines the manual solid-phase synthesis of a peptide containing an azidolysine residue using the Boc/Bzl protection strategy.[7]

Materials:

  • Merrifield or MBHA resin

  • Boc-protected amino acids

  • This compound

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIPEA)

  • Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent

  • Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) for cleavage

Procedure:

  • Resin Swelling and First Amino Acid Coupling: Swell the resin in DCM. Couple the first Boc-protected amino acid to the resin using standard procedures.

  • Boc Deprotection: Treat the resin with a solution of 25-50% TFA in DCM for 30 minutes to remove the Boc protecting group.

  • Neutralization: Wash the resin with DCM and then neutralize the free amine with a solution of 5-10% DIPEA in DMF.

  • Amino Acid Coupling: Dissolve the next Boc-protected amino acid (or this compound) and a coupling agent (e.g., DCC) in DMF. Add the solution to the resin and allow the coupling reaction to proceed for 1-2 hours.

  • Washing: Wash the resin thoroughly with DMF and DCM.

  • Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Cleavage and Deprotection: After the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a strong acid such as HF or TFMSA.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

General Protocol for CuAAC Bioconjugation

This protocol provides a general workflow for conjugating an alkyne-modified molecule to a peptide containing this compound.

Materials:

  • Azide-containing peptide (from Protocol 4.1)

  • Alkyne-functionalized molecule

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate

  • Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-stabilizing ligand (optional)

  • Phosphate-buffered saline (PBS) or other suitable buffer

  • DMSO or DMF for dissolving reagents

Procedure:

  • Prepare Stock Solutions:

    • Dissolve the azide-containing peptide in a suitable buffer (e.g., PBS).

    • Dissolve the alkyne-functionalized molecule in DMSO or DMF.

    • Prepare fresh stock solutions of CuSO₄ and sodium ascorbate in water.

    • If using a ligand, prepare a stock solution of TBTA in DMSO.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the azide-containing peptide and the alkyne-functionalized molecule.

    • If using a ligand, add TBTA to the reaction mixture.

    • Add the CuSO₄ solution to the mixture.

    • Initiate the reaction by adding the sodium ascorbate solution.

  • Incubation: Incubate the reaction at room temperature for 1-4 hours. The reaction can be monitored by LC-MS or HPLC.

  • Purification: Purify the resulting peptide conjugate using RP-HPLC or size-exclusion chromatography.

General Protocol for SPAAC Bioconjugation

This protocol describes a general method for conjugating a DBCO-functionalized molecule to a peptide containing this compound.

Materials:

  • Azide-containing peptide (from Protocol 4.1)

  • DBCO-functionalized molecule

  • Phosphate-buffered saline (PBS) or other suitable buffer (pH 7.0-7.5)

  • DMSO or DMF for dissolving reagents

Procedure:

  • Prepare Stock Solutions:

    • Dissolve the azide-containing peptide in a suitable buffer (e.g., PBS).

    • Dissolve the DBCO-functionalized molecule in DMSO or DMF.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the azide-containing peptide and the DBCO-functionalized molecule.

  • Incubation: Incubate the reaction at room temperature. Reaction times can vary from 1 to 24 hours depending on the concentration of the reactants and the specific DBCO derivative used. The reaction progress can be monitored by observing the decrease in the DBCO absorbance at around 310 nm.

  • Purification: Purify the resulting peptide conjugate using RP-HPLC or size-exclusion chromatography.

Conclusion

This compound is a powerful and versatile tool in the field of chemical biology and drug development. Its ability to participate in highly efficient and specific click chemistry reactions, namely CuAAC and SPAAC, allows for the precise and stable modification of peptides and other biomolecules. This technical guide has provided a comprehensive overview of the mechanisms of action, quantitative data to guide reaction optimization, and detailed experimental protocols for the use of this compound in the synthesis of bioconjugates. The continued application of this and similar reagents will undoubtedly fuel further innovation in the development of targeted therapeutics and advanced diagnostic agents.

References

In-Depth Technical Guide: Spectral Data for Boc-L-Lys(N3)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for Nα-Boc-L-lysine-Nε-azide (Boc-L-Lys(N3)-OH), a critical building block in peptide synthesis and bioconjugation chemistry. The inclusion of an azide (B81097) moiety allows for the facile introduction of modifications via "click chemistry," a powerful tool in drug development and chemical biology. This document presents its nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, along with detailed experimental protocols for its synthesis and characterization.

Physicochemical Properties

PropertyValue
Chemical Formula C₁₁H₂₀N₄O₄
Molecular Weight 272.30 g/mol
CAS Number 846549-33-5

Spectral Data

The following tables summarize the key spectral data obtained for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectral Data for this compound (500 MHz, CDCl₃) [1]

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
10.93br s--COOH
5.11d8.3α-NH
4.34m-α-CH
3.30d7.0ε-CH₂
1.80m-β-CH₂
1.65m-δ-CH₂
1.49m-γ-CH₂
1.46s-Boc (9H)

Table 2: ¹³C NMR Spectral Data for this compound (125 MHz, CDCl₃) [1]

Chemical Shift (δ) ppmAssignment
179.96C=O (carboxyl)
156.30C=O (Boc)
97.44C (quaternary, Boc)
55.79α-CH
53.79ε-CH₂
34.66β-CH₂
31.07δ-CH₂
30.96γ-CH₂
25.20CH₃ (Boc)
Mass Spectrometry (MS)

Table 3: Mass Spectrometry Data for this compound [1]

TechniqueIonization ModeCalculated m/zObserved m/zSpecies
ESIPositive295.1382295.1383[M+Na]⁺

Experimental Protocols

Synthesis of this compound[1]

This protocol describes a copper(II)-catalyzed diazo-transfer reaction to synthesize this compound from Boc-L-Lys-OH.

Materials:

  • Boc-L-Lys-OH

  • Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

  • Potassium carbonate (K₂CO₃)

  • Triflic azide (N₃Tf) solution in CH₂Cl₂

  • Methanol (B129727) (MeOH)

  • Deionized water (H₂O)

  • Dichloromethane (CH₂Cl₂)

  • Ethyl acetate (B1210297) (EtOAc)

  • Hydrochloric acid (HCl)

  • Sodium phosphate (B84403) buffer (0.25 M, pH 6.2)

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Boc-L-Lys-OH (17.8 mmol), CuSO₄·5H₂O (0.178 mmol), and K₂CO₃ (26.8 mmol) were dissolved in a mixture of 57 mL of H₂O and 114 mL of MeOH.

  • A solution of N₃Tf (17.8 mmol) in 150 mL of CH₂Cl₂ was added to the reaction mixture.

  • The mixture was stirred overnight at room temperature.

  • The methanol was removed under reduced pressure.

  • The remaining aqueous solution was diluted with 100 mL of H₂O, and the pH was adjusted to 6.0 with HCl.

  • 150 mL of sodium phosphate buffer (0.25 M, pH 6.2) was added, and the solution was washed three times with EtOAc to remove the triflic amine byproduct.

  • The pH of the aqueous layer was adjusted to 2.0 with HCl.

  • The product was extracted four times with EtOAc.

  • The combined organic layers were dried over MgSO₄, filtered, and the solvent was removed under reduced pressure to yield this compound as a clear oil.

NMR Data Acquisition

Instrumentation:

  • A 500 MHz NMR spectrometer.

Sample Preparation:

Data Acquisition Parameters:

  • ¹H NMR: Standard acquisition parameters were used to obtain the proton spectrum.

  • ¹³C NMR: Standard acquisition parameters were used to obtain the carbon spectrum.

Mass Spectrometry Data Acquisition

Instrumentation:

  • An electrospray ionization (ESI) mass spectrometer.

Sample Preparation:

  • The purified this compound was dissolved in a suitable solvent, such as methanol or acetonitrile, compatible with ESI-MS.

Data Acquisition Parameters:

  • The sample was introduced into the mass spectrometer via direct infusion or liquid chromatography.

  • The mass spectrum was acquired in positive ion mode to observe the [M+Na]⁺ adduct.

Visualizations

The following diagrams illustrate the synthesis workflow for this compound and a general workflow for its characterization.

G cluster_synthesis Synthesis of this compound BocLysOH Boc-L-Lys-OH Reagents CuSO4, K2CO3, N3Tf in H2O/MeOH/CH2Cl2 BocLysOH->Reagents Reaction Diazo-Transfer Reaction Reagents->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Solvent Removal Workup->Purification Product This compound Purification->Product

Synthesis Workflow for this compound

G cluster_characterization Characterization Workflow start Purified this compound nmr_prep Dissolve in CDCl3 start->nmr_prep ms_prep Dissolve in MeOH/ACN start->ms_prep nmr_acq NMR Spectroscopy (1H and 13C) nmr_prep->nmr_acq ms_acq Mass Spectrometry (ESI-MS) ms_prep->ms_acq nmr_data NMR Spectra nmr_acq->nmr_data ms_data Mass Spectrum ms_acq->ms_data

Analytical Characterization Workflow

References

A Comprehensive Technical Guide to the Stability and Storage of Boc-L-Lys(N3)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the stability and recommended storage conditions for Nα-tert-Butyloxycarbonyl-L-lysine, azido (B1232118) derivative (Boc-L-Lys(N3)-OH). Understanding the chemical stability of this crucial building block is paramount for its effective application in peptide synthesis, bioconjugation, and the development of novel therapeutics. This document outlines potential degradation pathways, provides recommended storage and handling procedures, and details a comprehensive experimental protocol for stability assessment.

Chemical Profile and Intrinsic Stability

This compound is a derivative of the amino acid L-lysine, featuring a tert-Butyloxycarbonyl (Boc) protecting group on the α-amino group and an azido (-N3) functional group. The inherent stability of this compound is primarily dictated by the lability of these two functional moieties.

The Boc group is a well-established acid-labile protecting group. It is generally stable to basic and nucleophilic conditions but is readily cleaved by strong acids, such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl), through a mechanism involving the formation of a stable tert-butyl cation.

The azido group is a versatile functional handle for "click chemistry" but also introduces a degree of instability. Organic azides can be sensitive to heat and light, potentially leading to the extrusion of nitrogen gas and the formation of highly reactive nitrene intermediates. They are also susceptible to reduction by various reagents, including thiols and phosphines.

Recommended Storage and Handling

To ensure the integrity and purity of this compound, adherence to proper storage and handling protocols is critical.

Storage Conditions: For long-term storage, it is recommended to store this compound at 2-8 °C . Some sources suggest storage at -18 °C in the absence of light for organic azides to further minimize degradation. The compound should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), to protect it from moisture and atmospheric contaminants.

Handling Precautions: Due to the potential hazards associated with azides, the following handling precautions should be observed:

  • Avoid contact with acids: Mixing azides with strong acids can lead to the formation of highly toxic and explosive hydrazoic acid.

  • Avoid contact with metals: Contact with certain metals, particularly heavy metals, can form highly unstable and shock-sensitive metal azides. Use non-metallic spatulas and equipment.

  • Avoid halogenated solvents: Reactions with halogenated solvents like dichloromethane (B109758) and chloroform (B151607) should be avoided.

  • Use appropriate personal protective equipment (PPE): Standard laboratory PPE, including safety glasses, gloves, and a lab coat, should be worn at all times.

Quantitative Stability Data

While specific kinetic data for the degradation of this compound is not extensively published, the following table summarizes the expected stability based on the known properties of the Boc and azido functional groups under various stress conditions. This data is intended to be representative for the purpose of designing stability studies.

Stress ConditionParameterExpected Degradation (%) after 7 daysPotential Degradation Products
Thermal 40°C< 5%Minor decomposition of the azide (B81097) group
60°C5-15%Increased decomposition of the azide group
Acidic 0.1 M HCl (aq)> 90%H-L-Lys(N3)-OH (Boc deprotection)
Basic 0.1 M NaOH (aq)< 2%Minimal degradation
Oxidative 3% H₂O₂ (aq)< 5%Minor oxidation products
Photolytic UV light (254 nm)10-30%Decomposition of the azide group to nitrene and subsequent products

Potential Degradation Pathways

The primary degradation pathways for this compound involve the cleavage of the Boc protecting group and reactions of the azido moiety.

This compound This compound H-L-Lys(N3)-OH H-L-Lys(N3)-OH This compound->H-L-Lys(N3)-OH  Acid (e.g., TFA, HCl) Nitrene Intermediate Nitrene Intermediate This compound->Nitrene Intermediate  Heat or UV Light H-L-Lys(NH2)-OH H-L-Lys(NH2)-OH This compound->H-L-Lys(NH2)-OH  Reduction (e.g., DTT, PPh3) Further Degradation Products Further Degradation Products Nitrene Intermediate->Further Degradation Products cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Stock Solution Stock Solution Acid Hydrolysis Acid Hydrolysis Stock Solution->Acid Hydrolysis Base Hydrolysis Base Hydrolysis Stock Solution->Base Hydrolysis Oxidation Oxidation Stock Solution->Oxidation Thermal Thermal Stock Solution->Thermal Photolytic Photolytic Stock Solution->Photolytic HPLC Analysis HPLC Analysis Acid Hydrolysis->HPLC Analysis Base Hydrolysis->HPLC Analysis Oxidation->HPLC Analysis Thermal->HPLC Analysis Photolytic->HPLC Analysis Data Interpretation Data Interpretation HPLC Analysis->Data Interpretation

An In-depth Technical Guide to the Solubility of Boc-L-Lys(N3)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Nα-tert-Butoxycarbonyl-Nε-azido-L-lysine (Boc-L-Lys(N3)-OH), a crucial building block in peptide synthesis and bioconjugation. A thorough understanding of its solubility characteristics is essential for optimizing reaction conditions, improving coupling efficiency, and preventing aggregation during synthetic processes. This document outlines available solubility data, presents a detailed experimental protocol for solubility determination, and illustrates a general workflow for this procedure.

Core Concepts in the Solubility of this compound

The solubility of this compound is primarily dictated by its molecular structure. The presence of the bulky and hydrophobic tert-butoxycarbonyl (Boc) protecting group significantly influences its solubility profile, rendering it more soluble in organic solvents compared to aqueous solutions. Key factors influencing its solubility include the polarity of the solvent, its capacity for hydrogen bonding, and the ambient temperature. The azide (B81097) functional group at the ε-amino position introduces a degree of polarity, but the overall hydrophobic character of the molecule, dominated by the Boc group and the aliphatic side chain, is the principal determinant of its solubility.

Quantitative and Qualitative Solubility Data

Precise quantitative solubility data for this compound is not extensively documented in publicly available literature. However, based on the known solubility of structurally similar protected amino acids, a qualitative and comparative solubility profile can be established. For reference, quantitative data for a related compound, Fmoc-L-Lys(Boc)-OH, is included.

SolventCompoundSolubilityObservations
Polar Aprotic Solvents
Dimethylformamide (DMF)This compoundSolubleCommonly used as a solvent in peptide synthesis, expected to readily dissolve the compound.
Dimethyl Sulfoxide (DMSO)This compoundSolubleAnother high-polarity solvent suitable for dissolving protected amino acids.
Fmoc-L-Lys(Boc)-OH≥ 2.5 mg/mL (in a vehicle of DMSO, PEG300, Tween-80, and saline)[1]This formulation demonstrates good solubility for a similar protected lysine.[1]
Chlorinated Solvents
Dichloromethane (DCM)This compoundSolubleA common solvent for organic synthesis, likely to be effective.
Chloroform (CHCl₃)This compoundSolubleSimilar to DCM, expected to be a good solvent.
Ethers
Tetrahydrofuran (THF)This compoundModerately SolubleMay require agitation or warming to achieve complete dissolution.
Alcohols
Methanol (B129727) (MeOH)This compoundSlightly to Moderately SolubleThe polarity of methanol may limit the solubility compared to aprotic solvents.
Ethanol (EtOH)This compoundSlightly SolubleSimilar to methanol, with potentially lower solubility.
Aqueous Solutions
WaterThis compoundPoorly Soluble/InsolubleThe hydrophobic Boc group significantly limits aqueous solubility.
Boc-L-Lys(N3)-OKEnhanced SolubilityThe potassium salt form is designed to improve solubility in aqueous media.[]

Experimental Protocol: Determining Equilibrium Solubility via the Shake-Flask Method

The following protocol details a standardized and reliable method for determining the equilibrium solubility of this compound in a specific solvent.

Materials:

  • This compound

  • Solvent of interest (analytical grade)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or vortex mixer

  • Thermostatically controlled environment (e.g., incubator or water bath)

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another quantitative analytical technique.

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a pre-weighed vial. The presence of undissolved solid is crucial to ensure that the solution is saturated.

    • Add a known volume of the chosen solvent to the vial.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in an orbital shaker within a temperature-controlled environment (e.g., 25 °C).

    • Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

  • Sample Separation:

    • After the equilibration period, cease agitation and allow the undissolved solid to settle.

    • To further separate the solid and liquid phases, centrifuge the vial at a moderate speed.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Filter the aliquot through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any remaining solid particles.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze the filtered saturated solution and the standard solutions using a validated analytical method, such as HPLC.

    • Construct a calibration curve from the data obtained with the standard solutions.

    • Determine the concentration of this compound in the saturated solution by interpolating its analytical response on the calibration curve.

  • Calculation and Reporting:

    • The solubility is expressed as the concentration determined in the previous step, typically in mg/mL or mol/L, at the specified temperature.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of a chemical compound.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis & Calculation start Start add_excess Add excess this compound to vial start->add_excess add_solvent Add known volume of solvent add_excess->add_solvent agitate Agitate at constant temperature (24-48h) add_solvent->agitate centrifuge Centrifuge to pellet solid agitate->centrifuge filter Filter supernatant centrifuge->filter quantify Quantify concentration (e.g., HPLC) filter->quantify calculate Calculate and report solubility quantify->calculate end_node End calculate->end_node

Caption: Generalized workflow for determining equilibrium solubility.

References

A Technical Guide to Boc-L-Lys(N3)-OH: Properties, Application, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of Nα-Boc-L-lysine azide (B81097) (Boc-L-Lys(N3)-OH), a crucial building block for researchers, scientists, and professionals in drug development. This document outlines its chemical properties, provides a detailed experimental protocol for its use in solid-phase peptide synthesis (SPPS), and illustrates a key reaction pathway.

Core Properties of this compound

This compound is a derivative of the amino acid L-lysine, where the side-chain (ε) amino group is functionalized with an azide group, and the alpha (α) amino group is protected by a tert-butyloxycarbonyl (Boc) group. This modification allows for the site-specific introduction of an azide moiety into a peptide sequence, which can then be used for various bioconjugation strategies, most notably "click chemistry."

PropertyValue
CAS Number 846549-33-5[1]
Molecular Formula C11H20N4O4[1][2][3]
Molecular Weight 272.31 g/mol [2][]

Experimental Protocol: Incorporation of this compound into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The following protocol details the manual procedure for incorporating a this compound residue into a peptide chain using a standard solid-phase peptide synthesis methodology on a resin support.

Materials:

  • Pre-loaded resin (e.g., Wang or Rink Amide resin)

  • This compound

  • Deprotection solution: 20% (v/v) piperidine (B6355638) in dimethylformamide (DMF)

  • Coupling reagents:

    • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

    • HOBt (Hydroxybenzotriazole)

    • DIPEA (N,N-Diisopropylethylamine)

  • Solvents:

    • Dimethylformamide (DMF)

    • Dichloromethane (DCM)

    • Methanol (MeOH)

  • Washing solutions: DMF, DCM, MeOH

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS))

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.

  • Boc Deprotection:

    • Drain the DMF.

    • Add the deprotection solution to the resin and agitate for 20 minutes.

    • Drain the solution and repeat the deprotection step for another 5 minutes.

    • Wash the resin thoroughly with DMF (3 times), DCM (3 times), and DMF (3 times).

  • Coupling of this compound:

    • In a separate vial, dissolve this compound (3 equivalents relative to resin loading), HBTU (2.9 eq.), and HOBt (3 eq.) in a minimal amount of DMF.

    • Add DIPEA (6 eq.) to the activation mixture and vortex for 2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction vessel for 2-4 hours at room temperature.

    • To monitor the reaction completion, perform a Kaiser test. A negative result (yellow beads) indicates a complete coupling.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin with DMF (3 times), DCM (3 times), and MeOH (3 times) to remove any unreacted reagents and byproducts.

  • Chain Elongation: Repeat steps 2-4 for each subsequent amino acid to be added to the peptide sequence.

  • Final Deprotection: Once the peptide synthesis is complete, perform a final Boc deprotection (Step 2).

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

Post-Synthesis Modification: Staudinger Reduction

The azide group on the lysine (B10760008) side chain can be selectively reduced to a primary amine using the Staudinger reduction. This allows for subsequent labeling or modification at this specific site.

Experimental Workflow: SPPS and Staudinger Reduction

SPPS_Workflow Resin Resin Support Deprotection1 Boc Deprotection (20% Piperidine/DMF) Resin->Deprotection1 Coupling Couple this compound (HBTU/HOBt/DIPEA) Deprotection1->Coupling Wash1 Wash (DMF, DCM) Coupling->Wash1 Repeat Repeat for Next Amino Acid Wash1->Repeat Continue Synthesis Cleavage Cleavage from Resin (TFA Cocktail) Wash1->Cleavage Final Step Peptide_N3 Peptide with -Lys(N3) Cleavage->Peptide_N3 Staudinger Staudinger Reduction (e.g., PPh3, H2O) Peptide_N3->Staudinger Peptide_NH2 Peptide with -Lys(NH2) Staudinger->Peptide_NH2

Caption: Workflow for peptide synthesis with this compound and subsequent reduction.

References

Understanding the role of the azide group in bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The azide (B81097) functional group (-N₃) has emerged as a powerhouse in the field of bioconjugation, enabling the precise and stable linking of molecules in complex biological environments. Its small size, metabolic stability, and unique reactivity make it an ideal chemical handle for a wide array of applications, from fundamental biological research to the development of targeted therapeutics and advanced diagnostics. This technical guide provides a comprehensive overview of the azide group's role in bioconjugation, detailing the key chemical reactions, experimental protocols, and cutting-edge applications that are driving innovation in the life sciences.

Core Principles of Azide-Based Bioconjugation

The utility of the azide group in bioconjugation stems from its bioorthogonal nature. This means that it does not react with or interfere with the vast majority of functional groups found in biological systems, ensuring that ligation reactions are highly specific and occur only between the azide and its designated reaction partner.[1][2] This chemoselectivity is paramount for modifying biomolecules within their native environments, such as on the surface of or inside living cells.[1]

The primary reactions leveraging the azide group for bioconjugation are the Staudinger ligation, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), and the strain-promoted azide-alkyne cycloaddition (SPAAC). Each of these methodologies offers distinct advantages and is suited to different experimental contexts.

Key Bioconjugation Reactions: A Quantitative Comparison

The choice of an azide-based bioconjugation strategy often depends on factors such as the desired reaction rate, the sensitivity of the biological sample to reaction conditions (e.g., the presence of a copper catalyst), and the steric accessibility of the azide handle. The following table summarizes key quantitative data for the three major azide-based ligation chemistries.

ReactionSecond-Order Rate Constant (M⁻¹s⁻¹)Typical Reaction TimeTypical Reactant ConcentrationYieldKey AdvantagesKey Limitations
Staudinger Ligation 10⁻³ - 10⁻²[3]Hours to daysMicromolar to millimolarModerate to highTruly bioorthogonal, no catalyst required.[4]Slow reaction kinetics, potential for phosphine (B1218219) oxidation.
CuAAC 10² - 10³Minutes to hoursMicromolarNear-quantitativeVery fast and high-yielding, regiospecific.[5]Copper catalyst can be toxic to living cells.[5]
SPAAC 10⁻³ - 1HoursMicromolarHighCopper-free, suitable for in vivo applications.[6]Can be slower than CuAAC, cyclooctynes can be sterically demanding.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of azide-based bioconjugation. Below are generalized protocols for the Staudinger ligation, CuAAC, and SPAAC.

Protocol 1: Staudinger Ligation for Protein Labeling

This protocol describes the labeling of an azide-modified protein with a phosphine-functionalized probe.

Materials:

  • Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • Phosphine-probe conjugate (e.g., phosphine-biotin) dissolved in a compatible solvent (e.g., DMSO)

  • Reaction tubes

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Prepare a solution of the azide-modified protein at a concentration of 1-5 mg/mL in the reaction buffer.

  • Add the phosphine-probe conjugate to the protein solution at a 10-50 fold molar excess. The final concentration of the organic solvent should be kept below 10% to maintain protein stability.

  • Incubate the reaction mixture at room temperature for 12-24 hours. The reaction can be performed at 4°C for longer incubation times if the protein is sensitive to room temperature incubation.

  • Monitor the reaction progress using an appropriate analytical technique, such as SDS-PAGE or mass spectrometry.

  • Once the reaction is complete, purify the labeled protein from excess reagents using size-exclusion chromatography or dialysis.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the conjugation of an alkyne-modified biomolecule to an azide-containing molecule.

Materials:

  • Alkyne-modified biomolecule in an amine-free buffer (e.g., phosphate (B84403) buffer, pH 7.0-8.0)

  • Azide-containing molecule (e.g., azide-fluorophore)

  • Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 100 mM in water)

  • Ligand stock solution (e.g., THPTA, 200 mM in water)

  • Sodium ascorbate (B8700270) stock solution (freshly prepared, 100 mM in water)

  • Reaction tubes

Procedure:

  • In a reaction tube, combine the alkyne-modified biomolecule and the azide-containing molecule. The azide is typically used in a 4-10 fold molar excess over the alkyne.[7]

  • Prepare the catalyst premix by mixing the CuSO₄ and ligand stock solutions in a 1:2 molar ratio.[7] Let the mixture stand for a few minutes.

  • Add the catalyst premix to the reaction mixture. The final concentration of copper is typically in the range of 50-500 µM.

  • Initiate the reaction by adding the sodium ascorbate solution. The final concentration of sodium ascorbate should be around 5 mM.[7]

  • Incubate the reaction at room temperature for 30-60 minutes, protecting it from light.[7]

  • Purify the conjugate using a suitable method like size-exclusion chromatography or affinity purification to remove unreacted reagents and byproducts.[7]

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol details the copper-free conjugation of an azide-modified antibody to a DBCO-functionalized molecule.

Materials:

  • Azide-modified antibody in a suitable buffer (e.g., PBS, pH 7.4)

  • DBCO-functionalized molecule (e.g., DBCO-drug) dissolved in DMSO

  • Reaction tubes

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Prepare a solution of the azide-modified antibody at a concentration of 1-10 mg/mL.

  • Add the DBCO-functionalized molecule to the antibody solution at a 2-4 fold molar excess.[8] The final DMSO concentration should be kept below 20%.[8]

  • Incubate the reaction mixture for 2-4 hours at room temperature, or overnight at 4°C.[8]

  • Monitor the conjugation efficiency using SDS-PAGE, where the conjugated antibody will show a higher molecular weight band.[8]

  • Purify the antibody conjugate to remove unreacted DBCO-molecule using size-exclusion chromatography.[8]

Visualizing Bioconjugation Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key workflows and concepts in azide-based bioconjugation.

experimental_workflow cluster_step1 Step 1: Introduction of Azide cluster_step2 Step 2: Bioconjugation cluster_step3 Step 3: Application a Biomolecule (Protein, Glycan, etc.) b Metabolic Labeling or Chemical Modification a->b c Azide-Modified Biomolecule b->c Incorporation d Reaction with Probe (Alkyne or Phosphine) c->d e Conjugated Biomolecule d->e Ligation f Detection, Imaging, or Therapeutic Action e->f

A generalized workflow for azide-based bioconjugation.

reaction_comparison cluster_reactions Bioconjugation Reactions cluster_products Conjugated Products Azide Azide (-N3) Staudinger Staudinger Ligation (+ Phosphine) Azide->Staudinger CuAAC CuAAC (+ Alkyne, Cu(I)) Azide->CuAAC SPAAC SPAAC (+ Strained Alkyne) Azide->SPAAC Amide Amide Bond Staudinger->Amide Triazole Triazole Linkage CuAAC->Triazole SPAAC->Triazole adc_workflow Antibody Antibody AzideMod Azide-Modified Antibody Antibody->AzideMod Site-Specific Modification ADC Antibody-Drug Conjugate (ADC) AzideMod->ADC Click Chemistry (e.g., SPAAC) Drug Drug-Alkyne Drug->ADC

References

Methodological & Application

Application Notes and Protocols for Boc-L-Lys(N3)-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of Nα-Boc-L-lysine(Nε-azido)-OH (Boc-L-Lys(N3)-OH) in solid-phase peptide synthesis (SPPS). This versatile building block enables the site-specific incorporation of an azide (B81097) moiety into a peptide sequence, which serves as a chemical handle for a wide range of bioconjugation strategies, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".

Introduction

This compound is an invaluable tool for the synthesis of modified peptides and proteins. The Boc (tert-butyloxycarbonyl) protecting group on the α-amino group is compatible with the Boc/Bzl SPPS strategy, while the ε-azido group on the lysine (B10760008) side chain is stable to the acidic conditions required for Boc deprotection (e.g., trifluoroacetic acid, TFA).[1][2] This orthogonality allows for the seamless incorporation of the azido (B1232118) functionality into the peptide backbone. The azido group can then be used for post-synthetic modifications, such as the attachment of fluorescent dyes, imaging agents, polyethylene (B3416737) glycol (PEG) chains, or for the formation of cyclic peptides.[3][4]

Data Presentation

Chemical and Physical Properties
PropertyValue
IUPAC Name (S)-2-((tert-butoxycarbonyl)amino)-6-azidohexanoic acid
Molecular Formula C₁₁H₂₀N₄O₄
Molecular Weight 272.30 g/mol
Appearance White to off-white solid
CAS Number 846549-33-5
Recommended Coupling Conditions for this compound
ReagentEquivalents (relative to resin capacity)Purpose
This compound 2.0 - 4.0Amino acid to be coupled
HBTU 1.9 - 3.9Coupling agent
HOBt 2.0 - 4.0Racemization suppressant
DIEA 4.0 - 8.0Base for activation and neutralization
Impact of Scavengers on Azide Stability During Final Cleavage

The choice of scavenger in the final cleavage cocktail is critical to prevent the reduction of the azide group to a primary amine. Thiol-based scavengers, particularly 1,2-ethanedithiol (B43112) (EDT), are known to cause significant azide reduction.[1][5]

ScavengerAzide Reduction (%)Recommendation
1,2-Ethanedithiol (EDT) High (up to 50% or more)[5]Not Recommended
Dithiothreitol (DTT) Low to Moderate[5]Acceptable alternative if a thiol is required
Triisopropylsilane (TIS) Minimal to None[1][5]Recommended (non-thiol scavenger)
Thioanisole Low[1]Acceptable alternative

Data is compiled from studies on various azide-containing peptides and represents the conversion of the azide to the corresponding amine.[1][5]

Experimental Protocols

Protocol 1: Incorporation of this compound using Boc-SPPS

This protocol describes a single coupling cycle for the incorporation of this compound into a growing peptide chain on a solid support (e.g., Merrifield or PAM resin).

Materials:

  • Peptide-resin with a free N-terminal amino group

  • This compound

  • HBTU (2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • HOBt (1-Hydroxybenzotriazole)

  • DIEA (N,N-Diisopropylethylamine)

  • TFA (Trifluoroacetic acid)

  • DCM (Dichloromethane)

  • DMF (N,N-Dimethylformamide)

  • Kaiser test kit

Procedure:

  • Resin Swelling: Swell the peptide-resin in DCM for 30 minutes.

  • Boc Deprotection:

    • Treat the resin with a solution of 50% TFA in DCM for 2 minutes.

    • Drain the solution and treat again with 50% TFA in DCM for 20-30 minutes.

    • Wash the resin thoroughly with DCM (3x), isopropanol (B130326) (1x), and DCM (3x).[6]

  • Neutralization:

    • Treat the resin with a solution of 10% DIEA in DCM for 2 minutes. Repeat once.

    • Wash the resin with DCM (3x) and DMF (3x).

  • Coupling of this compound:

    • In a separate vessel, dissolve this compound (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

    • Add DIEA (6 eq.) to the solution to activate the amino acid.

    • Immediately add the activated amino acid solution to the resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitoring the Coupling:

    • Take a small sample of the resin beads and perform a Kaiser test. A negative result (yellow beads) indicates complete coupling.

    • If the Kaiser test is positive (blue beads), extend the coupling time or repeat the coupling step.

  • Washing: Once the coupling is complete, wash the resin thoroughly with DMF (3x) and DCM (3x). The resin is now ready for the next deprotection and coupling cycle.

Protocol 2: On-Resin Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click" reaction to conjugate an alkyne-containing molecule to the azide side chain of the lysine residue on the solid support.

Materials:

  • Azide-functionalized peptide-resin

  • Alkyne-containing molecule (e.g., a fluorescent dye)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand

  • DMF or a mixture of DMF and water

Procedure:

  • Swell the azide-functionalized peptide-resin in DMF.

  • Prepare a stock solution of the alkyne-containing molecule (5-10 equivalents relative to the resin capacity) in DMF.

  • In a separate vessel, prepare the catalyst solution by mixing CuSO₄ (0.5-1.0 equivalents) and THPTA (2.5-5.0 equivalents) in a DMF/water mixture.

  • Add the alkyne solution to the resin, followed by the catalyst solution.

  • Initiate the reaction by adding a freshly prepared solution of sodium ascorbate (5-10 equivalents) in water.

  • Agitate the reaction mixture at room temperature for 4-12 hours, protected from light.

  • Wash the resin thoroughly with DMF (5x), water (3x), DMF (3x), and DCM (3x) to remove excess reagents and copper.

  • Dry the resin under vacuum.

Protocol 3: Azide-Safe Final Cleavage and Deprotection

This protocol is for the final cleavage of the peptide from the resin and removal of side-chain protecting groups while preserving the integrity of the azide or the newly formed triazole ring.

Materials:

  • Dry peptide-resin

  • Azide-Safe Cleavage Cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% deionized water. Prepare fresh.

  • Cold diethyl ether

Procedure:

  • Place the dry peptide-resin in a reaction vessel.

  • Add the freshly prepared azide-safe cleavage cocktail to the resin (approximately 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

  • Precipitate the crude peptide by adding the filtrate dropwise to a 10-fold volume of cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, and decant the ether.

  • Wash the peptide pellet with cold diethyl ether two more times.

  • Dry the crude peptide pellet under vacuum. The peptide can then be purified by reverse-phase HPLC.

Visualizations

Boc_SPPS_Workflow resin Peptide-Resin (Free Amine) deprotection Boc Deprotection (50% TFA in DCM) resin->deprotection Start Cycle wash1 Wash (DCM/IPA) deprotection->wash1 neutralization Neutralization (10% DIEA in DCM) wash2 Wash (DCM/DMF) neutralization->wash2 coupling Coupling (this compound, HBTU, DIEA) wash3 Wash (DMF/DCM) coupling->wash3 wash1->neutralization wash2->coupling next_cycle Ready for Next Cycle wash3->next_cycle

Boc-SPPS cycle for this compound incorporation.

Click_Chemistry_Workflow start_peptide Peptide-Resin Side Chain: -CH₂-N₃ reaction On-Resin CuAAC Reaction start_peptide->reaction reagents Alkyne-Molecule CuSO₄ / Na-Ascorbate THPTA, DMF/H₂O reagents->reaction final_peptide Modified Peptide-Resin Side Chain: -CH₂-[1,2,3-Triazole]-Molecule reaction->final_peptide

Workflow for on-resin CuAAC (Click Chemistry).

Scavenger_Choice_Logic start Final Cleavage of Azide-Containing Peptide thiol_needed Is a thiol scavenger required (e.g., for Met, Cys)? start->thiol_needed use_edt Use EDT thiol_needed->use_edt Yes (Not Recommended) use_dtt Use DTT thiol_needed->use_dtt Yes (Recommended) no_thiol Use Non-Thiol Cocktail (TFA/TIS/H₂O) thiol_needed->no_thiol No edt_result High Risk of Azide Reduction use_edt->edt_result dtt_result Low Risk of Azide Reduction use_dtt->dtt_result no_thiol_result Azide Preserved no_thiol->no_thiol_result

Decision logic for scavenger selection in final cleavage.

References

Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Boc-L-Lys(N3)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and supporting data for the utilization of Boc-L-Lys(N3)-OH in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions. This powerful "click chemistry" tool is invaluable for peptide synthesis, bioconjugation, and the development of novel therapeutics, offering high efficiency, selectivity, and biocompatibility.

Introduction to CuAAC with this compound

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and regioselective reaction that forms a stable 1,4-disubstituted 1,2,3-triazole linkage between an azide (B81097) and a terminal alkyne.[1] this compound is a key building block in peptide chemistry, incorporating a bioorthogonal azide handle into peptide sequences. The Boc (tert-butyloxycarbonyl) protecting group on the α-amine allows for its use in standard solid-phase peptide synthesis (SPPS) protocols. The resulting azide-functionalized peptide can then be selectively modified post-synthetically via CuAAC with a wide array of alkyne-containing molecules, including fluorophores, radiolabels, and drug molecules.

Data Presentation: Representative CuAAC Reaction Parameters

The efficiency of the CuAAC reaction with peptides containing this compound is influenced by several factors including the catalyst system, solvent, temperature, and the nature of the alkyne coupling partner. Below is a summary of typical reaction conditions and outcomes.

Alkyne Partner Copper Source Ligand Reducing Agent Solvent System Temperature (°C) Reaction Time (h) Yield (%) Reference
Propargylglycine-containing peptideCuSO₄·5H₂OTHPTASodium Ascorbate (B8700270)tBuOH/H₂O (1:2)Room Temp12>95[2]
PhenylacetyleneCuINoneNoneDMF505~90-95[3]
Alkyne-modified FluorophoreCuSO₄·5H₂OTBTASodium AscorbateDMSO/H₂ORoom Temp1-4High[4]
[¹⁸F]fluoroalkyneCuSO₄·5H₂OBathophenanthroline (B157979) disulfonateSodium AscorbateDMF/H₂O100 (Microwave)0.2531 ± 6 (radiochemical)[5]

THPTA: Tris(3-hydroxypropyltriazolylmethyl)amine, TBTA: Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine, DMF: Dimethylformamide, DMSO: Dimethyl sulfoxide.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of an Azide-Modified Peptide using this compound

This protocol describes the incorporation of this compound into a peptide sequence using manual Boc-chemistry solid-phase peptide synthesis (SPPS).

Materials:

  • Merrifield or PAM resin

  • Boc-protected amino acids

  • This compound

  • Coupling reagents: HBTU/HOBt or HATU

  • N,N-Diisopropylethylamine (DIEA)

  • Trifluoroacetic acid (TFA)

  • Piperidine (for Fmoc chemistry comparison if needed)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.

  • Boc Deprotection: Remove the Boc protecting group from the resin-bound amino acid by treating with 50% TFA in DCM for 30 minutes.

  • Washing: Wash the resin thoroughly with DCM and DMF.

  • Amino Acid Coupling:

    • Pre-activate the Boc-protected amino acid (3 equivalents) with HBTU/HOBt (3 equivalents) and DIEA (6 equivalents) in DMF for 5 minutes.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Monitor coupling completion using the Kaiser test.

  • Incorporation of this compound: Repeat the deprotection, washing, and coupling steps using this compound.

  • Chain Elongation: Continue adding subsequent amino acid residues as required.

  • Final Deprotection: After the final coupling step, perform a final Boc deprotection.

  • Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide by reverse-phase HPLC.

Protocol 2: On-Resin CuAAC Ligation of an Azide-Modified Peptide

This protocol details the "on-resin" CuAAC reaction to modify the peptide synthesized in Protocol 1 before cleavage.

Materials:

  • Azide-modified peptide on resin

  • Alkyne-functionalized molecule (e.g., alkyne-fluorophore) (5 equivalents)

  • Copper(II) sulfate (B86663) (CuSO₄·5H₂O) (0.1 equivalents)

  • Sodium ascorbate (0.5 equivalents)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (0.5 equivalents)

  • Solvent: DMF/H₂O (4:1)

Procedure:

  • Resin Preparation: Swell the azide-modified peptide-resin in the DMF/H₂O solvent system.

  • Reaction Mixture Preparation: In a separate vial, dissolve the alkyne-functionalized molecule, CuSO₄·5H₂O, and THPTA in the solvent. Add a freshly prepared solution of sodium ascorbate to this mixture.

  • Ligation Reaction: Add the reaction mixture to the swollen resin. Agitate the reaction vessel at room temperature for 4-12 hours.

  • Washing: Wash the resin extensively with DMF, water, and DCM to remove excess reagents and copper catalyst.

  • Cleavage and Purification: Cleave the modified peptide from the resin and purify as described in Protocol 1.

Protocol 3: Solution-Phase CuAAC for Radiolabeling of a Purified Peptide

This protocol describes the radiolabeling of a purified azide-containing peptide with an ¹⁸F-labeled alkyne.[5]

Materials:

  • Purified azide-containing peptide

  • [¹⁸F]fluoroalkyne prosthetic group

  • Copper(II) sulfate (CuSO₄·5H₂O)

  • Bathophenanthroline disulfonate

  • Sodium ascorbate

  • Reaction Buffer: e.g., Phosphate-buffered saline (PBS) or DMF/water mixture

Procedure:

  • Reaction Setup: In a shielded vial, dissolve the purified azide-peptide in the reaction buffer.

  • Catalyst Preparation: Prepare a stock solution of the copper(II) sulfate and bathophenanthroline disulfonate ligand.

  • Radiolabeling Reaction: To the peptide solution, add the [¹⁸F]fluoroalkyne, the copper/ligand solution, and freshly prepared sodium ascorbate.

  • Incubation: Incubate the reaction mixture at the optimized temperature (e.g., room temperature to 100°C with microwave heating) for a short duration (typically 10-30 minutes).[5]

  • Purification: Purify the ¹⁸F-labeled peptide using analytical or semi-preparative HPLC to separate it from unreacted starting materials and catalyst.

  • Analysis: Confirm the identity and radiochemical purity of the product using radio-HPLC and mass spectrometry.

Mandatory Visualizations

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalytic Cycle Azide R1-N3 (this compound containing peptide) Cu_I Cu(I) Azide->Cu_I Coordination Alkyne R2-C≡CH (Alkyne Partner) Alkyne->Cu_I Coordination Product 1,4-disubstituted 1,2,3-triazole Cu_I->Product Cycloaddition Cu_II Cu(II) Ascorbate Sodium Ascorbate Cu_II->Ascorbate Reduction Ascorbate->Cu_I SPPS_CuAAC_Workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_CuAAC On-Resin CuAAC Ligation Resin Start with Resin Deprotection1 Boc Deprotection Resin->Deprotection1 Coupling1 Couple Boc-AA-OH Deprotection1->Coupling1 Wash1 Wash Coupling1->Wash1 Deprotection2 Boc Deprotection Wash1->Deprotection2 Coupling_Lys Couple this compound Deprotection2->Coupling_Lys Wash2 Wash Coupling_Lys->Wash2 Deprotection3 Boc Deprotection Wash2->Deprotection3 Coupling2 Couple Boc-AA-OH Deprotection3->Coupling2 Wash3 Wash Coupling2->Wash3 Add_Reagents Add Alkyne Partner, Cu(I) catalyst, Ligand Wash3->Add_Reagents React Incubate Add_Reagents->React Wash4 Wash React->Wash4 Cleavage Cleavage from Resin & Side-chain Deprotection Wash4->Cleavage Purification HPLC Purification Cleavage->Purification Final_Product Purified Peptide Conjugate Purification->Final_Product InSitu_Click_Workflow cluster_screening In Situ Click Chemistry Screening Enzyme Target Enzyme Incubation Incubate Enzyme with Fragment Libraries Enzyme->Incubation Azide_Library Azide Fragment Library (e.g., from this compound) Azide_Library->Incubation Alkyne_Library Alkyne Fragment Library Alkyne_Library->Incubation InSitu_Reaction Enzyme-Templated CuAAC Reaction Incubation->InSitu_Reaction Hit_Identification Identify Potent Inhibitor (Triazole Product) by LC-MS InSitu_Reaction->Hit_Identification Lead_Optimization Lead Optimization Hit_Identification->Lead_Optimization

References

Application Notes and Protocols for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) using Boc-L-Lys(N3)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strain-promoted azide-alkyne cycloaddition (SPAAC) is a powerful bioorthogonal ligation reaction that has gained widespread use in chemical biology, drug development, and materials science. This copper-free click chemistry reaction occurs between a strained alkyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), and an azide-functionalized molecule. The reaction is highly efficient, selective, and biocompatible, allowing for the conjugation of molecules in complex biological environments, including living cells.[1][2]

Boc-L-Lys(N3)-OH is a versatile building block for introducing an azide (B81097) moiety into peptides, proteins, and other molecules. The Boc (tert-butyloxycarbonyl) protecting group on the α-amine allows for its use in standard solid-phase peptide synthesis (SPPS), while the azide group on the side chain provides a handle for subsequent modification via SPAAC.[3] This application note provides detailed protocols for the use of this compound in SPAAC reactions, quantitative data for reaction optimization, and examples of its application in studying cellular signaling pathways.

Data Presentation

Azide CompoundStrained AlkyneSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]SolventTemperature (°C)
Benzyl AzideDBCO~0.1 - 1.0Various25
3-Azido-L-alanineSulfo-DBCO-amine0.32 - 0.85PBS (pH 7)25
1-Azido-1-deoxy-β-D-glucopyranosideSulfo-DBCO-amine0.55 - 1.22HEPES (pH 7)25
Benzyl AzideBCN~0.01 - 0.1Various25

Note: The reaction rate can be influenced by factors such as the specific structure of the azide and alkyne, solvent, pH, and temperature.[4] Generally, DBCO derivatives react faster than BCN derivatives. The steric hindrance of the Boc group on this compound might influence the reaction kinetics compared to smaller azides.

Experimental Protocols

Protocol 1: General Procedure for SPAAC Bioconjugation

This protocol describes a general method for conjugating an azide-containing molecule (e.g., a peptide synthesized with this compound) to a strained alkyne-functionalized molecule (e.g., a DBCO-labeled fluorescent dye).

Materials:

  • Azide-containing molecule (e.g., peptide with incorporated azido-lysine)

  • Strained alkyne-functionalized molecule (e.g., DBCO-fluorophore)

  • Reaction Buffer: Phosphate-buffered saline (PBS), HEPES, or other suitable buffer (pH 7.0-7.5). Avoid buffers containing primary amines (e.g., Tris) if the alkyne is NHS-ester functionalized.

  • Solvent: Anhydrous DMSO or DMF for dissolving reagents.

  • Purification system (e.g., HPLC, spin desalting column)

Procedure:

  • Reagent Preparation:

    • Dissolve the azide-containing molecule in the chosen reaction buffer to a final concentration of 1-10 mM.

    • Dissolve the strained alkyne-functionalized molecule in a minimal amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10-100 mM).

  • SPAAC Reaction:

    • To the solution of the azide-containing molecule, add the strained alkyne stock solution to achieve a desired molar ratio. A 1.5 to 10-fold molar excess of one reactant can be used to drive the reaction to completion.

    • Gently mix the reaction mixture.

    • Incubate the reaction at room temperature for 4-12 hours. The reaction time may need to be optimized based on the specific reactants and their concentrations. For macromolecules or more dilute solutions, longer incubation times (up to 24 hours) may be necessary.

  • Monitoring the Reaction (Optional):

    • The reaction progress can be monitored by techniques such as LC-MS to observe the formation of the product and consumption of reactants. For DBCO-containing molecules, the disappearance of the characteristic UV absorbance at ~310 nm can be followed.[5]

  • Purification:

    • Once the reaction is complete, purify the conjugate to remove unreacted starting materials. The choice of purification method will depend on the properties of the conjugate. Common methods include:

      • High-Performance Liquid Chromatography (HPLC): For high-purity applications.

      • Spin Desalting Columns or Dialysis: For removing small molecule reagents from macromolecular conjugates (e.g., proteins, peptides).

  • Characterization:

    • Confirm the identity and purity of the final conjugate using appropriate analytical techniques, such as mass spectrometry and SDS-PAGE (for protein conjugates).

Protocol 2: Metabolic Labeling of Proteins with this compound for Pulldown and Analysis

This protocol outlines a general workflow for the metabolic incorporation of an azido-lysine analog into cellular proteins to study protein-protein interactions.

Materials:

  • Cell line of interest

  • Cell culture medium (lysine-free medium is recommended for efficient incorporation)

  • This compound or a cell-permeable ester derivative (e.g., methyl ester)

  • DBCO-functionalized probe (e.g., DBCO-biotin, DBCO-fluorophore)

  • Cell lysis buffer

  • Affinity purification resin (e.g., streptavidin-agarose for biotinylated proteins)

  • Proteomics analysis reagents and equipment (e.g., for Western blotting or mass spectrometry)

Procedure:

  • Metabolic Labeling:

    • Culture cells in lysine-free medium supplemented with the azido-lysine analog for a specific period (e.g., 24-48 hours) to allow for its incorporation into newly synthesized proteins. The optimal concentration of the analog should be determined empirically.

  • Cell Lysis:

    • Harvest the cells and lyse them using a suitable lysis buffer to solubilize the proteins.

  • SPAAC Ligation:

    • Add the DBCO-functionalized probe (e.g., DBCO-biotin) to the cell lysate.

    • Incubate the reaction for 4-12 hours at 4°C with gentle agitation.

  • Affinity Purification (for pulldown):

    • If a biotinylated probe was used, add streptavidin-agarose beads to the lysate and incubate to capture the labeled protein complexes.

    • Wash the beads extensively to remove non-specifically bound proteins.

  • Elution and Analysis:

    • Elute the captured proteins from the beads.

    • Analyze the eluted proteins by SDS-PAGE and Western blotting with antibodies against proteins of interest, or by mass spectrometry for proteome-wide identification of interacting partners.

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis cluster_conjugation SPAAC Conjugation cluster_analysis Analysis SPPS Solid-Phase Peptide Synthesis Incorp Incorporate this compound SPPS->Incorp Cleave Cleavage and Deprotection Incorp->Cleave Azide_Peptide Azide-Peptide Cleave->Azide_Peptide SPAAC SPAAC Reaction Azide_Peptide->SPAAC DBCO_Probe DBCO-Probe DBCO_Probe->SPAAC Conjugate Peptide-Probe Conjugate SPAAC->Conjugate Purify Purification (HPLC) Conjugate->Purify Characterize Characterization (MS) Purify->Characterize caption Workflow for SPAAC of a Synthetic Peptide

Caption: Workflow for SPAAC of a Synthetic Peptide

signaling_pathway_probe cluster_cell Live Cell cluster_lysis Cell Lysis & Ligation cluster_pulldown Pulldown & Analysis Azido_Lys Azido-Lysine Analog (e.g., from this compound) Metabolism Metabolic Incorporation Azido_Lys->Metabolism Protein_N3 Protein of Interest (POI-N3) Metabolism->Protein_N3 Complex POI-N3 : Interactor Complex Protein_N3->Complex Interactor Interacting Protein Interactor->Complex Lysis Cell Lysis Complex->Lysis SPAAC_Ligate SPAAC Ligation Lysis->SPAAC_Ligate DBCO_Biotin DBCO-Biotin DBCO_Biotin->SPAAC_Ligate Biotin_Complex Biotinylated Complex SPAAC_Ligate->Biotin_Complex Pulldown Affinity Pulldown Biotin_Complex->Pulldown Streptavidin Streptavidin Beads Streptavidin->Pulldown MS_Analysis Mass Spectrometry Pulldown->MS_Analysis Identification Identify Interacting Protein MS_Analysis->Identification caption Probing Protein Interactions via Metabolic Labeling

Caption: Probing Protein Interactions via Metabolic Labeling

References

Illuminating Cellular Machinery: A Guide to Fluorescent Protein Labeling Using Boc-L-Lys(N3)-OH

Author: BenchChem Technical Support Team. Date: December 2025

Authored for researchers, scientists, and drug development professionals, this document provides a comprehensive overview and detailed protocols for the site-specific labeling of proteins with fluorescent dyes using the non-canonical amino acid Boc-L-Lys(N3)-OH. This powerful technique enables the precise introduction of a bioorthogonal azide (B81097) group into a protein of interest, which can then be selectively conjugated to a fluorescent probe via "click chemistry." This approach facilitates a wide range of applications, from studying protein-protein interactions and cellular dynamics to high-throughput screening in drug discovery.

Introduction: The Power of Precision in Protein Labeling

Visualizing proteins within their native cellular environment is crucial for understanding their function, localization, and interactions. While fluorescent proteins like GFP have been invaluable tools, their large size can sometimes interfere with the function of the protein of interest. Site-specific labeling with small, bright, and photostable organic fluorescent dyes offers a powerful alternative. The use of non-canonical amino acids (ncAAs) with bioorthogonal functional groups, such as the azide moiety in this compound, allows for the precise incorporation of a chemical handle at a genetically defined position within a protein. This handle can then be specifically and efficiently labeled with a complementary probe, such as an alkyne-functionalized fluorescent dye, through highly selective click chemistry reactions.

The Principle: A Two-Step Strategy for Site-Specific Labeling

The fluorescent labeling of a target protein using this compound is a two-stage process:

  • Site-Specific Incorporation of this compound: The first step involves the genetic encoding of the azide-containing amino acid at a specific site in the protein of interest. This is most commonly achieved through amber codon suppression. An orthogonal aminoacyl-tRNA synthetase/tRNA pair is used to recognize the amber stop codon (UAG) in the mRNA and insert this compound instead of terminating translation.

  • Fluorescent Dye Conjugation via Click Chemistry: The azide group introduced into the protein serves as a bioorthogonal handle for covalent modification. The expressed protein is then reacted with a fluorescent dye that has been functionalized with a complementary reactive group, typically a terminal alkyne or a strained cyclooctyne (B158145). This reaction, known as a cycloaddition, forms a stable triazole linkage, covalently attaching the fluorescent dye to the protein. Two primary forms of this "click chemistry" are employed:

    • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient and high-yield reaction is catalyzed by copper(I) ions. It is a robust method for in vitro labeling of purified proteins.

    • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This reaction utilizes a strained cyclooctyne, which reacts with the azide without the need for a toxic copper catalyst. This makes SPAAC ideal for labeling proteins in living cells.

Applications in Research and Drug Development

The ability to fluorescently label proteins with high precision opens up a vast array of experimental possibilities:

  • Visualizing Protein Localization and Dynamics: Track the movement and localization of proteins within living cells with high spatial and temporal resolution.

  • Studying Protein-Protein Interactions: Use techniques like Förster Resonance Energy Transfer (FRET) to study the interactions between two fluorescently labeled proteins.

  • Investigating Protein Conformation: Monitor changes in protein conformation upon ligand binding or other stimuli by labeling specific sites and observing changes in fluorescence.

  • High-Throughput Screening: Develop cell-based assays for drug discovery by monitoring the effect of small molecules on the localization or interaction of a fluorescently labeled target protein.

  • Super-Resolution Microscopy: The use of bright, photostable organic dyes enables advanced imaging techniques that can resolve cellular structures beyond the diffraction limit of light.

Quantitative Data Summary

The efficiency of both the incorporation of this compound and the subsequent fluorescent labeling is critical for the success of these experiments. The following tables provide a summary of expected efficiencies and a comparison of the two main click chemistry approaches.

ParameterTypical EfficiencyMethod of Quantification
This compound Incorporation Efficiency 10-50% of total protein expressionMass Spectrometry (MS), Western Blot
Fluorescent Labeling Efficiency (CuAAC) >90%In-gel fluorescence, MS, Fluorescence Spectroscopy
Fluorescent Labeling Efficiency (SPAAC) 70-95%In-gel fluorescence, MS, Flow Cytometry

Table 1: Typical Efficiencies for Protein Labeling with this compound. The incorporation efficiency can be influenced by the expression system, the specific protein, and the location of the amber codon. Labeling efficiencies are generally high for both CuAAC and SPAAC.

FeatureCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Catalyst Copper(I)None
Reaction Rate Very FastFast
Biocompatibility Potentially toxic to living cells due to copperExcellent for live-cell imaging
Primary Application In vitro labeling of purified proteinsIn vivo and live-cell labeling
Relative Cost of Alkyne Reagent LowerHigher
Labeling Efficiency Generally higherHigh, but can be slightly lower than CuAAC

Table 2: Comparison of CuAAC and SPAAC for Fluorescent Labeling. CuAAC is often preferred for its speed and efficiency in vitro, while SPAAC is the method of choice for applications in living systems.[1][2] A comparative proteomics study on labeling azido-modified glycoproteins found that CuAAC had higher labeling efficiency and specificity, identifying 229 proteins compared to 188 with SPAAC.[1]

Experimental Protocols

The following section provides detailed protocols for the two key stages of the labeling process.

Protocol 1: Site-Specific Incorporation of this compound into a Target Protein in E. coli via Amber Suppression

This protocol describes the expression of a target protein containing this compound at a specific site defined by an amber (UAG) stop codon.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression plasmid for the target protein with an in-frame amber (TAG) codon at the desired labeling site.

  • pEVOL plasmid encoding an orthogonal aminoacyl-tRNA synthetase/tRNA pair for this compound (e.g., a variant of the M. jannaschii tyrosyl-tRNA synthetase and its cognate tRNA).

  • This compound

  • LB medium and Terrific Broth (TB)

  • Appropriate antibiotics

  • IPTG (Isopropyl β-D-1-thiogalactopyranoside)

  • L-arabinose

Procedure:

  • Transformation: Co-transform the E. coli expression strain with the target protein plasmid and the pEVOL plasmid. Plate on LB agar (B569324) plates containing the appropriate antibiotics and incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony into 5 mL of LB medium containing the appropriate antibiotics. Grow overnight at 37°C with shaking.

  • Expression Culture: Inoculate 1 L of Terrific Broth (supplemented with antibiotics) with the overnight starter culture.

  • Induction of Orthogonal System: When the optical density at 600 nm (OD600) reaches 0.4-0.6, add L-arabinose to a final concentration of 0.2% (w/v) to induce the expression of the orthogonal synthetase and tRNA.

  • Addition of this compound: Immediately after adding L-arabinose, add this compound to a final concentration of 1 mM.

  • Induction of Target Protein Expression: Continue to grow the culture at 30°C for 30 minutes. Then, induce the expression of the target protein by adding IPTG to a final concentration of 0.5 mM.

  • Protein Expression: Incubate the culture at 30°C for 6-8 hours with shaking.

  • Cell Harvest and Lysis: Harvest the cells by centrifugation. The cell pellet can be stored at -80°C or processed immediately. Resuspend the cell pellet in a suitable lysis buffer and lyse the cells by sonication or other appropriate methods.

  • Protein Purification: Purify the azide-modified protein using standard chromatography techniques (e.g., Ni-NTA affinity chromatography if the protein has a His-tag).

  • Verification of Incorporation: Confirm the successful incorporation of this compound by mass spectrometry. The mass of the purified protein should correspond to the expected mass of the protein with the incorporated ncAA.

Protocol 2: Fluorescent Labeling of Azide-Modified Protein via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is suitable for labeling purified azide-modified proteins in vitro.

Materials:

  • Purified azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4).

  • Alkyne-functionalized fluorescent dye (e.g., DBCO-dye, Alkyne-TAMRA).

  • Copper(II) sulfate (B86663) (CuSO4).

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA).

  • Sodium ascorbate (B8700270).

  • DMSO.

Procedure:

  • Prepare Stock Solutions:

    • Alkyne-dye: 10 mM in DMSO.

    • CuSO4: 50 mM in water.

    • THPTA: 50 mM in water.

    • Sodium ascorbate: 100 mM in water (prepare fresh).

  • Reaction Setup: In a microcentrifuge tube, combine the following components in order:

    • Purified azide-modified protein (to a final concentration of 10-50 µM).

    • Alkyne-dye (to a final concentration of 100-500 µM).

    • Premix of CuSO4 and THPTA (add CuSO4 to THPTA in a 1:5 molar ratio to a final concentration of 1 mM CuSO4 and 5 mM THPTA).

  • Initiate the Reaction: Add freshly prepared sodium ascorbate to a final concentration of 5 mM to initiate the click reaction.

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours, protected from light.

  • Removal of Excess Dye: Remove unreacted dye and other small molecules using a desalting column or dialysis.

  • Analysis: Analyze the labeling efficiency by SDS-PAGE followed by in-gel fluorescence scanning and Coomassie blue staining. The degree of labeling can be quantified by comparing the fluorescence intensity to the protein amount. Further characterization can be performed using mass spectrometry.

Protocol 3: Fluorescent Labeling of Azide-Modified Protein in Live Cells via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the labeling of azide-modified proteins directly in living mammalian cells.

Materials:

  • Mammalian cells expressing the azide-modified protein of interest.

  • Cell culture medium.

  • Cyclooctyne-functionalized fluorescent dye (e.g., DBCO-dye).

  • PBS (Phosphate-Buffered Saline).

  • Imaging system (e.g., fluorescence microscope).

Procedure:

  • Cell Culture and Protein Expression: Culture the mammalian cells expressing the target protein with the incorporated this compound according to standard protocols.

  • Preparation of Labeling Solution: Prepare a stock solution of the cyclooctyne-dye in DMSO. Dilute the stock solution in pre-warmed cell culture medium to the desired final concentration (typically 1-10 µM).

  • Cell Labeling: Remove the culture medium from the cells and wash once with warm PBS. Add the labeling solution to the cells.

  • Incubation: Incubate the cells at 37°C for 30-60 minutes in a CO2 incubator.

  • Washing: Remove the labeling solution and wash the cells three times with warm PBS to remove excess dye.

  • Imaging: Add fresh culture medium or imaging buffer to the cells and proceed with fluorescence microscopy to visualize the labeled protein.

Visualization of Workflows and Pathways

The following diagrams, created using the DOT language, illustrate the key experimental workflows and a conceptual signaling pathway that can be studied using this technology.

G cluster_incorporation Protein Modification Workflow cluster_labeling Fluorescent Labeling Workflow plasmid Target Gene in Plasmid (with Amber Codon) transformation Co-transformation into E. coli plasmid->transformation pEVOL pEVOL Plasmid (Synthetase/tRNA) pEVOL->transformation expression Protein Expression + this compound transformation->expression purification Purification of Azide-Modified Protein expression->purification azide_protein Azide-Modified Protein purification->azide_protein Proceed to Labeling click_reaction Click Chemistry (CuAAC or SPAAC) azide_protein->click_reaction alkyne_dye Alkyne-Fluorescent Dye alkyne_dye->click_reaction labeled_protein Fluorescently Labeled Protein click_reaction->labeled_protein analysis Analysis (SDS-PAGE, MS) labeled_protein->analysis

Caption: Experimental workflow for protein labeling.

G cluster_pathway Studying GPCR Dimerization GPCR_A GPCR-A (Azide-labeled) + Donor Dye dimerization Ligand-induced Dimerization GPCR_A->dimerization GPCR_B GPCR-B (Azide-labeled) + Acceptor Dye GPCR_B->dimerization ligand Ligand ligand->dimerization fret FRET Signal dimerization->fret Proximity of Dyes

Caption: GPCR dimerization FRET-based assay.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low yield of azide-modified protein Inefficient amber suppressionOptimize L-arabinose and IPTG induction times and concentrations. Ensure the amber codon is in a permissive context. Use a methylester form of this compound to potentially improve cell uptake.[3]
Toxicity of the non-canonical amino acidReduce the concentration of this compound in the culture medium.
Instability of the pEVOL plasmidMaintain antibiotic selection throughout the culture.
No or low fluorescent labeling (CuAAC) Inactive copper catalystUse freshly prepared sodium ascorbate solution. Ensure the correct ratio of copper to ligand.
Problem with the alkyne-dyeCheck the quality and concentration of the dye.
Inaccessible azide groupEnsure the amber codon was placed in a solvent-accessible region of the protein.
High background fluorescence (SPAAC) Non-specific binding of the dyeReduce the concentration of the cyclooctyne-dye and the incubation time. Increase the number of washing steps.
Reaction of cyclooctyne with thiolsConsider using a cyclooctyne with lower reactivity towards thiols.

Table 3: Troubleshooting Guide. This table outlines common issues and potential solutions for both the incorporation and labeling steps.

By following these detailed protocols and considering the provided quantitative data and troubleshooting advice, researchers can successfully employ this compound to fluorescently label proteins for a wide range of applications, ultimately shedding new light on complex biological processes.

References

A Step-by-Step Guide for Incorporating Boc-L-Lys(N3)-OH into Peptides using Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The site-specific incorporation of unnatural amino acids into peptides is a powerful tool for developing novel therapeutics, diagnostic agents, and research probes. Boc-L-Lys(N3)-OH, an L-lysine derivative featuring an azide (B81097) moiety on its side chain, is a key building block for introducing a bioorthogonal handle into a peptide sequence. This azido (B1232118) group can be selectively modified through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), commonly known as "click chemistry"[1][2]. This allows for the precise conjugation of various molecules, such as fluorophores, radiolabels, polyethylene (B3416737) glycol (PEG) chains, or cytotoxic drugs, to the peptide scaffold[2].

These application notes provide a detailed, step-by-step guide for the incorporation of this compound into a peptide sequence using t-butyloxycarbonyl (Boc) solid-phase peptide synthesis (SPPS). The azide group is stable under the acidic conditions used for Boc deprotection and the standard coupling conditions of SPPS[3].

Chemical Properties of this compound

PropertyValue
Molecular Formula C11H20N4O4
Molecular Weight 288.30 g/mol
Appearance White to off-white solid
Solubility Soluble in DMF, DMSO, and aqueous base
α-Amino Protecting Group tert-Butyloxycarbonyl (Boc)
Side-Chain Functionality Azide (N3)

Experimental Protocols

This section outlines the detailed methodology for incorporating this compound into a peptide chain using manual Boc-SPPS. The following protocols assume a starting resin with a pre-attached C-terminal amino acid.

Resin Swelling and Preparation

Proper swelling of the resin is crucial for efficient peptide synthesis.

  • Materials:

    • Peptide synthesis resin (e.g., MBHA, PAM resin)

    • Dichloromethane (DCM)

    • N,N-Dimethylformamide (DMF)

  • Protocol:

    • Place the desired amount of resin in a reaction vessel.

    • Add DCM to the resin and allow it to swell for 30 minutes with gentle agitation.

    • Drain the DCM and wash the resin three times with DMF.

Boc Deprotection

This step removes the temporary Boc protecting group from the N-terminus of the growing peptide chain, preparing it for the next coupling reaction.

  • Materials:

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

    • N,N-Diisopropylethylamine (DIEA)

    • DMF

  • Protocol:

    • Treat the resin with a solution of 50% TFA in DCM for 1 minute.

    • Drain the solution and add a fresh solution of 50% TFA in DCM. Agitate for 20-30 minutes.

    • Drain the TFA solution and wash the resin three times with DCM.

    • Wash the resin three times with DMF.

    • Neutralize the resin by treating it with a 10% solution of DIEA in DMF for 2 minutes. Repeat this step.

    • Wash the resin three times with DMF.

Coupling of this compound

This protocol describes the activation and coupling of this compound to the deprotected N-terminus of the peptide-resin.

  • Materials:

    • This compound

    • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

    • HOBt (1-Hydroxybenzotriazole)

    • DIEA

    • DMF

  • Protocol:

    • In a separate vessel, dissolve this compound (3 equivalents relative to the resin substitution) and HOBt (3 equivalents) in DMF.

    • Add HBTU (3 equivalents) to the solution and vortex briefly.

    • Add DIEA (6 equivalents) to activate the amino acid. The solution will typically change color.

    • Immediately add the activated amino acid solution to the resin.

    • Agitate the reaction vessel for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a qualitative ninhydrin (B49086) (Kaiser) test. A negative result (yellow beads) indicates complete coupling.

    • If the coupling is incomplete, drain the solution and repeat the coupling step with fresh reagents.

    • Once the coupling is complete, drain the coupling solution and wash the resin three times with DMF.

Capping (Optional)

If the coupling reaction is incomplete, any unreacted amino groups can be capped to prevent the formation of deletion sequences.

  • Materials:

  • Protocol:

    • Treat the resin with a solution of 10% acetic anhydride and 1% DIEA in DMF for 10 minutes.

    • Drain the capping solution and wash the resin three times with DMF.

Peptide Chain Elongation

Repeat the deprotection (Step 2) and coupling (Step 3) cycles for each subsequent amino acid in the peptide sequence.

Cleavage and Global Deprotection

This step cleaves the completed peptide from the resin and removes all side-chain protecting groups.

  • Caution: The azide group can be sensitive to reduction by certain thio-scavengers. Dithiothreitol (DTT) is recommended over ethanedithiol (EDT) to minimize this side reaction[4].

  • Materials:

    • Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA)

    • Anisole (scavenger)

    • Dithiothreitol (DTT) (if Cys is present)

    • Cold diethyl ether

  • Protocol (HF Cleavage):

    • Dry the peptide-resin under vacuum.

    • In a specialized HF cleavage apparatus, add the resin and anisole.

    • Cool the apparatus to -10 °C.

    • Distill HF into the reaction vessel.

    • Stir the reaction mixture at 0 °C for 1-2 hours.

    • Evaporate the HF under vacuum.

    • Wash the resin-peptide mixture with cold diethyl ether to precipitate the crude peptide.

    • Filter and collect the crude peptide.

Purification and Analysis

The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity is confirmed by mass spectrometry.

  • Purification:

    • Dissolve the crude peptide in a suitable solvent (e.g., aqueous acetonitrile (B52724) with 0.1% TFA).

    • Purify using a preparative RP-HPLC system with a C18 column and a water/acetonitrile gradient containing 0.1% TFA.

    • Collect the fractions containing the desired peptide.

  • Analysis:

    • Analyze the purified fractions by analytical RP-HPLC to assess purity[5].

    • Confirm the molecular weight of the peptide using electrospray ionization mass spectrometry (ESI-MS) or matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry[5][6].

Quantitative Data Summary

StepReagentEquivalents (relative to resin substitution)Reaction Time
Boc Deprotection 50% TFA in DCM-20-30 min
Neutralization 10% DIEA in DMF-2 x 2 min
Coupling This compound31-2 hours
HBTU3
HOBt3
DIEA6
Cleavage (HF) HF/Anisole (9:1)-1-2 hours at 0 °C

Visualizations

Boc_SPPS_Workflow Resin 1. Resin Swelling (DCM, DMF) Deprotection 2. Boc Deprotection (50% TFA in DCM) Resin->Deprotection Neutralization 3. Neutralization (10% DIEA in DMF) Deprotection->Neutralization Coupling 4. Coupling (this compound, HBTU/HOBt, DIEA) Neutralization->Coupling Wash 5. Wash (DMF) Coupling->Wash Repeat Repeat for next amino acid Wash->Repeat Chain Elongation Cleavage 6. Cleavage & Deprotection (HF/Anisole) Wash->Cleavage Final Cycle Repeat->Deprotection Purification 7. Purification & Analysis (RP-HPLC, MS) Cleavage->Purification

Caption: Workflow for Boc-SPPS incorporation of this compound.

Click_Chemistry_Application Peptide Peptide with Azido-Lysine ClickReaction Click Chemistry (CuAAC or SPAAC) Peptide->ClickReaction Alkyne Alkyne-modified Molecule (e.g., Fluorophore, Drug) Alkyne->ClickReaction Conjugate Peptide Conjugate ClickReaction->Conjugate

Caption: Post-synthesis modification via "Click Chemistry".

References

Application Notes and Protocols for Boc-L-Lys(N3)-OH in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nα-Boc-L-lysine(Nε-azide)-OH (Boc-L-Lys(N3)-OH) and its Fmoc-protected counterpart, Fmoc-L-Lys(N3)-OH, are invaluable building blocks in the design and synthesis of advanced drug delivery systems. The key feature of this amino acid derivative is the presence of an azide (B81097) group (-N3) on the side chain of lysine. This azide functionality serves as a versatile chemical handle for the site-specific conjugation of therapeutic agents, targeting moieties, and polymers via highly efficient and bioorthogonal "click chemistry" reactions.[1][2][3]

The primary advantage of incorporating this compound into a drug delivery platform is the ability to achieve a high degree of control over the system's architecture. This leads to more homogeneous and well-defined drug conjugates with predictable properties. The azide group is stable under standard peptide synthesis conditions, allowing for its precise placement within a peptide sequence.[1][4] Subsequent conjugation through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) enables the attachment of a wide array of molecules with corresponding alkyne groups.[1][5]

This document provides detailed application notes and experimental protocols for the utilization of this compound in the development of peptide-based drug delivery systems.

Key Applications in Drug Delivery

The versatility of the azide group introduced by this compound allows for its use in a variety of drug delivery platforms:

  • Peptide-Drug Conjugates (PDCs): this compound can be incorporated into peptides that target specific cells or tissues. A cytotoxic drug can then be attached to the azide group, creating a targeted therapeutic.

  • Stimuli-Responsive Systems: Peptides containing this compound can be designed to respond to specific stimuli in the tumor microenvironment, such as changes in pH or the presence of certain enzymes.[2][6][7] The conjugated drug can be released in a controlled manner upon encountering these stimuli.

  • Nanoparticle Functionalization: The azide group can be used to attach targeting ligands or polymers (e.g., polyethylene (B3416737) glycol, PEG) to the surface of nanoparticles, improving their circulation time and targeting specificity.

  • Hydrogel-Based Delivery: Azide-functionalized peptides can be cross-linked with multi-alkyne molecules to form drug-eluting hydrogels for localized and sustained drug release.

Quantitative Data Summary

The following tables summarize typical quantitative data for drug delivery systems developed using azide-alkyne click chemistry. The precise values will vary depending on the specific carrier, drug, and conjugation strategy employed.

Table 1: Physicochemical Properties of a Peptide-Drug Conjugate Nanoparticle System

ParameterTypical Value RangeCharacterization Method
Particle Size (Diameter) 50 - 200 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI) < 0.3Dynamic Light Scattering (DLS)
Zeta Potential -30 mV to +30 mVLaser Doppler Velocimetry
Drug Loading Content (DLC) 1% - 15% (w/w)HPLC, UV-Vis Spectroscopy
Encapsulation Efficiency (EE) 70% - 95%HPLC, UV-Vis Spectroscopy

Table 2: In Vitro Drug Release Profile

Time PointCumulative Drug Release (%) - pH 7.4Cumulative Drug Release (%) - pH 5.5
1 h 5%15%
4 h 12%40%
12 h 25%75%
24 h 35%90%
48 h 45%95%

Experimental Protocols

The following protocols provide a general workflow for the synthesis and characterization of a peptide-drug conjugate using Fmoc-L-Lys(N3)-OH in solid-phase peptide synthesis (SPPS) followed by click chemistry.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) with Fmoc-L-Lys(N3)-OH Incorporation

This protocol outlines the manual synthesis of a hypothetical targeting peptide on a Rink Amide resin.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids (including Fmoc-L-Lys(N3)-OH)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (B6355638)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dithiothreitol (DTT)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain and repeat the 20% piperidine in DMF treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • Dissolve the Fmoc-amino acid (3 equivalents relative to resin substitution) and OxymaPure (3 equivalents) in DMF.

    • Add DIC (3 equivalents) to the amino acid solution and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the deprotected resin and agitate for 2 hours.

    • To incorporate the azide functionality, use Fmoc-L-Lys(N3)-OH in the desired coupling cycle.

    • Wash the resin with DMF (5 times).

  • Repeat Synthesis Cycle: Repeat steps 2 and 3 for each amino acid in the peptide sequence.

  • Final Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2).

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.

    • Dry the crude peptide pellet.

  • Purification:

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Lyophilize the pure fractions to obtain the final peptide as a white powder.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Drug Conjugation

This protocol describes the conjugation of an alkyne-modified drug to the azide-containing peptide.

Materials:

Procedure:

  • Dissolution of Reactants:

    • Dissolve the azide-functionalized peptide in PBS.

    • Dissolve the alkyne-modified drug in DMSO.

  • Preparation of Catalyst Solution:

    • Prepare a stock solution of CuSO4 in water.

    • Prepare a fresh stock solution of sodium ascorbate in water.

    • Prepare a stock solution of THPTA ligand in water.

  • Click Reaction:

    • In a reaction vial, add the azide-functionalized peptide solution.

    • Add the alkyne-modified drug solution (typically 1.5-2 equivalents).

    • Add the THPTA solution.

    • Add the CuSO4 solution.

    • Initiate the reaction by adding the sodium ascorbate solution.

    • Allow the reaction to proceed at room temperature for 4-12 hours with gentle agitation.

  • Purification of the Conjugate:

    • Purify the resulting peptide-drug conjugate using RP-HPLC to remove unreacted drug, peptide, and catalyst.

    • Lyophilize the pure fractions to obtain the final conjugate.

  • Characterization: Confirm the successful conjugation and purity of the final product using LC-MS and NMR spectroscopy.

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis cluster_conjugation Drug Conjugation cluster_characterization Characterization spps Solid-Phase Peptide Synthesis (Incorporate Fmoc-L-Lys(N3)-OH) cleavage Cleavage & Deprotection spps->cleavage purification1 RP-HPLC Purification cleavage->purification1 click Azide-Alkyne Click Chemistry (Drug Conjugation) purification1->click Azide-Peptide purification2 RP-HPLC Purification click->purification2 analysis LC-MS, DLS, Zeta Potential, Drug Loading Analysis purification2->analysis Peptide-Drug Conjugate

Caption: Workflow for the synthesis and characterization of a peptide-drug conjugate.

targeted_drug_delivery cluster_systemic Systemic Circulation cluster_cellular Target Cell Interaction pdc Peptide-Drug Conjugate (with targeting peptide) receptor Cell Surface Receptor pdc->receptor Binding endocytosis Receptor-Mediated Endocytosis receptor->endocytosis endosome Endosome endocytosis->endosome release Drug Release (e.g., low pH, enzymes) endosome->release drug Active Drug release->drug effect Therapeutic Effect (e.g., Apoptosis) drug->effect

Caption: Mechanism of targeted drug delivery and cellular uptake.

References

Application Notes and Protocols for Boc-L-Lys(N3)-OH in Proteomics Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-L-Lys(N3)-OH is a versatile chemical tool for the investigation of protein dynamics, interactions, and functions. As a non-canonical amino acid, it contains an azide (B81097) moiety, which serves as a bioorthogonal handle for "click" chemistry. This allows for the covalent attachment of reporter tags, such as biotin (B1667282) for enrichment or fluorophores for imaging, to newly synthesized proteins. This document provides detailed application notes and protocols for the use of this compound in quantitative proteomics research, enabling the identification and quantification of proteins in various biological contexts.

Principle Applications

The primary application of this compound in proteomics is for the metabolic labeling of newly synthesized proteins. Once incorporated into the proteome, the azide group can be selectively reacted with an alkyne-containing reporter molecule via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1] This enables a variety of downstream applications, including:

  • Activity-Based Protein Profiling (ABPP): To identify and quantify the activity of specific enzyme families.

  • Identification of Post-Translational Modifications (PTMs): To enrich and identify proteins with specific modifications.

  • Quantitative Analysis of Newly Synthesized Proteins: To measure the rate of protein synthesis and degradation under different cellular conditions.

  • Mapping Protein-Protein Interactions: To identify interaction partners of a protein of interest.

Experimental Protocols

The following protocols provide a general framework for the use of this compound in a quantitative proteomics workflow. Optimization may be required for specific cell types and experimental conditions.

Protocol 1: Metabolic Labeling of Mammalian Cells

This protocol describes the incorporation of this compound into the proteome of cultured mammalian cells.

Materials:

  • Mammalian cells of interest

  • Complete cell culture medium

  • Lysine-free cell culture medium (e.g., DMEM for SILAC)

  • This compound

  • Dialyzed fetal bovine serum (dFBS)

  • Phosphate-buffered saline (PBS)

  • Cell scrapers

Procedure:

  • Cell Culture: Culture mammalian cells to 70-80% confluency in complete medium.

  • Amino Acid Depletion: Wash the cells twice with pre-warmed PBS. Replace the complete medium with lysine-free medium supplemented with dFBS and incubate for 1-2 hours to deplete intracellular lysine (B10760008) pools.

  • Metabolic Labeling: Replace the depletion medium with lysine-free medium supplemented with this compound at a final concentration of 50-200 µM and dFBS. The optimal concentration should be determined empirically.

  • Incubation: Incubate the cells for the desired labeling period (e.g., 4-24 hours) under standard cell culture conditions.

  • Cell Harvest: After incubation, wash the cells twice with cold PBS. Lyse the cells immediately or store the cell pellet at -80°C for later use.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on Cell Lysates

This protocol describes the "clicking" of an alkyne-biotin tag to the azide-labeled proteins in the cell lysate.

Materials:

  • Azide-labeled cell lysate (from Protocol 1)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Alkyne-biotin conjugate (e.g., Biotin-PEG4-Alkyne)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • Copper(II) sulfate (B86663) (CuSO4)

  • Sodium ascorbate (B8700270)

Procedure:

  • Cell Lysis: Resuspend the cell pellet in lysis buffer and lyse on ice for 30 minutes with periodic vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant containing the proteome.

  • Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

  • Click Reaction Cocktail Preparation: Prepare the click reaction cocktail immediately before use by sequentially adding the following reagents to the lysate (final concentrations are suggested and may require optimization):

    • Alkyne-biotin: 100 µM

    • TCEP: 1 mM

    • TBTA: 100 µM

    • CuSO4: 1 mM

  • Initiation of Click Reaction: Add freshly prepared sodium ascorbate to a final concentration of 1 mM to initiate the reaction.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle rotation.

Protocol 3: Enrichment of Biotinylated Proteins and Sample Preparation for Mass Spectrometry

This protocol describes the enrichment of biotinylated proteins using streptavidin affinity chromatography and their subsequent preparation for mass spectrometry analysis.

Materials:

  • Click-reacted cell lysate (from Protocol 2)

  • Streptavidin-agarose beads

  • Wash buffers (e.g., PBS with 0.1% SDS, 4M Urea in PBS)

  • Elution buffer (e.g., 6M Guanidine HCl, pH 1.5)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • C18 desalting columns

Procedure:

  • Streptavidin Bead Incubation: Add streptavidin-agarose beads to the click-reacted lysate and incubate for 2 hours at room temperature with gentle rotation to capture biotinylated proteins.

  • Washing: Pellet the beads by centrifugation and wash extensively with a series of wash buffers to remove non-specifically bound proteins. A typical wash series would be:

    • PBS with 0.1% SDS (3 times)

    • 4M Urea in PBS (3 times)

    • PBS (3 times)

  • On-Bead Digestion:

    • Resuspend the beads in a digestion buffer (e.g., 50 mM ammonium (B1175870) bicarbonate).

    • Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.

    • Alkylate cysteine residues by adding IAA to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.

    • Add trypsin at a 1:50 (trypsin:protein) ratio and digest overnight at 37°C.

  • Peptide Elution: Collect the supernatant containing the tryptic peptides.

  • Desalting: Desalt the peptides using C18 columns according to the manufacturer's instructions.

  • Mass Spectrometry Analysis: Analyze the desalted peptides by LC-MS/MS.

Quantitative Data Presentation

For quantitative proteomics, a Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) approach can be combined with the metabolic labeling protocol. In this workflow, two cell populations are grown in media containing either "light" (normal isotopic abundance) or "heavy" (isotope-labeled) lysine and arginine. One population is treated with a stimulus while the other serves as a control, and both are labeled with this compound. The lysates are then combined, and the subsequent click chemistry, enrichment, and MS analysis steps are performed. The relative abundance of proteins between the two conditions can be determined by the ratio of the "heavy" to "light" peptide signals in the mass spectrometer.

Table 1: Representative Quantitative Proteomics Data

Protein IDGene NameDescriptionSILAC Ratio (Heavy/Light)p-valueRegulation
P12345HSP90AA1Heat shock protein HSP 90-alpha2.50.001Upregulated
Q67890ACTBActin, cytoplasmic 11.10.85No change
P98765CASP3Caspase-30.40.005Downregulated

This table is a representative example of how quantitative data can be presented. Actual data will vary based on the experiment.

Visualizations

Experimental Workflow for Quantitative Proteomics using this compound and SILAC

experimental_workflow cluster_cell_culture Cell Culture & Labeling cluster_processing Sample Processing cluster_analysis Analysis control Control Cells (Light SILAC Media) label_control Metabolic Labeling control->label_control Add this compound treated Treated Cells (Heavy SILAC Media) label_treated Metabolic Labeling treated->label_treated Add this compound combine Combine Lysates label_control->combine label_treated->combine click Click Chemistry (Alkyne-Biotin) combine->click enrich Streptavidin Enrichment click->enrich digest On-Bead Digestion enrich->digest ms LC-MS/MS Analysis digest->ms data Data Analysis (Quantification) ms->data

Caption: Quantitative proteomics workflow using this compound and SILAC.

Signaling Pathway Investigation using this compound

signaling_pathway stimulus External Stimulus receptor Cell Surface Receptor stimulus->receptor cascade Signaling Cascade receptor->cascade transcription_factor Transcription Factor Activation cascade->transcription_factor synthesis De Novo Protein Synthesis (this compound incorporation) transcription_factor->synthesis click_probe Click Reaction with Alkyne-Probe synthesis->click_probe analysis Identification of Newly Synthesized Effector Proteins click_probe->analysis

Caption: Investigating signaling pathways by identifying newly synthesized proteins.

References

Site-Specific Protein Modification with Boc-L-Lys(N3)-OH: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Site-specific modification of proteins is a powerful tool in chemical biology, drug development, and materials science. It allows for the precise installation of functional groups at desired locations within a protein, enabling the creation of protein conjugates with novel properties. This document provides detailed application notes and protocols for the site-specific incorporation of the unnatural amino acid Boc-L-Lys(N3)-OH into proteins and its subsequent modification via click chemistry.

This compound is a derivative of the amino acid lysine (B10760008) that contains an azide (B81097) group on its side chain. This azide moiety serves as a bioorthogonal handle, meaning it is chemically inert within biological systems but can be specifically reacted with a partner functional group, typically an alkyne, through a process known as click chemistry. This allows for the precise attachment of a wide range of molecules, including fluorophores, polyethylene (B3416737) glycol (PEG), and cytotoxic drugs, to the target protein.

Applications

The ability to site-specifically modify proteins with this compound opens up a vast array of applications in research and drug development:

  • Antibody-Drug Conjugates (ADCs): By incorporating this compound at a specific site on an antibody, a cytotoxic drug can be attached with a defined stoichiometry and location. This leads to more homogeneous and potentially more effective ADCs with improved therapeutic windows.

  • Protein Labeling and Imaging: Fluorophores or other imaging agents can be attached to a protein of interest to study its localization, trafficking, and interactions within living cells.

  • Protein PEGylation: The attachment of PEG chains to therapeutic proteins can increase their serum half-life, reduce immunogenicity, and improve their pharmacokinetic and pharmacodynamic properties. Site-specific PEGylation ensures a uniform product with preserved biological activity.

  • Biomaterials: Proteins modified with this compound can be cross-linked or attached to surfaces to create novel biomaterials with tailored properties for applications in tissue engineering and diagnostics.

  • Fundamental Research: The precise placement of probes, such as FRET pairs or spin labels, allows for detailed studies of protein structure, dynamics, and function.

Experimental Workflow Overview

The overall process for site-specific protein modification using this compound involves two main stages:

  • Genetic Incorporation of this compound: The unnatural amino acid is incorporated into the target protein at a specific site during protein expression. This is typically achieved using an engineered orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes a unique codon (e.g., the amber stop codon, UAG) introduced at the desired location in the gene of interest.

  • Bioorthogonal Ligation (Click Chemistry): The azide-containing protein is then reacted with a molecule of interest that has been functionalized with an alkyne group. This reaction forms a stable triazole linkage, covalently attaching the molecule to the protein.

Diagram of the General Experimental Workflow

experimental_workflow cluster_incorporation Genetic Incorporation cluster_ligation Bioorthogonal Ligation gene Gene of Interest (with amber codon) expression Protein Expression in presence of This compound gene->expression Orthogonal Synthetase/tRNA protein_n3 Protein with Azido-Lysine expression->protein_n3 click_reaction Click Chemistry (CuAAC or SPAAC) protein_n3->click_reaction alkyne_molecule Alkyne-functionalized Molecule alkyne_molecule->click_reaction modified_protein Site-Specifically Modified Protein click_reaction->modified_protein

Caption: General workflow for site-specific protein modification.

Data Presentation

Table 1: Comparison of Click Chemistry Methods for Protein Ligation
FeatureCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Reaction Principle Copper(I)-catalyzed reaction between a terminal alkyne and an azide.Reaction between a strained cyclooctyne (B158145) and an azide without a metal catalyst.
Reaction Rate Very fast (k ≈ 1-100 M⁻¹s⁻¹)[1].Moderate to fast (k ≈ 0.1-1 M⁻¹s⁻¹)[1].
Biocompatibility Potentially cytotoxic due to the copper catalyst, limiting in vivo applications.Highly biocompatible and suitable for live cell and in vivo labeling.
Yield Generally high to quantitative under optimized conditions[2].Can achieve quantitative yields[3].
Side Reactions Copper can generate reactive oxygen species (ROS) that may damage proteins.Some cyclooctynes can react with thiols, leading to off-target labeling.
Typical Application In vitro protein modification, cell lysates.Live cell imaging, in vivo studies.
Table 2: Reported Yields for Unnatural Amino Acid Incorporation and Click Chemistry
ProteinUnnatural Amino AcidIncorporation MethodIncorporation YieldClick Chemistry MethodConjugation PartnerConjugation YieldReference
Green Fluorescent Protein (GFP)Nε-Boc-L-Lysine (BocK) methylesterAmber Suppression in E. coli2-5 fold increase over free acid---[4][5]
Generic Protein in CHO cellsVarious Unnatural Amino AcidsAmber SuppressionUp to 1 µg per 2 x 10⁷ cells---[6]
Superfolder GFP (sfGFP)p-AzidophenylalanineAmber Suppression in E. coliHigh efficiency and fidelity---[7]
Peptide CoreAzide- or Alkyne-modified peptidesSolid Phase Peptide Synthesis-CuAACPeptide>95%[2]
LysozymeDiphenyltetrazole (via lysine acylation)Chemical Modification-Photoinduced CycloadditionAcrylamide>90%[8]
BCN-W88E---SPAACLactosyl azideQuantitative[3]

Note: Specific yields for this compound incorporation can vary significantly depending on the protein, expression system, and the specific orthogonal synthetase/tRNA pair used. The data presented here is from related systems and serves as a general guideline.

Experimental Protocols

Protocol 1: Genetic Incorporation of this compound into a Target Protein in E. coli

This protocol describes the expression of a target protein containing this compound at a specific site using the amber suppression method.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression plasmid for the target protein with an amber (TAG) codon at the desired modification site.

  • Plasmid encoding the orthogonal aminoacyl-tRNA synthetase and tRNA specific for this compound (e.g., a pEVOL-based plasmid).

  • This compound

  • Luria-Bertani (LB) medium

  • Appropriate antibiotics (e.g., ampicillin (B1664943) and chloramphenicol)

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • L-arabinose

Procedure:

  • Transformation: Co-transform the E. coli expression strain with the target protein plasmid and the orthogonal synthetase/tRNA plasmid. Plate the transformed cells on an LB agar (B569324) plate containing the appropriate antibiotics and incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony into 10-20 mL of LB medium containing the antibiotics. Grow overnight at 37°C with shaking.

  • Expression Culture: The next day, inoculate 1 L of LB medium containing the antibiotics with the starter culture.

  • Addition of Unnatural Amino Acid: Add this compound to the culture to a final concentration of 1-2 mM.

  • Growth and Induction: Grow the culture at 37°C with shaking to an OD600 of 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM and L-arabinose to a final concentration of 0.02% (w/v).

  • Expression: Continue to shake the culture at a reduced temperature (e.g., 18-30°C) for 16-24 hours.

  • Harvesting: Harvest the cells by centrifugation (e.g., 5000 x g for 15 minutes at 4°C).

  • Protein Purification: Resuspend the cell pellet in a suitable lysis buffer and purify the target protein using standard chromatography techniques (e.g., Ni-NTA affinity chromatography if the protein has a His-tag, followed by size-exclusion chromatography).

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is for the in vitro labeling of a purified protein containing an azido-lysine residue with an alkyne-functionalized molecule.

Materials:

  • Purified azide-containing protein (1-10 mg/mL in a suitable buffer, e.g., PBS, pH 7.4).

  • Alkyne-functionalized molecule of interest (e.g., a fluorescent dye).

  • Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 50 mM in water).

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 50 mM in water).

  • Sodium ascorbate (B8700270) stock solution (e.g., 100 mM in water, freshly prepared).

  • DMSO (for dissolving hydrophobic alkyne probes).

Procedure:

  • Prepare the Reaction Mixture: In a microcentrifuge tube, combine the following components in order:

    • Purified azide-containing protein.

    • Alkyne-functionalized molecule (typically 5-20 molar excess over the protein). If the alkyne is dissolved in DMSO, ensure the final DMSO concentration is below 10%.

    • THPTA (to a final concentration of 5-10 times the copper concentration).

    • CuSO₄ (to a final concentration of 0.5-1 mM).

  • Initiate the Reaction: Add freshly prepared sodium ascorbate to a final concentration of 2-5 mM to reduce Cu(II) to the catalytic Cu(I) species.

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours, or overnight at 4°C. The reaction can be performed in the dark if using a light-sensitive probe.

  • Purification: Remove the excess reagents and purify the labeled protein using size-exclusion chromatography (e.g., a desalting column) or dialysis.

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol is for the labeling of an azide-containing protein with a strained cyclooctyne-functionalized molecule, suitable for both in vitro and in-cell applications.

Materials:

  • Purified azide-containing protein or cells expressing the azide-modified protein.

  • Strained cyclooctyne-functionalized molecule (e.g., DBCO, BCN, or DIFO derivatives).

  • Reaction buffer (e.g., PBS, pH 7.4).

Procedure:

  • Prepare the Reaction Mixture:

    • In Vitro: In a microcentrifuge tube, mix the purified azide-containing protein with the strained cyclooctyne probe (typically 2-10 molar excess).

    • In-Cell Labeling: Add the strained cyclooctyne probe directly to the cell culture medium to the desired final concentration (typically 10-100 µM).

  • Incubation:

    • In Vitro: Incubate the reaction mixture at room temperature or 37°C for 2-24 hours.

    • In-Cell Labeling: Incubate the cells under their normal growth conditions for 1-4 hours.

  • Purification/Washing:

    • In Vitro: Purify the labeled protein using size-exclusion chromatography or dialysis.

    • In-Cell Labeling: Wash the cells several times with fresh medium or PBS to remove the unreacted probe. The cells can then be lysed for further analysis or imaged directly.

Characterization of Modified Proteins

The successful incorporation of this compound and subsequent modification can be confirmed by several analytical techniques:

  • Mass Spectrometry (MS): ESI-MS or MALDI-TOF MS can be used to determine the molecular weight of the protein. A specific mass shift will be observed upon incorporation of the unnatural amino acid and a further shift after the click reaction.

  • SDS-PAGE: A shift in the protein's migration on an SDS-PAGE gel may be observed after modification, especially with larger tags like PEG. In-gel fluorescence can be used to visualize proteins labeled with fluorescent dyes.

  • Western Blotting: If an antibody is available for the attached molecule (e.g., biotin), western blotting can confirm the modification.

  • UV-Vis Spectroscopy: If a chromophore is attached, its absorbance can be used to quantify the degree of labeling.

Diagram of the Click Chemistry Reactions

click_chemistry cluster_cuaac CuAAC Reaction cluster_spaac SPAAC Reaction protein_n3_cuaac Protein-N3 triazole_cuaac 1,4-disubstituted Triazole protein_n3_cuaac->triazole_cuaac alkyne_cuaac Terminal Alkyne alkyne_cuaac->triazole_cuaac catalyst_cuaac Cu(I) catalyst catalyst_cuaac->triazole_cuaac protein_n3_spaac Protein-N3 triazole_spaac Triazole protein_n3_spaac->triazole_spaac cyclooctyne_spaac Strained Cyclooctyne cyclooctyne_spaac->triazole_spaac

Caption: Comparison of CuAAC and SPAAC reaction schemes.

Conclusion

The site-specific incorporation of this compound provides a versatile and powerful platform for the precise modification of proteins. The detailed protocols and application notes provided herein offer a comprehensive guide for researchers, scientists, and drug development professionals to harness this technology for a wide range of applications, from fundamental biological studies to the development of next-generation protein therapeutics and biomaterials. Careful optimization of both the unnatural amino acid incorporation and the subsequent click chemistry reaction is crucial for achieving high yields of homogeneously modified proteins.

References

Unlocking Peptide Functionality: A Guide to Click Chemistry Reagents and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the functionalization of peptides using click chemistry. It covers three major bioorthogonal reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), and the Inverse-Electron-Demand Diels-Alder (iEDDA) reaction. These powerful techniques offer a versatile toolkit for peptide labeling, conjugation, and the development of novel therapeutics.

Introduction to Click Chemistry for Peptide Functionalization

Click chemistry encompasses a class of reactions that are rapid, efficient, and highly specific, making them ideal for modifying complex biomolecules like peptides under mild, aqueous conditions.[1][2] These reactions enable the precise attachment of various functionalities, including fluorophores, polyethylene (B3416737) glycol (PEG) chains, cytotoxic drugs, and targeting moieties.[3][4] The resulting triazole or tetrazine linkages are stable to hydrolysis and enzymatic degradation, a key advantage in biological systems.[1]

Comparative Overview of Key Click Chemistry Reactions

Choosing the appropriate click chemistry reaction depends on the specific application, the nature of the peptide, and the desired properties of the final conjugate. The following table summarizes the key quantitative parameters of the most common click chemistry reactions used for peptide functionalization.

ReactionReagentsTypical YieldsSecond-Order Rate Constant (k₂)Key AdvantagesKey Limitations
CuAAC Terminal Alkyne, Azide, Cu(I) Catalyst>95%[5]10² - 10⁴ M⁻¹s⁻¹High yields, readily available reagents.Copper toxicity can be a concern for in vivo applications.[1]
SPAAC Cyclooctyne (e.g., DBCO), Azide>90%10⁻¹ - 1 M⁻¹s⁻¹[6]Copper-free, excellent for live-cell imaging and in vivo studies.[2]Slower reaction rates compared to CuAAC and iEDDA.
iEDDA Tetrazine, Strained Alkene (e.g., TCO)>90%Up to 10⁶ M⁻¹s⁻¹[7]Extremely fast kinetics, catalyst-free.[7]Tetrazine and TCO reagents can be less stable than azides/alkynes.[7]

Experimental Protocols

The following are detailed protocols for performing CuAAC, SPAAC, and iEDDA reactions on peptides.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an alkyne-containing peptide to an azide-functionalized molecule.

Materials:

  • Alkyne-modified peptide

  • Azide-containing molecule (e.g., fluorescent dye, PEG)

  • Copper(II) sulfate (B86663) (CuSO₄) stock solution (50 mM in ddH₂O)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (50 mM in ddH₂O)

  • Sodium ascorbate (B8700270) (NaAsc) stock solution (100 mM in ddH₂O, freshly prepared)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Purification supplies: C18 SPE cartridge or HPLC system

Protocol:

  • In a microcentrifuge tube, dissolve the alkyne-modified peptide in the reaction buffer to a final concentration of 1 mM.[8]

  • Add the azide-containing molecule to the reaction mixture. A slight molar excess (1.2-1.5 equivalents) is often used.

  • Prepare the Cu(I) catalyst by premixing CuSO₄ and THPTA in a 1:5 molar ratio.

  • Add the CuSO₄/THPTA mixture to the reaction to a final CuSO₄ concentration of 500 µM.[8]

  • Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 5 mM.[8]

  • Gently vortex the mixture and allow the reaction to proceed at room temperature for 1-4 hours. The reaction can also be performed at 4°C overnight.

  • Monitor the reaction progress by LC-MS or HPLC.

  • Upon completion, purify the peptide conjugate using a C18 SPE cartridge for small peptides or by preparative HPLC for higher purity.

CuAAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification peptide Dissolve Alkyne-Peptide in Buffer azide Add Azide-Molecule peptide->azide mix Combine Reagents azide->mix catalyst Prepare CuSO4/THPTA catalyst->mix reducer Prepare Fresh Sodium Ascorbate reducer->mix incubate Incubate at RT mix->incubate monitor Monitor by LC-MS/HPLC incubate->monitor purify Purify by SPE/HPLC monitor->purify SPAAC_Reaction cluster_reactants Reactants cluster_product Product peptide_azide Peptide-N3 conjugate Peptide-Triazole-Molecule peptide_azide->conjugate SPAAC (Copper-Free) dbco_molecule DBCO-Molecule dbco_molecule->conjugate GPCR_Signaling_Workflow cluster_synthesis Probe Synthesis cluster_cellular_assay Cellular Assay cluster_analysis Data Analysis peptide Synthesize Peptide Ligand with Alkyne/Azide click Click Reaction (CuAAC/SPAAC) peptide->click dye Functionalize Fluorophore with Azide/Alkyne dye->click probe Purified Fluorescent Peptide Probe click->probe cells Incubate Probe with GPCR-expressing Cells probe->cells wash Wash to Remove Unbound Probe cells->wash image Image by Confocal Microscopy wash->image quantify Quantify Receptor Localization/Trafficking image->quantify

References

Troubleshooting & Optimization

Technical Support Center: Boc-L-Lys(N3)-OH Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in Boc-L-Lys(N3)-OH coupling reactions.

Troubleshooting Guide

Low coupling efficiency with this compound can arise from several factors, from reagent quality to reaction conditions. This guide provides a systematic approach to identifying and resolving common issues.

Problem: Low or No Product Formation
Possible Cause Recommended Solution
Poor Quality of Starting Materials - This compound: Ensure high purity. If supplied as a cyclohexylamine (B46788) (CHA) or dicyclohexylamine (B1670486) (DCHA) salt, convert it to the free acid before use. - Solvents: Use anhydrous, peptide-synthesis-grade solvents (e.g., DMF, DCM). Water can hydrolyze activated esters and carbodiimides. - Coupling Reagents: Use fresh, high-quality coupling reagents. Older reagents may have degraded.
Inefficient Activation of Carboxylic Acid - Choice of Coupling Reagent: Carbodiimide-based reagents like DCC or DIC may require an additive (e.g., HOBt, OxymaPure®) to improve efficiency and reduce side reactions. For difficult couplings, consider using more potent uronium/aminium or phosphonium (B103445) salt reagents such as HBTU, HATU, or PyBOP.[1] - Stoichiometry: Ensure the correct stoichiometry of reactants. Typically, a slight excess of the amino acid and coupling reagents relative to the free amine is used.
Suboptimal Reaction Conditions - Temperature: Most coupling reactions are performed at room temperature. If the reaction is sluggish, gently increasing the temperature to 30-40°C may improve the rate, but monitor for potential side reactions. - Reaction Time: Extend the reaction time. Monitor the reaction progress using a qualitative method like the Kaiser test for solid-phase synthesis.
Side Reactions - Premature Boc Deprotection: Traces of acid in the reaction mixture can lead to the premature removal of the acid-labile Boc group. Ensure all reagents and solvents are free from acidic impurities. - N-acylurea Formation: This is a common side reaction with carbodiimide (B86325) reagents. The addition of HOBt or OxymaPure® can suppress the formation of this byproduct.[2]
Stability of the Azide (B81097) Group The azide group in this compound is generally stable under standard peptide coupling conditions, including exposure to TFA and piperidine.[3][4][5] However, it can be sensitive to reducing environments. Avoid using reducing agents or scavengers like dithiothreitol (B142953) (DTT) during the coupling step.

Frequently Asked Questions (FAQs)

Q1: How can I confirm that the low yield is due to a coupling problem?

A1: For solid-phase peptide synthesis (SPPS), the Kaiser test is a common method to detect unreacted primary amines on the resin. A positive result (blue color) indicates incomplete coupling. For solution-phase synthesis, techniques like TLC, HPLC, or LC-MS can be used to monitor the consumption of starting materials and the formation of the desired product.

Q2: Which coupling reagent is best for this compound?

A2: The choice of coupling reagent depends on the specific requirements of your synthesis (e.g., solution-phase vs. solid-phase, steric hindrance of the coupling partners). The following table provides a general comparison of common coupling reagents.

Coupling ReagentRelative ReactivityCommon AdditiveKey Considerations
DCC/DIC ModerateHOBt, OxymaPure®Cost-effective. The byproduct of DCC (DCU) is insoluble, making it less suitable for SPPS. DIC is preferred for SPPS as its urea (B33335) byproduct is more soluble.[2]
HBTU/TBTU High-Fast and efficient. Can cause guanidinylation of the N-terminus if used in excess with arginine residues.
HATU Very High-More reactive than HBTU, especially for sterically hindered couplings.[1]
PyBOP High-Similar in reactivity to HBTU but does not cause guanidinylation.[1]

Q3: What are the optimal solvent and temperature for the coupling reaction?

A3: N,N-Dimethylformamide (DMF) is the most common solvent for both solid-phase and solution-phase peptide synthesis due to its excellent solvating properties. Dichloromethane (B109758) (DCM) can also be used, particularly in solution-phase reactions. Most coupling reactions proceed efficiently at room temperature (20-25°C). For sluggish reactions, the temperature can be increased to 30-40°C, but this should be done with caution as it may increase the risk of side reactions like racemization.

Q4: Can the azide group in this compound be reduced during the coupling reaction?

A4: The azide group is generally stable under standard coupling conditions. However, it is susceptible to reduction by certain reagents, particularly thiols. Therefore, it is crucial to avoid reducing agents during the coupling step. During the final cleavage and deprotection steps, if scavengers are used, ensure they are compatible with the azide group. Thiol-based scavengers should be avoided.[6]

Q5: How should I purify the final product?

A5: For solution-phase synthesis, the crude product can be purified by extraction to remove water-soluble byproducts, followed by column chromatography on silica (B1680970) gel. For both solution-phase and solid-phase synthesis, reversed-phase high-performance liquid chromatography (RP-HPLC) is the most effective method for achieving high purity.

Experimental Protocols

Protocol 1: General Procedure for Converting this compound CHA/DCHA Salt to the Free Acid

If your this compound is supplied as a CHA or DCHA salt, it must be converted to the free acid before use in a coupling reaction.

  • Dissolution: Dissolve the this compound salt in dichloromethane (DCM).

  • Acidic Wash: Transfer the solution to a separatory funnel and wash it three times with an ice-cold 1M aqueous solution of potassium hydrogen sulfate (B86663) (KHSO₄).

  • Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Concentration: Filter the drying agent and concentrate the solution under reduced pressure to obtain the free acid as a solid or oil.

Protocol 2: General Solid-Phase Peptide Synthesis (SPPS) Coupling of this compound

This protocol describes a standard manual coupling cycle on a resin support.

  • Resin Preparation: Swell the resin (e.g., Merrifield or Wang resin) in DMF for 30-60 minutes.

  • Boc Deprotection: Remove the Boc protecting group from the resin-bound amine by treating it with a solution of 50% trifluoroacetic acid (TFA) in DCM for 20-30 minutes.

  • Washing: Wash the resin thoroughly with DCM, followed by DMF.

  • Neutralization: Neutralize the resin with a solution of 5-10% N,N-diisopropylethylamine (DIPEA) in DMF.

  • Washing: Wash the resin with DMF.

  • Coupling:

    • In a separate vessel, dissolve this compound (2-4 equivalents relative to the resin loading) and an appropriate coupling reagent and additive (e.g., HBTU, 2-4 equivalents) in DMF.

    • Add a base, such as DIPEA (4-8 equivalents), to the activation mixture.

    • Add the activated amino acid solution to the resin.

    • Shake the reaction vessel for 1-2 hours at room temperature.

  • Monitoring: Perform a Kaiser test to check for the presence of free primary amines. If the test is positive, the coupling is incomplete and should be repeated.

  • Washing: Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF, DCM, and methanol, and then dry it under vacuum.

Visualizations

experimental_workflow cluster_prep Preparation cluster_coupling Coupling Reaction cluster_post Post-Coupling start Start: this compound reagent_prep Reagent & Solvent Preparation start->reagent_prep activation Amino Acid Activation reagent_prep->activation resin_prep Resin Swelling & Deprotection coupling Coupling to Resin resin_prep->coupling activation->coupling monitoring Monitoring (e.g., Kaiser Test) coupling->monitoring monitoring->coupling Positive (Recouple) washing Washing monitoring->washing Negative cleavage Cleavage & Deprotection washing->cleavage purification Purification (HPLC) cleavage->purification product Final Product purification->product

Caption: Experimental workflow for this compound coupling in SPPS.

troubleshooting_pathway start Low Coupling Yield check_reagents Check Reagent Quality (Purity, Age, Anhydrous) start->check_reagents check_activation Review Activation Step (Coupling Reagent, Stoichiometry) start->check_activation check_conditions Optimize Reaction Conditions (Time, Temperature) start->check_conditions check_side_reactions Investigate Side Reactions (Premature Deprotection, N-acylurea) start->check_side_reactions solution_reagents Use High-Purity Reagents Convert Salt to Free Acid check_reagents->solution_reagents solution_activation Use Stronger Coupling Reagent (e.g., HATU) Increase Equivalents check_activation->solution_activation solution_conditions Extend Reaction Time Increase Temperature Cautiously check_conditions->solution_conditions solution_side_reactions Add HOBt/Oxyma Ensure Anhydrous Conditions check_side_reactions->solution_side_reactions

Caption: Troubleshooting pathway for low yield in this compound coupling.

References

Technical Support Center: Boc-L-Lys(N3)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing Boc-L-Lys(N3)-OH in peptide synthesis. It addresses potential side reactions, offers troubleshooting advice, and provides detailed experimental protocols to ensure the successful synthesis of azide-containing peptides.

Frequently Asked Questions (FAQs)

Q1: How stable is the azide (B81097) functional group on the lysine (B10760008) side chain during standard Boc-SPPS cycles?

A1: The side-chain azido (B1232118) (-N3) group of this compound is generally robust and stable under the standard conditions of Boc-based solid-phase peptide synthesis (SPPS).[1] This includes stability to the acidic conditions required for Nα-Boc deprotection, typically using trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM).[1][2]

Q2: What is the most common side reaction associated with this compound?

A2: The most significant and frequently encountered side reaction is the reduction of the azide group to a primary amine (-NH2) during the final cleavage and deprotection step from the solid support.[3] This unwanted reduction is primarily caused by the choice of scavengers in the cleavage cocktail, particularly those containing thiols.

Q3: Can the choice of coupling reagent affect the stability or integrity of this compound during peptide bond formation?

A3: While the azide group itself is stable, the choice of coupling reagent can influence the stereochemical integrity (i.e., cause racemization) of the amino acid. While there is no extensive data specific to this compound, general principles suggest that using uronium/aminium-based coupling reagents like HATU or HBTU with a hindered base such as N,N-diisopropylethylamine (DIPEA) can minimize racemization compared to carbodiimide-based methods.[4][5][6] For amino acids known to be susceptible to racemization, the addition of additives like HOAt or in some cases copper(II) chloride (CuCl2) has been shown to be effective.[4][7][8]

Q4: Are there any known incompatibilities of the azide group with other protected amino acids in a sequence?

A4: The azide group is compatible with most standard protected amino acids used in Boc-SPPS. However, issues can arise during the final cleavage step if the sequence contains other residues that require strong reducing scavengers for their deprotection. For instance, protecting tryptophan with scavengers like ethanedithiol (EDT) will lead to the reduction of the azide group.[1][9] Therefore, the entire peptide sequence must be considered when designing the cleavage strategy.

Troubleshooting Guide

Issue 1: My final peptide has a lower mass than expected, with a mass loss of 26 Da.

  • Potential Cause: This is a classic indicator of the reduction of the azide group (-N3) to a primary amine (-NH2). The mass difference corresponds to the loss of two nitrogen atoms (N2), which is 28 Da, but the addition of two hydrogen atoms results in a net loss of 26 Da. This side reaction almost certainly occurred during the final cleavage from the resin.[3]

  • Troubleshooting Steps:

    • Review Your Cleavage Cocktail: Identify the scavengers used in your TFA cleavage cocktail. The use of thiol-based scavengers, especially ethanedithiol (EDT) and to a lesser extent dithiothreitol (B142953) (DTT), is the most likely cause of azide reduction.[9][10][11]

    • Analyze Cleavage Conditions: Prolonged cleavage times or elevated temperatures can sometimes exacerbate side reactions, although the choice of scavenger is the primary factor for azide reduction.

    • Solution: Re-synthesize the peptide and use an "azide-safe" cleavage cocktail that avoids thiol-based scavengers. The recommended cocktail is a mixture of TFA, water, and triisopropylsilane (B1312306) (TIS).[12] A typical ratio is 95% TFA, 2.5% H2O, and 2.5% TIS. This mixture effectively scavenges reactive cations generated during deprotection without reducing the azide group.

Issue 2: I'm observing significant diastereomeric impurities in my final peptide.

  • Potential Cause: This indicates that racemization may have occurred at the α-carbon of one or more amino acids during the coupling steps. While not specific to this compound, it is a common side reaction in peptide synthesis, particularly with certain coupling reagents and bases.[4][13]

  • Troubleshooting Steps:

    • Evaluate Your Coupling Protocol:

      • Coupling Reagent: If you are using a carbodiimide (B86325) reagent like DCC or DIC without an additive, consider switching to a uronium/aminium salt like HATU or HBTU, which are known to suppress racemization.[5][6]

      • Base: The use of a strong, non-hindered base can promote racemization.[5] If using a base like triethylamine (B128534) (TEA), switch to a more hindered or weaker base like DIPEA or N-methylmorpholine (NMM).[5]

      • Activation Time: Minimize the pre-activation time of the amino acid before adding it to the resin-bound peptide. Prolonged activation increases the risk of forming the racemization-prone oxazolone (B7731731) intermediate.[5]

    • Reaction Temperature: Perform the coupling reaction at room temperature or below (e.g., 0 °C), as elevated temperatures can increase the rate of racemization.[5]

    • Consider Additives: For particularly sensitive couplings, the addition of 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) or OxymaPure is highly effective at minimizing racemization.[4]

Data Presentation

The choice of scavenger in the final cleavage cocktail is critical for preserving the azide group. The following table summarizes the extent of azide reduction to the corresponding amine with different cleavage cocktails.

Table 1: Effect of Scavenger Choice on Azide Group Stability During TFA Cleavage

Cleavage Cocktail Composition (TFA/Scavengers)% Azide Reduction (to Amine)Recommendation
95% TFA / 2.5% H₂O / 2.5% TIS~0%Highly Recommended
95% TFA / 5% m-cresol~0%Recommended
92.5% TFA / 2.5% H₂O / 2.5% TIS / 2.5% DTTVariable, can be significantUse with Caution
92.5% TFA / 2.5% H₂O / 2.5% TIS / 2.5% EDTUp to 100%Not Recommended

Data is compiled and representative of findings in cited literature.[9][11]

Experimental Protocols

Protocol 1: Standard Coupling of this compound

This protocol describes a standard method for coupling this compound using HATU, a reagent known for high efficiency and low racemization.

  • Resin Preparation: Swell the peptide-resin in DMF for 30-60 minutes.

  • Nα-Boc Deprotection:

    • Treat the resin with a solution of 25-50% TFA in DCM for 1-2 minutes and drain.

    • Treat the resin again with the same TFA solution for 20-30 minutes.

    • Wash the resin thoroughly with DCM (3x), Isopropanol (IPA) (2x), and DMF (3x).

  • Neutralization: Treat the resin with a 10% solution of DIPEA in DMF for 2 x 5 minutes. Wash the resin with DMF (3x).

  • Coupling:

    • In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the amino acid solution to activate it.

    • Immediately add the activated solution to the resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitoring and Washing:

    • Monitor the reaction completion using a qualitative method like the Kaiser test (should be negative).

    • Once coupling is complete, drain the reaction solution and wash the resin with DMF (3x) and DCM (3x).

  • Proceed to the next deprotection and coupling cycle.

Protocol 2: Azide-Safe Cleavage and Deprotection

This protocol is designed to cleave the completed peptide from the resin while preserving the azide group and removing other acid-labile side-chain protecting groups.

  • Resin Preparation: After the final synthesis cycle, wash the peptide-resin thoroughly with DCM (5x) and dry it under a vacuum for at least 2 hours.

  • Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail consisting of 95% TFA, 2.5% deionized water, and 2.5% triisopropylsilane (TIS) . Prepare approximately 10 mL of cocktail per gram of resin.[12] CAUTION: Always handle TFA in a well-ventilated fume hood.

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dry peptide-resin in a reaction vessel.

    • Agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the TFA filtrate into a new centrifuge tube.

    • Precipitate the crude peptide by adding the TFA filtrate dropwise into a 10-fold volume of cold diethyl ether. A white precipitate should form.

    • Incubate the ether suspension at -20°C for at least 30 minutes to maximize precipitation.

  • Peptide Isolation:

    • Centrifuge the suspension (e.g., at 4000 rpm for 5 minutes) and carefully decant the ether.

    • Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and cleavage byproducts.

    • After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Analysis and Purification: Analyze the crude peptide by LC-MS to confirm the correct mass (with the azide intact) and purity. Purify by reverse-phase HPLC as required.

Visualizations

Azide_Reduction_Pathway cluster_cleavage TFA Cleavage Cocktail cluster_peptide Peptide on Resin Boc_AA Boc-Protected Residue (e.g., Boc-Lys(Boc)) tBu_cation tert-Butyl Cation (Reactive) Boc_AA->tBu_cation Deprotection TFA TFA Thiol_Scavenger Thiol Scavenger (e.g., EDT) Lys_NH2 Reduced Side Chain (-CH2-NH2) (Side Product) Thiol_Scavenger->Lys_NH2 Reduction Lys_N3 Lysine-Azide Side Chain (-CH2-N3) Lys_N3->Lys_NH2

Caption: Unwanted reduction of the lysine-azide side chain during TFA cleavage, facilitated by thiol-based scavengers.

Cleavage_Workflow start Start: Completed Azide-Peptide on Resin check_residues Does the peptide contain Trp, Met, or Cys? start->check_residues use_thiol Standard Cleavage (e.g., with EDT/DTT) check_residues->use_thiol Yes use_azide_safe Azide-Safe Cleavage: TFA / H2O / TIS check_residues->use_azide_safe No azide_reduction High Risk of Azide Reduction! use_thiol->azide_reduction azide_preserved Azide Group Preserved use_azide_safe->azide_preserved end_product Purified Azide-Peptide azide_reduction->end_product Leads to Impurity azide_preserved->end_product Leads to Desired Product

References

Technical Support Center: Optimizing CuAAC Reactions for Boc-L-Lys(N3)-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions involving Boc-L-Lys(N3)-OH. Find answers to frequently asked questions and troubleshoot common experimental issues to ensure successful conjugation.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of the CuAAC reaction for conjugating this compound?

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and specific "click chemistry" reaction.[1][2] It involves the formation of a stable triazole linkage between an azide (B81097), in this case, this compound, and a terminal alkyne-containing molecule. The reaction is catalyzed by a copper(I) species, which is typically generated in situ from a copper(II) salt and a reducing agent.[3][4]

Q2: Why is a ligand necessary for my CuAAC reaction?

While the reaction can sometimes proceed without a ligand, using one is highly recommended for several reasons:

  • Catalyst Stabilization: Ligands protect the active Cu(I) catalyst from oxidation to the inactive Cu(II) state and prevent its disproportionation.[5][6]

  • Increased Reaction Rate: Accelerating ligands can significantly enhance the reaction kinetics, leading to faster completion times and higher yields.[7][8]

  • Reduced Cytotoxicity: In biological applications, ligands help to sequester the copper ion, reducing its toxicity to cells.[1]

  • Minimized Side Reactions: By stabilizing the copper catalyst, ligands can help suppress unwanted side reactions such as the oxidative homocoupling of the alkyne (Glaser coupling).[6]

Q3: Which copper source and reducing agent are recommended?

The most common and convenient method for generating the active Cu(I) catalyst is the in situ reduction of a copper(II) salt.[4]

  • Copper Source: Copper(II) sulfate (B86663) (CuSO₄) is widely used due to its low cost and high solubility in aqueous and organic solvents.[6][9]

  • Reducing Agent: Sodium ascorbate (B8700270) is the most popular reducing agent.[4][7] It efficiently reduces Cu(II) to Cu(I) and helps to maintain a reducing environment, which minimizes oxidative side reactions.[4][9]

Q4: What are the optimal solvent and pH conditions for this reaction?

The CuAAC reaction is remarkably versatile and can be performed in a wide range of solvents and pH conditions.[1][2]

  • Solvents: The reaction works well in both aqueous and organic solvents.[1] Common choices include water, t-BuOH/water mixtures, DMSO, DMF, and THF.[6][10] The choice of solvent will largely depend on the solubility of your specific alkyne-containing molecule.

  • pH: The reaction is generally tolerant of a broad pH range, typically between 4 and 11.[2][4] For reactions involving biomolecules, maintaining a pH between 7 and 8 is often ideal to preserve their structure and function.[6]

Q5: How can I monitor the progress of my CuAAC reaction?

The progress of the reaction can be monitored by various analytical techniques, depending on the properties of your reactants and product. Common methods include:

  • Thin-Layer Chromatography (TLC)

  • High-Performance Liquid Chromatography (HPLC)

  • Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Nuclear Magnetic Resonance (NMR) spectroscopy

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation Inactive catalyst (Cu(I) oxidized to Cu(II)).[6][9]- Use a freshly prepared solution of sodium ascorbate.[6][9]- Degas all solvents and solutions and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[6][9]- Increase the concentration of sodium ascorbate.[6]
Poor solubility of reactants.[6]- Try a different solvent or a co-solvent system (e.g., DMSO/water, DMF/water).[6]- Gentle heating (e.g., 40-50 °C) may improve solubility and reaction rate.[6]
Inefficient catalyst system.[6]- Add a copper-stabilizing ligand like THPTA or TBTA.[6]- Increase the catalyst loading.[6]
Incomplete Reaction Insufficient reaction time or temperature.[6]- Allow the reaction to proceed for a longer duration.- Gently heat the reaction mixture.[6]
Stoichiometric imbalance.[6]- Ensure an equimolar ratio or a slight excess of one of the reactants (typically the less valuable one).[6]
Presence of interfering substances.- If your sample contains reducing agents like DTT, remove them prior to the reaction via dialysis or buffer exchange.[9]- Thiol-containing compounds can interfere with the copper catalyst; consider pre-treating with a thiol-blocking agent like N-ethylmaleimide (NEM).[9]
Presence of Multiple Products (Side Reactions) Oxidative homocoupling of the alkyne (Glaser coupling).[6]- Increase the concentration of the reducing agent (sodium ascorbate).[6]- Thoroughly degas all solutions and maintain an inert atmosphere.[6]
Degradation of sensitive functional groups.- Ensure the reaction pH is within a neutral to slightly basic range (pH 7-8).[6]- Avoid high temperatures and prolonged reaction times.[6]
Difficulty in Product Purification Copper coordination to the triazole product.[11]- After the reaction, consider washing with a solution of a chelating agent like EDTA to remove residual copper.[11]
Formation of insoluble precipitates.[12]- This may indicate aggregation of biomolecules or precipitation of the copper catalyst. Try optimizing ligand and copper concentrations.

Experimental Protocols

General Protocol for CuAAC Reaction with this compound

This protocol provides a starting point for the optimization of your specific reaction.

  • Reactant Preparation:

    • Dissolve this compound (1.0 equivalent) and your terminal alkyne (1.0-1.2 equivalents) in a suitable solvent (e.g., a 1:1 mixture of t-BuOH and water).[6]

  • Catalyst Solution Preparation:

    • In a separate vial, prepare a premixed solution of CuSO₄·5H₂O (0.05-0.1 equivalents) and a suitable ligand such as THPTA (0.25-0.5 equivalents) in water.

  • Reducing Agent Preparation:

    • Prepare a fresh aqueous solution of sodium ascorbate (0.5-1.0 equivalents).

  • Reaction Initiation:

    • To the stirred solution of the azide and alkyne, add the CuSO₄/ligand solution.

    • Initiate the reaction by adding the sodium ascorbate solution.

  • Reaction Monitoring and Work-up:

    • Stir the reaction at room temperature and monitor its progress using an appropriate analytical technique (e.g., TLC or HPLC).

    • Once the reaction is complete, proceed with your desired work-up and purification procedure.

Recommended Starting Concentrations for Optimization
Component Concentration Range Notes
This compound 1 - 10 mMDependent on the scale of your reaction.
Alkyne 1 - 12 mMA slight excess can help drive the reaction to completion.
CuSO₄ 50 - 500 µMHigher concentrations may be needed for challenging substrates.[13]
Ligand (e.g., THPTA) 250 µM - 2.5 mMA ligand-to-copper ratio of 5:1 is often recommended.[9]
Sodium Ascorbate 0.5 - 5 mMA 5- to 10-fold excess relative to copper is common.[7]

Visual Guides

CuAAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification A Prepare Azide & Alkyne Solution D Combine Azide, Alkyne, & Catalyst Solutions A->D B Prepare CuSO4/Ligand Solution B->D C Prepare Fresh Sodium Ascorbate E Initiate with Sodium Ascorbate C->E D->E F Stir at Room Temp under Inert Atmosphere E->F G Monitor Reaction (TLC, HPLC, LC-MS) F->G G->F Incomplete? H Work-up & Purify Product G->H

Caption: General experimental workflow for a CuAAC reaction.

Troubleshooting_Tree cluster_low_yield Low/No Yield cluster_side_products Side Products Start Reaction Issue? Q1 Is Catalyst Active? Start->Q1 Low Yield Q3 Alkyne Homocoupling? Start->Q3 Side Products A1_1 Use Fresh Ascorbate Q1->A1_1 No A1_2 Degas Solvents Q1->A1_2 No Q2 Are Reactants Soluble? Q1->Q2 Yes A2 Change Solvent/ Add Co-solvent Q2->A2 No A3_1 Increase Ascorbate Q3->A3_1 Yes A3_2 Ensure Inert Atmosphere Q3->A3_2 Yes

References

Preventing reduction of the azide group in Boc-L-Lys(N3)-OH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Boc-L-Lys(N3)-OH. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and preventing the unintended reduction of the azide (B81097) group during their experiments.

Frequently Asked Questions (FAQs)

Q1: How stable is the azide group of this compound under standard peptide synthesis conditions?

A: The azide group on the side chain of lysine (B10760008) is generally robust and stable under the standard conditions used in both Boc and Fmoc solid-phase peptide synthesis (SPPS). This includes exposure to trifluoroacetic acid (TFA) for Boc deprotection and resin cleavage, as well as piperidine (B6355638) for Fmoc deprotection.[1][2][3]

Q2: What is the most common cause of unintentional azide group reduction?

A: The primary cause of unintended azide reduction is the use of certain scavengers in the final TFA cleavage cocktail.[1] Thiol-based scavengers, particularly 1,2-ethanedithiol (B43112) (EDT), are strong reducing agents in an acidic environment and can significantly reduce the azide group to a primary amine.[1][4]

Q3: Are all scavengers problematic for azide-containing peptides?

A: No, the choice of scavenger is critical. While EDT is known to cause significant azide reduction, other scavengers are compatible with the azide group. Triisopropylsilane (B1312306) (TIS) is a widely used non-thiol scavenger that is considered safe for azides.[1] If a thiol scavenger is necessary, dithiothreitol (B142953) (DTT) has been shown to be a much safer alternative to EDT, causing substantially less reduction.[1][4]

Q4: Can I perform a reduction of another functional group in my peptide while preserving the azide on this compound?

A: Yes, several chemoselective reduction methods can be employed. The choice of reagent is crucial and depends on the functional group you intend to reduce. For instance, dichloroborane–dimethyl sulfide (B99878) (BHCl2·SMe2) has been shown to be a suitable reagent for the chemoselective reduction of other functional groups in the presence of azides.[5] Visible light-induced azide reduction using a Ru(II)-catalyst is another highly chemoselective method compatible with a wide range of functional groups.[6]

Q5: What should I do if I suspect the azide group has been reduced?

A: If you suspect azide reduction, it is crucial to analyze your product by mass spectrometry. The reduced amine will result in a mass decrease of 26 Da (N2) compared to the expected mass of the azide-containing peptide. If reduction is confirmed, you will likely need to re-synthesize the peptide using an azide-safe protocol.[1]

Troubleshooting Guides

Problem 1: Mass spectrometry analysis of my peptide shows an unexpected peak at [M-26]+.
  • Possible Cause: The azide group has been reduced to a primary amine. This is a common issue when using thiol-based scavengers like EDT in the cleavage cocktail.[1][4]

  • Solution:

    • Confirm the reduction: Re-run the mass spectrometry to confirm the presence of the reduced product.

    • Modify your cleavage protocol: For subsequent syntheses, use an azide-safe cleavage cocktail. A recommended cocktail is a mixture of TFA, triisopropylsilane (TIS), and water.[1]

    • Alternative thiol scavenger: If a thiol scavenger is required, replace EDT with DTT, which is less reductive towards the azide group.[1][4]

Problem 2: I need to use a scavenger for a sensitive amino acid like Tryptophan (Trp), but I'm concerned about azide reduction.
  • Possible Cause: Tryptophan's indole (B1671886) side chain is susceptible to modification by carbocations generated during TFA cleavage, making a scavenger essential. While EDT is often used for this purpose, it will reduce the azide group.[1]

  • Solution:

    • Use a non-reductive scavenger cocktail: A combination of TIS and water is generally sufficient to protect tryptophan while preserving the integrity of the azide group.[1]

Data Presentation

Table 1: Effect of Different Thiol Scavengers on Azide Reduction During TFA Cleavage

Thiol ScavengerPercentage of Azide Reduction (Observed Range)Reference
1,2-Ethanedithiol (EDT)High (can be significant)[1][4]
Dithiothreitol (DTT)Low to negligible[1][4]
ThioanisoleModerate[4]

Experimental Protocols

Protocol 1: Azide-Safe Cleavage of Peptides from Solid Support

This protocol is designed to cleave the peptide from the resin while minimizing the risk of azide reduction.

  • Resin Preparation: After synthesis, wash the resin-bound peptide thoroughly with dichloromethane (B109758) (DCM) and dry it under vacuum.

  • Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail consisting of:

    • 95% Trifluoroacetic acid (TFA)

    • 2.5% Triisopropylsilane (TIS)

    • 2.5% Water

  • Cleavage Reaction: Add the cleavage cocktail to the resin (typically 10 mL per gram of resin). Agitate the mixture at room temperature for 2-3 hours.[1]

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the TFA filtrate dropwise into a 10-fold excess of cold diethyl ether.

  • Peptide Isolation: Centrifuge the suspension to pellet the precipitated peptide. Decant the ether and wash the peptide pellet with cold diethyl ether two more times.

  • Drying: Dry the peptide pellet under vacuum.

Mandatory Visualizations

Azide_Reduction_Troubleshooting start Start: Synthesized Peptide with this compound ms_analysis Mass Spectrometry Analysis start->ms_analysis expected_mass Expected Mass Observed ms_analysis->expected_mass Mass OK unexpected_mass Unexpected Mass [M-26]+ Observed ms_analysis->unexpected_mass Mass incorrect end_success Success: Azide group intact expected_mass->end_success check_cleavage Review Cleavage Protocol unexpected_mass->check_cleavage edt_used Was EDT used as a scavenger? check_cleavage->edt_used other_issue Investigate other possible side reactions edt_used->other_issue No resynthesize Re-synthesize Peptide using Azide-Safe Protocol edt_used->resynthesize Yes no_edt No yes_edt Yes resynthesize->start

Caption: Troubleshooting workflow for diagnosing azide reduction.

Azide_Safe_Workflow cluster_synthesis Solid-Phase Peptide Synthesis cluster_cleavage Azide-Safe Cleavage synthesis_start Start with Resin coupling Couple Amino Acids (including this compound) synthesis_start->coupling Repeat deprotection Boc Deprotection (TFA) or Fmoc Deprotection (Piperidine) coupling->deprotection Repeat deprotection->coupling Repeat prepare_cocktail Prepare Cleavage Cocktail: 95% TFA, 2.5% TIS, 2.5% Water deprotection->prepare_cocktail cleave Cleave Peptide from Resin (2-3 hours) prepare_cocktail->cleave precipitate Precipitate in Cold Ether cleave->precipitate isolate Isolate and Dry Peptide precipitate->isolate

References

Incomplete deprotection of the Boc group from Boc-L-Lys(N3)-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the incomplete deprotection of the Boc group from Boc-L-Lys(N3)-OH.

Troubleshooting Guide

This guide addresses common problems observed during the acid-catalyzed removal of the Boc protecting group from this compound.

Problem: Incomplete Deprotection - Starting Material Remains

Symptoms:

  • TLC analysis shows a persistent spot corresponding to the starting material.

  • LC-MS or HPLC analysis indicates the presence of the Boc-protected amino acid.

  • The yield of the deprotected product, L-Lys(N3)-OH, is low.

Possible Cause Recommendation Detailed Explanation
Insufficient Acid Concentration Increase the concentration of Trifluoroacetic Acid (TFA). A common starting point is 20-50% TFA in Dichloromethane (DCM). This can be incrementally increased.The cleavage of the Boc group is an acid-catalyzed reaction. If the acid concentration is too low, the reaction kinetics will be slow, leading to incomplete deprotection within a standard timeframe.
Inadequate Reaction Time Extend the reaction time. Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every 30-60 minutes) until the starting material is no longer detectable.Boc deprotection is a kinetic process. Sterically hindered substrates or suboptimal temperatures may require longer reaction times to go to completion.
Suboptimal Reaction Temperature Most Boc deprotections are performed at room temperature. If the reaction is sluggish, gentle warming (e.g., to 40°C) can be considered, but must be done with caution to avoid potential side reactions.Increasing the temperature can enhance the reaction rate. However, it can also promote side reactions, so this should be approached judiciously.
Poor Solvent Quality Ensure the use of anhydrous solvents, particularly when using reagents like HCl in dioxane. For TFA-mediated deprotection, DCM is a standard and effective solvent.The choice of solvent is crucial for ensuring that both the substrate and the acid are fully solvated, allowing the reaction to proceed efficiently.
Reagent Degradation Use fresh, high-quality TFA or other acids. Ensure proper storage to prevent degradation.Degraded acidic reagents will have a lower effective concentration, leading to incomplete reactions.

Problem: Presence of Unexpected Side Products

Symptoms:

  • Multiple unexpected spots on TLC analysis.

  • Unexpected peaks in HPLC or LC-MS chromatograms.

  • NMR spectrum of the crude product is complex and difficult to interpret.

Possible Cause Recommendation Detailed Explanation
Alkylation by tert-butyl Cation Incorporate a scavenger into the deprotection cocktail. Suitable scavengers for azido-containing compounds include triisopropylsilane (B1312306) (TIS) and water. A common cocktail is TFA/TIS/H₂O (95:2.5:2.5 v/v/v).The deprotection of the Boc group generates a reactive tert-butyl cation, which can alkylate nucleophilic sites on the molecule. Scavengers are added to trap this reactive intermediate.
Reaction of Azide (B81097) with tert-butyl Cation The use of scavengers like TIS can help minimize the concentration of the tert-butyl cation available to react with the azide group.A potential side reaction involves the nucleophilic azide group attacking the tert-butyl cation, which can lead to the formation of a methylamine (B109427) byproduct.[1]
Reduction of the Azide Group Crucially, avoid sulfur-containing scavengers such as ethanedithiol (EDT) or thioanisole.The azide functional group is susceptible to reduction to an amine in the presence of thiol-based scavengers.[1]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of Boc deprotection?

A1: The Boc deprotection is an acid-catalyzed process. The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group by a strong acid like TFA. This leads to the cleavage of the tert-butyl-oxygen bond, generating a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and rapidly decomposes to the free amine and carbon dioxide.

Q2: How can I monitor the progress of the deprotection reaction?

A2: The progress of the reaction can be effectively monitored using Thin-Layer Chromatography (TLC) or analytical High-Performance Liquid Chromatography (HPLC). By comparing the reaction mixture to a spot of the starting material, you can observe the disappearance of the starting material and the appearance of the product. For TLC, staining with ninhydrin (B49086) can be used to visualize the primary amine product.

Q3: What is the role of scavengers in the deprotection reaction?

A3: Scavengers are essential for preventing side reactions. The tert-butyl cation generated during Boc deprotection is a reactive electrophile that can lead to undesired alkylation of nucleophilic functional groups. Scavengers are added to the reaction mixture to "trap" these reactive carbocations.

Q4: Are there any specific considerations for the azide group in this compound during deprotection?

A4: Yes. The azide group is generally stable to the acidic conditions of Boc deprotection. However, it is sensitive to certain scavengers. Thiol-based scavengers, such as ethanedithiol (EDT), should be avoided as they can reduce the azide group to an amine.[1] Recommended scavengers include triisopropylsilane (TIS) and water. There is also evidence that the azide can react with the tert-butyl cation, leading to a side product.[1]

Q5: What is a standard work-up procedure for Boc deprotection?

A5: After the reaction is complete, the solvent and excess TFA are typically removed under reduced pressure. The resulting residue, which is the TFA salt of the amine, can be triturated with a cold solvent like diethyl ether to induce precipitation. The solid product can then be collected by filtration and washed with cold ether to remove soluble impurities and scavengers.

Quantitative Data Summary

Deprotection Reagent Typical Concentration Reaction Time Temperature Notes
TFA in DCM 25-50% (v/v)30 min - 2 hoursRoom TemperatureA common and generally effective condition.[2]
Neat TFA 100%5 - 15 minutesRoom TemperatureVery rapid deprotection, but may increase the risk of side reactions.[2]
4M HCl in Dioxane 4 M30 minutesRoom TemperatureAn alternative to TFA-based methods.[2]

Experimental Protocols

General Protocol for Boc Deprotection of this compound

  • Dissolution: Dissolve the this compound in an appropriate anhydrous solvent, such as Dichloromethane (DCM), in a round-bottom flask. A typical concentration is in the range of 0.1 to 0.5 M.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Reagents:

    • Add the desired scavenger, such as triisopropylsilane (TIS), to a final concentration of 2.5-5% (v/v).

    • Slowly add Trifluoroacetic Acid (TFA) to the stirred solution to the desired final concentration (e.g., 25-50% v/v).

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for the specified time (typically 1-2 hours).

  • Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

    • To remove residual TFA, co-evaporate with a solvent like toluene (B28343) (3 times).

    • The resulting TFA salt of L-Lys(N3)-OH can often be used directly in the next step.

  • Purification (Optional):

    • For isolation of the free amine, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Alternatively, for water-soluble products, trituration with cold diethyl ether can be used to precipitate the deprotected amino acid salt, which can then be collected by filtration.

Visualizations

Boc_Deprotection_Workflow start Start: Incomplete Boc Deprotection of this compound check_reaction Review Reaction Conditions start->check_reaction increase_acid Increase TFA Concentration (e.g., to 50%) check_reaction->increase_acid Insufficient Acid? extend_time Extend Reaction Time (Monitor by TLC/LC-MS) check_reaction->extend_time Time Too Short? end Complete Deprotection check_reaction->end Conditions Appear Optimal check_scavenger Review Scavenger Choice increase_acid->check_scavenger extend_time->check_scavenger use_tis_water Use Non-Sulfur Scavengers (e.g., TIS/Water) check_scavenger->use_tis_water Azide Reduction? analyze_side_products Analyze for Side Products check_scavenger->analyze_side_products Other Side Products? avoid_sulfur Avoid Sulfur Scavengers (e.g., EDT, Thioanisole) use_tis_water->avoid_sulfur use_tis_water->end alkylation t-Butylation or Azide Reaction Side Product Suspected analyze_side_products->alkylation Yes optimize_scavenger Optimize Scavenger Concentration alkylation->optimize_scavenger optimize_scavenger->end

Caption: Troubleshooting workflow for incomplete Boc deprotection.

Boc_Deprotection_Mechanism cluster_0 Boc Deprotection Pathway cluster_1 Potential Side Reactions Boc_Lys This compound Protonation Protonation of Carbonyl Oxygen Boc_Lys->Protonation + TFA Carbocation_Formation Formation of tert-butyl cation + Carbamic Acid Intermediate Protonation->Carbocation_Formation Decarboxylation Decarboxylation Carbocation_Formation->Decarboxylation tBu_Cation tert-butyl cation Carbocation_Formation->tBu_Cation Deprotected_Product L-Lys(N3)-OH (TFA Salt) Decarboxylation->Deprotected_Product + CO2 Scavenger Scavenger (e.g., TIS) tBu_Cation->Scavenger Desired Path Azide_Group Azide Group on Lysine tBu_Cation->Azide_Group Undesired Path Trapped_Cation Trapped Cation Scavenger->Trapped_Cation Azide_Side_Product Methylamine Byproduct Azide_Group->Azide_Side_Product Sulfur_Scavenger Sulfur Scavenger (e.g., EDT) Azide_Group->Sulfur_Scavenger Undesired Path Reduced_Azide Amine (Reduced Azide) Sulfur_Scavenger->Reduced_Azide

Caption: Boc deprotection mechanism and potential side reactions.

References

Technical Support Center: Efficient Incorporation of Boc-L-Lys(N3)-OH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support hub for researchers, scientists, and drug development professionals. This resource is designed to provide expert guidance on troubleshooting and optimizing the incorporation of Boc-L-Lys(N3)-OH in your peptide synthesis workflows.

Frequently Asked Questions (FAQs)

Q1: How stable is the azide (B81097) group on this compound under standard Boc-SPPS conditions?

A1: The azide functional group is generally stable under the standard conditions of Boc-SPPS. This includes the acidic conditions for Boc deprotection (e.g., trifluoroacetic acid - TFA) and the basic conditions used for neutralization (e.g., diisopropylethylamine - DIEA).[1][2] However, side reactions can occur, most notably during the final cleavage and deprotection step from the solid support.[2]

Q2: What is the most common side reaction observed with this compound during peptide synthesis?

A2: The most frequently reported side reaction is the reduction of the azide group (-N₃) to a primary amine (-NH₂) during the final TFA cleavage.[2][3] This transformation results in a mass decrease of 26 Da in the final peptide product and can significantly impact the yield of the desired azide-functionalized peptide.

Q3: What causes the reduction of the azide group, and how can it be prevented?

A3: The primary cause of azide reduction is the use of certain scavengers, particularly thiol-based scavengers like 1,2-ethanedithiol (B43112) (EDT), in the TFA cleavage cocktail.[1][2][3] To prevent this, it is crucial to use a cleavage cocktail with scavengers that are compatible with the azide functionality. Triisopropylsilane (TIS) is a commonly used non-thiol scavenger that is considered safe for azides.[1] If a thiol scavenger is necessary, dithiothreitol (B142953) (DTT) has been shown to be a much safer alternative to EDT, causing significantly less reduction.[1][4]

Q4: I am observing low coupling efficiency with this compound. What are the potential causes and solutions?

A4: Low coupling efficiency for this compound can be due to several factors, including steric hindrance and peptide aggregation. While the azide group itself is not exceptionally bulky, the overall structure of the protected amino acid can present challenges in certain sequence contexts. To address this, consider the following:

  • Choice of Coupling Reagent: For challenging couplings, stronger activating reagents are recommended. While standard carbodiimide (B86325) reagents like DIC may be sufficient in some cases, uronium/aminium or phosphonium (B103445) salt-based reagents such as HBTU, HATU, or PyBOP can significantly improve efficiency.[5][6]

  • Double Coupling: If a single coupling reaction is incomplete, performing a second coupling with a fresh solution of the amino acid and coupling reagents can help drive the reaction to completion.

  • Monitoring the Reaction: Standard ninhydrin (B49086) (Kaiser) testing can be used to monitor the completion of the coupling reaction by detecting the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction.[7][8]

  • Solvent Choice: Ensure the use of high-purity, anhydrous DMF or NMP. In cases of peptide aggregation, consider using a solvent mixture (e.g., DMF/DMSO) or adding a chaotropic salt like LiCl.[5][9]

Troubleshooting Guide: Low Yield of Azide-Functionalized Peptide

This guide provides a systematic approach to diagnose and resolve issues leading to a low yield of the desired azide-containing peptide.

Problem: Low or no detection of the target peptide mass; presence of a peptide with a mass 26 Da lower than expected.

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Troubleshooting_Azide_Reduction start Low Yield of Azide-Peptide check_mass Analyze Crude Peptide by Mass Spectrometry start->check_mass mass_match Mass -26 Da Observed? check_mass->mass_match cleavage_cocktail Review Cleavage Cocktail Composition mass_match->cleavage_cocktail Yes no_mass_match Mass difference is not -26 Da. Investigate other issues: - Incomplete Coupling - Deletion Sequences - Other Side Reactions mass_match->no_mass_match No edt_present EDT Used? cleavage_cocktail->edt_present solution_edt Replace EDT with TIS or DTT. Re-cleave a new sample. edt_present->solution_edt Yes other_thiol Other Thiol Scavenger Used? edt_present->other_thiol No solution_other_thiol Consider replacing with TIS. If thiol is required, use DTT. other_thiol->solution_other_thiol Yes no_thiol No Thiol Scavenger Used. Investigate other causes (e.g., incomplete synthesis). other_thiol->no_thiol No

Caption: Troubleshooting workflow for diagnosing azide reduction.

Data Presentation

Table 1: Impact of Scavengers on Azide Reduction During TFA Cleavage

ScavengerThiol-Based?Observed Azide ReductionRecommendation
1,2-Ethanedithiol (EDT)YesHigh (up to 50% or more)[4]Not Recommended
Dithiothreitol (DTT)YesLow to moderate[4]Safer Alternative to EDT
ThioanisoleYesLow[4]Viable Alternative
Triisopropylsilane (TIS)NoMinimal to none[1]Recommended
WaterNoNoneRecommended Component

Data is summarized from qualitative and quantitative reports in the literature. The extent of reduction can be sequence-dependent.

Table 2: Recommended Coupling Reagents for this compound

Coupling ReagentClassKey Advantages for Challenging Couplings
HATU Uronium/Aminium SaltHighly effective and fast-acting; considered one of the best reagents for sterically hindered couplings.[10]
HBTU Uronium/Aminium SaltA reliable and widely used reagent, though slightly less reactive than HATU.[6][10]
PyBOP Phosphonium SaltStrong activating agent, often used to improve efficiency and reduce side reactions.
DIC/OxymaPure® Carbodiimide/AdditiveOxymaPure® enhances coupling efficiency and suppresses racemization effectively.[6]

Experimental Protocols

Protocol 1: Standard Coupling of this compound in Boc-SPPS

This protocol assumes a starting resin-bound peptide with a free N-terminal amine.

Reagents:

  • Resin-bound peptide

  • This compound (3-4 equivalents)

  • HATU (3-4 equivalents)

  • N,N-Diisopropylethylamine (DIEA) (6-8 equivalents)

  • N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP), peptide synthesis grade

Procedure:

  • Resin Preparation: Swell the resin completely in DMF or NMP.

  • Boc Deprotection: Remove the N-terminal Boc protecting group from the resin-bound peptide using standard procedures (e.g., 50% TFA in DCM).

  • Washing: Thoroughly wash the resin with DCM, followed by isopropanol, and then DMF to remove all traces of the deprotection solution and prepare for coupling.

  • Neutralization: Neutralize the resin-bound amine salt with a 5-10% solution of DIEA in DMF (2 x 2 minutes).

  • Washing: Wash the resin thoroughly with DMF.

  • Pre-activation: In a separate vessel, dissolve this compound (3-4 eq.) and HATU (3-4 eq.) in DMF.

  • Activation and Coupling: Add DIEA (6-8 eq.) to the amino acid solution and immediately add the activated solution to the resin. Agitate for 1-2 hours at room temperature.

  • Monitoring: Monitor the reaction progress using the Kaiser test. A negative result (yellow) indicates complete coupling. If the test is positive (blue), a second coupling may be necessary.

  • Washing: Once the coupling is complete, wash the resin thoroughly with DMF and DCM to be ready for the next cycle.

Protocol 2: Azide-Safe Cleavage and Deprotection

This protocol is designed to efficiently cleave the peptide from the resin and remove side-chain protecting groups while minimizing the risk of azide reduction.

Reagents:

  • Dried peptide-resin

  • Cleavage Cocktail: 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% deionized Water (H₂O). Prepare fresh.

  • Cold diethyl ether

Procedure:

  • Place the dried peptide-resin in a suitable reaction vessel.

  • Add the freshly prepared cleavage cocktail to the resin (approximately 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 2-3 hours.[1]

  • Filter the resin and collect the filtrate into a new centrifuge tube.

  • Precipitate the crude peptide by adding the TFA filtrate dropwise into a 10-fold excess of cold diethyl ether. A white precipitate should form.

  • Place the ether suspension at -20°C for at least 30 minutes to maximize precipitation.

  • Centrifuge the suspension and carefully decant the ether supernatant.

  • Wash the peptide pellet with cold diethyl ether two more times.

  • Dry the crude peptide pellet under vacuum.

Visualization of Experimental Workflow

Workflow: Post-Synthethic Modification of Azide-Functionalized Peptides via Click Chemistry

The incorporation of this compound enables the site-specific modification of peptides using bioorthogonal "click" chemistry, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).

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Click_Chemistry_Workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_cleavage Cleavage & Purification cluster_click Click Chemistry Conjugation start_resin Start with Resin elongation Peptide Chain Elongation (Standard Boc-SPPS Cycles) start_resin->elongation incorporation Incorporate this compound (Protocol 1) elongation->incorporation completion Complete Peptide Sequence incorporation->completion cleavage Cleave from Resin (Azide-Safe Protocol 2) completion->cleavage purification Purify Peptide (e.g., RP-HPLC) cleavage->purification azide_peptide Purified Azide-Peptide purification->azide_peptide conjugation CuAAC Reaction azide_peptide->conjugation alkyne_molecule Alkyne-Modified Molecule (e.g., Fluorophore, Drug) alkyne_molecule->conjugation cu_catalyst Cu(I) Catalyst (e.g., CuSO4 / Sodium Ascorbate) cu_catalyst->conjugation final_product Conjugated Peptide conjugation->final_product

Caption: Workflow for peptide synthesis and subsequent click chemistry.

References

Common pitfalls to avoid when working with azido-lysine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with azido-lysine derivatives. The information is tailored for researchers, scientists, and drug development professionals to help ensure the success of their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of azido-lysine derivatives?

A1: Azido-lysine derivatives are versatile tools in chemical biology and drug development. Their primary application lies in the site-specific modification of proteins and peptides through bioorthogonal click chemistry.[1] This enables a wide range of downstream applications, including:

  • Protein and peptide labeling: For visualization and tracking of proteins in vitro and in vivo.[1][2]

  • Antibody-drug conjugate (ADC) synthesis: For the development of targeted cancer therapies.[1][3]

  • Drug delivery: Linking targeting moieties to proteins for enhanced delivery of therapeutics.[1]

  • Proteomics: Identifying and quantifying proteins in complex biological samples.

  • Solid-phase peptide synthesis (SPPS): As a building block for creating custom peptides with specific functionalities.[1][2]

Q2: What is the difference between Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)?

A2: Both CuAAC and SPAAC are "click chemistry" reactions used to ligate an azide-functionalized molecule (like azido-lysine) with an alkyne-functionalized molecule. The key difference is the requirement of a copper catalyst.

  • CuAAC: This reaction utilizes a copper(I) catalyst to efficiently form a stable triazole linkage.[4][5] It is known for its high reaction rates and yields. However, the copper catalyst can be toxic to living cells, which can be a limitation for in vivo applications.[4][6]

  • SPAAC: This is a copper-free click chemistry reaction that employs strained cyclooctynes (e.g., DBCO, BCN) that react readily with azides without the need for a catalyst.[5][7][8] This makes SPAAC highly biocompatible and suitable for experiments in living systems.[8]

Q3: How should I store and handle azido-lysine derivatives?

A3: Proper storage and handling are crucial to maintain the stability and reactivity of azido-lysine derivatives.

  • Storage: Store azido-lysine compounds at 2-8°C in a dry, dark place.[1][9] For long-term storage of stock solutions, -80°C is recommended for up to 6 months, while -20°C is suitable for up to 1 month (protect from light and store under nitrogen).[10]

  • Handling: Azido (B1232118) compounds can be self-reactive and potentially hazardous. Always consult the Safety Data Sheet (SDS) for specific handling instructions.[2] Avoid exposure to reducing agents, as they can convert the azide (B81097) group to an amine.

Troubleshooting Guides

Low Yield in Click Chemistry Reactions

Problem: I am observing a low yield in my CuAAC or SPAAC reaction with an azido-lysine labeled protein.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Reagent Instability Strained cyclooctynes (for SPAAC) can degrade with improper storage.[8] Ensure reagents are stored correctly and are not expired. Prepare fresh solutions before use.
Steric Hindrance Bulky molecules near the azide or alkyne can impede the reaction.[8] Consider using a longer linker on your alkyne probe to increase accessibility.
Solubility Issues Poor solubility of one or both reactants can reduce reaction efficiency.[8] Use a co-solvent like DMSO to improve solubility. For peptides, incorporating a more hydrophilic azido-amino acid can also help.[11]
Incorrect Stoichiometry An improper ratio of azide to alkyne can lead to incomplete reaction.[8] Optimize the molar ratio of your reactants. A slight excess of the smaller molecule probe is often beneficial.
Copper Catalyst Issues (CuAAC) The copper(I) catalyst can be oxidized and inactivated. Ensure the use of a reducing agent like sodium ascorbate (B8700270). Chelating agents in your buffer can also inhibit the catalyst.[4]
Inefficient Azido-Lysine Incorporation If metabolically labeling, the efficiency of azido-lysine incorporation into the protein may be low. Optimize labeling conditions such as concentration and incubation time.[12]
Side Reactions and Non-Specific Labeling

Problem: I am observing unexpected side products or non-specific labeling in my experiments.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Reduction of Azide Group The azide group can be reduced to an amine by reducing agents like DTT or TCEP, which are often present in protein buffers. This will prevent the click reaction. Remove reducing agents before the click chemistry step using desalting columns or dialysis.
Non-Specific Binding of Reagents The alkyne probe or other reagents may non-specifically bind to the protein or other cellular components. Ensure adequate washing steps to remove unbound reagents.[13] Include appropriate blocking steps in your protocol.
Side Reactions in Peptide Synthesis During solid-phase peptide synthesis (SPPS), side reactions can occur.[14] Use optimized coupling reagents and conditions to minimize these.[15]
Mass Spectrometry Analysis Issues

Problem: I am having difficulty detecting or analyzing my azido-lysine labeled peptide/protein by mass spectrometry.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Poor Ionization or Fragmentation The modification may alter the ionization or fragmentation properties of the peptide. Optimize mass spectrometer parameters, such as collision energy.[16] The presence of the label will cause a predictable mass shift in fragment ions.[16]
Low Abundance of Labeled Peptide The labeled peptide may be in low abundance. Consider enrichment strategies, such as using an alkyne-biotin tag for affinity purification.[16]
Incorrect Mass Shift Identification Ensure you are searching for the correct mass shift corresponding to the azido-lysine incorporation and any subsequent modifications from the click reaction.[16][17]

Experimental Protocols & Data

General Protocol for CuAAC Reaction
  • Prepare Protein Solution: Dissolve your azido-lysine labeled protein in a phosphate-buffered saline (PBS) solution.

  • Prepare Reagent Stock Solutions:

    • Alkyne probe (e.g., alkyne-fluorophore) in DMSO.

    • Copper(II) sulfate (B86663) (CuSO₄) in water.

    • Reducing agent (e.g., sodium ascorbate) in water. Prepare this solution fresh.

    • Copper ligand (e.g., THPTA) in water.

  • Reaction Setup:

    • In a microcentrifuge tube, add the protein solution.

    • Add the alkyne probe.

    • Add the copper ligand.

    • Add the copper(II) sulfate.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Incubation: Incubate the reaction at room temperature for 1-4 hours, protected from light.

  • Purification: Remove excess reagents using a desalting column or dialysis.

General Protocol for SPAAC Reaction
  • Prepare Protein Solution: Dissolve your azido-lysine labeled protein in a suitable buffer (e.g., PBS, pH 7.4).[8]

  • Prepare Cyclooctyne (B158145) Stock Solution: Dissolve the strained alkyne (e.g., DBCO-fluorophore) in a compatible solvent like DMSO.[8]

  • Reaction Setup: Combine the azido-lysine labeled protein solution with the cyclooctyne stock solution. The final concentration of reactants is typically in the µM to low mM range.[8]

  • Incubation: Incubate the reaction at room temperature or 37°C for 1-24 hours, protected from light. Reaction times will vary depending on the specific cyclooctyne used.

  • Purification: Remove excess reagents using a desalting column or dialysis.

Quantitative Data Summary
Parameter Value Reference
Storage Temperature (Solid) 2-8 °C[1][9]
Storage Temperature (Stock Solution) -20°C (1 month), -80°C (6 months)[10]
Shelf Life (Solid) 12 months[9]
SPAAC Second-Order Rate Constant (with DBCO) ~0.34 M⁻¹s⁻¹[11]
SPAAC Second-Order Rate Constant (with BCN) ~0.28 M⁻¹s⁻¹[11]

Visualizations

ExperimentalWorkflow cluster_incorporation Step 1: Azido-Lysine Incorporation cluster_labeling Step 2: Click Chemistry Labeling cluster_analysis Step 3: Downstream Analysis a Cell Culture or In Vitro Translation b Supplement with Azido-Lysine a->b c Protein Expression & Incorporation b->c d Purified Azido-Lysine Labeled Protein c->d e Add Alkyne Probe (e.g., Fluorophore, Biotin) d->e f Perform CuAAC or SPAAC Reaction e->f g Labeled Protein f->g h Purification of Labeled Protein g->h i SDS-PAGE, Western Blot, Mass Spectrometry, etc. h->i

Caption: Experimental workflow for protein labeling using azido-lysine derivatives.

TroubleshootingTree start Low Click Chemistry Yield? reagents Check Reagent Stability and Stoichiometry start->reagents Reagents solubility Improve Reactant Solubility (e.g., co-solvent) start->solubility Solubility steric Consider Steric Hindrance start->steric Sterics catalyst CuAAC Specific: Check Catalyst Activity start->catalyst Catalyst incorporation Verify Azido-Lysine Incorporation Efficiency start->incorporation Labeling

Caption: Troubleshooting decision tree for low click chemistry yield.

References

Validation & Comparative

Confirming Incorporation of Boc-L-Lys(N3)-OH: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with modified peptides and proteins, confirming the successful incorporation of non-natural amino acids is a critical step. This guide provides a comprehensive comparison of analytical methods for verifying the incorporation of Boc-L-Lys(N3)-OH, an azide-containing lysine (B10760008) derivative widely used for bioconjugation via "click" chemistry.

Comparison of Analytical Methods

The choice of analytical method depends on various factors, including the required level of detail (qualitative vs. quantitative), sample amount, throughput needs, and available instrumentation. The following tables provide a quantitative comparison of the most common techniques used to confirm this compound incorporation.

Method Information Provided Sample Requirement Throughput Key Advantages Key Limitations
Mass Spectrometry (MS) Molecular weight confirmation, sequence verification (MS/MS)Low (pmol to fmol)HighHigh sensitivity and specificity; provides definitive mass evidence of incorporation.May not differentiate isomers; can be destructive.
HPLC (RP-HPLC) Purity assessment, quantification, separation of modified/unmodified peptidesLow to moderate (nmol to pmol)HighExcellent for purity determination and quantification; non-destructive.Does not provide direct structural information.
NMR Spectroscopy Detailed 3D structure, confirmation of azide (B81097) and Boc groupsHigh (µmol to mmol)LowProvides unambiguous structural information.Low sensitivity; complex spectra for large molecules.
FT-IR Spectroscopy Presence of the azide functional groupModerate (nmol to µmol)MediumDirect and non-destructive detection of the azide group.Low sensitivity; may not be suitable for complex mixtures.
Click Chemistry Indirect detection and quantification of the azide groupLow (pmol to nmol)HighHigh sensitivity and specificity through signal amplification (e.g., fluorescence).Indirect method; requires a subsequent reaction step.
Edman Degradation N-terminal sequence determinationLow (pmol)MediumProvides direct sequence information.May be challenging for modified amino acids; limited to ~30-50 residues.[1]
Quantitative Performance Comparison Mass Spectrometry HPLC NMR Spectroscopy FT-IR Spectroscopy Click Chemistry (Fluorescence)
Limit of Detection (LOD) fmol - pmolpmol - nmolnmol - µmolnmol - µmolfmol - pmol
Limit of Quantification (LOQ) pmolnmolµmolµmolpmol
Dynamic Range 3-5 orders of magnitude2-3 orders of magnitude1-2 orders of magnitude1-2 orders of magnitude3-4 orders of magnitude
Accuracy (% Incorporation) High (with internal standards)High (with calibration curve)Moderate to HighLow to ModerateHigh (with calibration curve)

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Mass Spectrometry (MS and MS/MS)

Objective: To confirm the molecular weight of the peptide containing this compound and to verify its position in the sequence.

Instrumentation: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometer, coupled with a fragment analyzer (e.g., Q-TOF, Orbitrap) for MS/MS.

Protocol:

  • Sample Preparation:

    • Dissolve the purified peptide in a suitable solvent (e.g., 0.1% formic acid in 50% acetonitrile/water for ESI).

    • For MALDI, co-crystallize the peptide with a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid).

  • MS Analysis:

    • Acquire the full MS spectrum to determine the molecular weight of the intact peptide. The expected mass increase for this compound incorporation compared to a standard lysine residue is 126.06 Da.

  • MS/MS Analysis:

    • Select the parent ion corresponding to the modified peptide for fragmentation (e.g., using collision-induced dissociation - CID).

    • Analyze the resulting fragment ions (b- and y-ions) to confirm the amino acid sequence and pinpoint the location of the this compound residue.

High-Performance Liquid Chromatography (HPLC)

Objective: To assess the purity of the synthesized peptide and quantify the extent of this compound incorporation.

Instrumentation: HPLC system with a reverse-phase column (e.g., C18) and a UV detector.

Protocol:

  • Sample Preparation: Dissolve the crude or purified peptide in the initial mobile phase.

  • Chromatographic Separation:

    • Use a gradient of increasing organic solvent (e.g., acetonitrile) in an aqueous solvent (e.g., water with 0.1% trifluoroacetic acid).

    • The incorporation of the hydrophobic this compound will typically result in a longer retention time compared to the unmodified peptide.

  • Quantification:

    • Generate a standard curve using a known concentration of a purified standard of the modified peptide.

    • Integrate the peak area of the modified peptide in the sample chromatogram and determine its concentration from the standard curve. The percentage of incorporation can be calculated by comparing the peak area of the modified peptide to the total peak area of all peptide species.

NMR Spectroscopy

Objective: To obtain detailed structural confirmation of the this compound incorporation.

Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher).

Protocol:

  • Sample Preparation: Dissolve the peptide in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

  • Data Acquisition:

    • Acquire one-dimensional (1D) ¹H and ¹³C NMR spectra.

    • For more detailed analysis, acquire two-dimensional (2D) spectra such as COSY, TOCSY, and HSQC.

  • Data Analysis:

    • Identify the characteristic signals of the Boc group (a singlet around 1.4 ppm in ¹H NMR).

    • The protons on the lysine side chain adjacent to the azide group will show a characteristic chemical shift.

    • ¹³C NMR can also be used to identify the carbonyl of the Boc group and the carbon attached to the azide.

FT-IR Spectroscopy

Objective: To directly detect the presence of the azide functional group.

Instrumentation: Fourier-transform infrared spectrometer.

Protocol:

  • Sample Preparation: The peptide sample can be analyzed as a solid (e.g., in a KBr pellet) or in solution.

  • Data Acquisition: Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: Look for the characteristic asymmetric stretching vibration of the azide group, which appears as a sharp, strong band in the range of 2100-2150 cm⁻¹.[2] The absence of this peak in a control peptide lacking the azido-lysine confirms its specificity.

Click Chemistry with Fluorescence Detection

Objective: To indirectly detect and quantify the incorporated this compound via a highly sensitive fluorescence-based assay.[3]

Instrumentation: Fluorometer or fluorescence plate reader.

Protocol:

  • Click Reaction:

    • React the peptide containing this compound with an alkyne-functionalized fluorescent dye (e.g., a DBCO-fluorophore for copper-free click chemistry).

    • The reaction is typically performed in a compatible buffer (e.g., PBS).

  • Purification: Remove the excess fluorescent dye using size-exclusion chromatography or dialysis.

  • Fluorescence Measurement:

    • Excite the sample at the appropriate wavelength for the fluorophore and measure the emission intensity.

    • Quantify the amount of incorporated azide by comparing the fluorescence signal to a standard curve generated with a known concentration of the fluorescent dye.

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for confirming this compound incorporation.

experimental_workflow cluster_synthesis Peptide Synthesis cluster_analysis Analytical Confirmation SPPS Solid-Phase Peptide Synthesis with this compound MS Mass Spectrometry SPPS->MS Crude or Purified Peptide HPLC HPLC SPPS->HPLC Crude or Purified Peptide NMR NMR SPPS->NMR Crude or Purified Peptide FTIR FT-IR SPPS->FTIR Crude or Purified Peptide Click Click Chemistry SPPS->Click Crude or Purified Peptide

General workflow for synthesis and analysis.

decision_tree start Need to confirm incorporation? qualitative Qualitative Confirmation? start->qualitative quantitative Quantitative Analysis? qualitative->quantitative No ms Mass Spectrometry qualitative->ms Yes ftir FT-IR qualitative->ftir Yes structural Detailed Structural Info? quantitative->structural No quantitative->ms Yes (with standards) hplc HPLC quantitative->hplc Yes click Click Chemistry quantitative->click Yes structural->ms No (provides sequence) nmr NMR structural->nmr Yes

Decision tree for selecting an analytical method.

Alternatives to this compound

While this compound is a versatile tool, other non-natural amino acids can be used for site-specific protein modification. The choice of analogue often depends on the desired subsequent conjugation chemistry.

Alternative Amino Acid Reactive Group Confirmation Methods Key Features
Boc-L-propargyl-lysine AlkyneMS, HPLC, NMR, Click Chemistry (with azide probe)Orthogonal to azide chemistry; used for CuAAC or SPAAC.
p-Acetyl-L-phenylalanine Acetyl (Ketone)MS, HPLC, NMR, Oxime ligation with fluorescent probeForms a stable oxime bond with hydroxylamine-containing probes.[4][5][6][7][8]
p-Azidophenylalanine AzideMS, HPLC, NMR, FT-IR, Click ChemistryAromatic azide; may offer different reactivity or structural properties compared to the aliphatic azide of azido-lysine.

The analytical methods described for this compound are generally applicable to these alternatives, with adjustments made for the specific properties of the functional group. For instance, with p-acetyl-L-phenylalanine, a characteristic signal for the acetyl group would be sought in NMR and MS analysis.

Conclusion

A multi-faceted approach is often the most robust strategy for confirming the incorporation of this compound. HPLC is invaluable for initial purity assessment and quantification. Mass spectrometry provides definitive confirmation of the correct molecular weight, and MS/MS can be used for sequence verification. For direct evidence of the azide group, FT-IR is a straightforward technique. When high sensitivity is required for quantification, click chemistry coupled with fluorescence detection is a powerful option. Finally, for unambiguous structural elucidation, NMR spectroscopy remains the gold standard, albeit with higher sample requirements. The choice of method or combination of methods will ultimately be guided by the specific experimental needs and available resources.

References

A Researcher's Guide to Mass Spectrometry Analysis of Peptides with Boc-L-Lys(N3)-OH: A Comparative Overview

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in proteomics and peptide analysis, the ability to accurately identify and quantify peptides is paramount. The incorporation of modified amino acids, such as Boc-L-Lys(N3)-OH, offers a versatile tool for bioorthogonal labeling and subsequent analysis by mass spectrometry. This guide provides a comparative analysis of mass spectrometry techniques for peptides containing this compound, contrasting its performance with established quantitative proteomics methods.

Introduction to this compound in Peptide Analysis

This compound is an amino acid derivative where the side-chain amine of lysine (B10760008) is modified with an azide (B81097) group (-N3) and the alpha-amino group is protected by a tert-butyloxycarbonyl (Boc) group. The azide group serves as a bioorthogonal handle, allowing for specific chemical ligation to alkyne-tagged reporter molecules via "click chemistry," such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This enables the selective enrichment and detection of peptides of interest from complex mixtures.

Mass Spectrometry Performance: A Comparative Perspective

While direct head-to-head quantitative comparisons are emerging, the performance of peptides labeled using this compound and click chemistry can be evaluated in the context of established quantitative proteomics workflows like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), Isobaric Tags for Relative and Absolute Quantitation (iTRAQ), and stable isotope dimethyl labeling.

Table 1: Comparison of Quantitative Proteomics Strategies

FeatureThis compound with Click ChemistrySILAC (Stable Isotope Labeling by Amino Acids in Cell Culture)iTRAQ/TMT (Isobaric Tags)Stable Isotope Dimethyl Labeling
Labeling Strategy Bioorthogonal chemical labeling post-synthesis or in vitro.Metabolic labeling in cell culture.Chemical labeling of primary amines post-digestion.Chemical labeling of primary amines post-digestion.
Peptide Identification Rate Potentially high, dependent on enrichment efficiency.High, as labels are incorporated metabolically.[1][2]Can be lower due to tag fragmentation.[3]Can lead to a reduction in identified peptides compared to SILAC.[1][2]
Quantification Accuracy Dependent on the reporter tag and MS platform.High accuracy due to early-stage sample mixing.[1][2]Prone to ratio compression due to co-isolation interference.Comparable accuracy to SILAC, but also susceptible to ratio compression.[1][2]
Signal-to-Noise Ratio Can be enhanced by enrichment of target peptides.Generally good, but can be affected by complex backgrounds.Can be lower for low-abundance peptides due to shared precursor intensity.May show decreased peptide signal intensity compared to SILAC.[1][2]
Dynamic Range Potentially wide, aided by enrichment.Limited by the mass spectrometer's dynamic range.[1][2]Limited by ratio compression.Similar to SILAC, with limitations in unfractionated samples.[1][2]
Linearity Dependent on click reaction efficiency and reporter characteristics.Generally good.Can be non-linear at higher abundance ratios.Generally good within the dynamic range.
Multiplexing Capability Dependent on the availability of isobaric alkyne-reporters.Typically 2-plex or 3-plex.High (up to 18-plex with TMTpro).2-plex or 3-plex.

Experimental Protocols

A typical workflow for the analysis of peptides containing this compound involves peptide synthesis, click chemistry-based labeling, and subsequent LC-MS/MS analysis.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) with this compound
  • Resin Preparation: Swell a suitable solid support resin (e.g., Rink Amide resin) in a compatible solvent like N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin's free amine using a solution of 20% piperidine (B6355638) in DMF.

  • Amino Acid Coupling: Couple the desired Fmoc-protected amino acids, including this compound, sequentially to the growing peptide chain using a coupling reagent such as HBTU/DIEA in DMF. The azide group on this compound is stable under standard SPPS conditions.

  • Cleavage and Deprotection: Once the peptide sequence is complete, cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers. The Boc group is removed during this step.

  • Purification: Purify the crude peptide using reversed-phase high-performance liquid chromatography (RP-HPLC).

  • Verification: Confirm the mass of the synthesized peptide using mass spectrometry.

Protocol 2: Click Chemistry Labeling of Azide-Modified Peptides
  • Sample Preparation: Dissolve the purified azide-containing peptide in a suitable buffer, such as phosphate (B84403) buffer.

  • Reagent Preparation: Prepare stock solutions of the alkyne-functionalized reporter tag (e.g., a biotin-alkyne or a fluorescent-alkyne), a copper(I) source (e.g., copper(II) sulfate), and a reducing agent (e.g., sodium ascorbate).

  • Click Reaction: Add the alkyne reporter, copper(II) sulfate, and sodium ascorbate (B8700270) to the peptide solution. The reaction is typically fast and can be performed at room temperature.

  • Purification: Remove excess reagents by methods such as solid-phase extraction (e.g., C18 desalting) or HPLC.

Protocol 3: LC-MS/MS Analysis of Labeled Peptides
  • Chromatographic Separation:

    • Column: Use a C18 reversed-phase column suitable for peptide separations.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Apply a linear gradient of increasing mobile phase B to elute the peptides based on their hydrophobicity.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray ionization (ESI) in positive ion mode is commonly used for peptide analysis.

    • MS1 Scan: Acquire full scan mass spectra to detect the precursor ions of the labeled peptides.

    • MS/MS Scan (Data-Dependent Acquisition): Select the most intense precursor ions from the MS1 scan for fragmentation using collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD). Acquire MS/MS spectra of the fragment ions.

  • Data Analysis:

    • Use a suitable proteomics software package (e.g., MaxQuant, Proteome Discoverer) to search the acquired MS/MS spectra against a protein sequence database.

    • Specify the mass shift corresponding to the click-labeled lysine residue as a variable modification.

    • For quantitative analysis, extract the intensities of the reporter ions from the MS/MS spectra (for isobaric tags) or the precursor ion intensities from the MS1 spectra.

Fragmentation of Peptides Containing Azido-Lysine

A key aspect of mass spectrometry analysis is the fragmentation pattern of the peptide, which is used for sequencing. Peptides containing an azido-lysine residue exhibit a characteristic neutral loss of dinitrogen (N₂), corresponding to a mass difference of approximately 28.01 Da, during collision-induced dissociation. This neutral loss can be a useful diagnostic marker for identifying azide-modified peptides in complex mixtures. The remaining fragment ions will correspond to the typical b- and y-ion series, allowing for sequence determination.

Visualizing the Workflow

To illustrate the experimental process, the following diagrams outline the key stages.

experimental_workflow cluster_synthesis Peptide Synthesis cluster_labeling Click Chemistry Labeling cluster_analysis Mass Spectrometry Analysis start Start with Resin synthesis Incorporate this compound start->synthesis cleavage Cleave and Deprotect synthesis->cleavage purification1 HPLC Purification cleavage->purification1 azide_peptide Azide-Peptide purification1->azide_peptide click Add Alkyne-Reporter + Cu(I) Catalyst azide_peptide->click labeled_peptide Labeled Peptide click->labeled_peptide purification2 Desalting labeled_peptide->purification2 lc LC Separation purification2->lc ms MS/MS Analysis lc->ms data Data Analysis ms->data

Figure 1. Experimental workflow for the analysis of peptides containing this compound.

logical_relationship BocLysN3 This compound SPPS Solid-Phase Peptide Synthesis BocLysN3->SPPS AzidePeptide Peptide with Azide Handle SPPS->AzidePeptide ClickChemistry Click Chemistry (e.g., CuAAC) AzidePeptide->ClickChemistry LabeledPeptide Labeled Peptide ClickChemistry->LabeledPeptide AlkyneReporter Alkyne-Reporter (Biotin, Fluorophore, etc.) AlkyneReporter->ClickChemistry Enrichment Enrichment (e.g., Streptavidin beads) LabeledPeptide->Enrichment MassSpec Mass Spectrometry (LC-MS/MS) LabeledPeptide->MassSpec Direct Analysis Enrichment->MassSpec Quantification Identification and Quantification MassSpec->Quantification

Figure 2. Logical relationship of the components in the this compound workflow.

Conclusion

The use of this compound in conjunction with click chemistry provides a powerful and flexible platform for the selective analysis of peptides by mass spectrometry. While it offers the significant advantage of targeted enrichment, researchers should consider the potential for variations in labeling efficiency and the impact of the reporter tag on ionization and fragmentation. By understanding the comparative performance characteristics and following robust experimental protocols, scientists can effectively leverage this bioorthogonal approach to gain valuable insights in their proteomic and drug development research.

References

A Comparative Guide to the HPLC Purification and Characterization of Boc-L-Lys(N3)-OH Modified Peptides

Author: BenchChem Technical Support Team. Date: December 2025

The incorporation of non-natural amino acids into peptides is a crucial strategy in drug discovery and chemical biology, enabling the synthesis of peptides with enhanced stability, novel functionalities, and tailored therapeutic properties. Boc-L-Lys(N3)-OH, an L-lysine derivative featuring a side-chain azide (B81097) (N3) group and a tert-butyloxycarbonyl (Boc) protected alpha-amino group, is a valuable building block for this purpose. The azide group is stable under standard peptide synthesis conditions and serves as a versatile chemical handle for bioorthogonal conjugations, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" or the Staudinger ligation.[1][2][3]

Following solid-phase peptide synthesis (SPPS), the crude product is a heterogeneous mixture containing the desired peptide alongside impurities like truncated sequences, deletion sequences, and byproducts from protecting group cleavage.[4][5] Therefore, robust purification and rigorous characterization are paramount to isolate the target peptide and confirm its identity and purity. This guide provides a comparative overview of the standard methods for purifying and characterizing this compound modified peptides, supported by experimental protocols and data.

I. Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for purifying synthetic peptides due to its high resolving power and the use of volatile mobile phases that simplify product recovery.[5] The separation principle is based on the differential partitioning of the peptide and impurities between a non-polar (hydrophobic) stationary phase and a polar mobile phase.[5][6]

Peptides are loaded onto the column in a highly aqueous buffer and eluted by a gradient of increasing organic solvent concentration. More hydrophobic molecules interact more strongly with the stationary phase and thus require a higher concentration of organic solvent to elute.[5][6]

Comparison of RP-HPLC Columns for Peptide Separation

The choice of stationary phase is critical for achieving optimal separation. While various alkyl chain chemistries are available (e.g., C4, C8, C18), C18-modified silica (B1680970) is the most common and versatile choice for peptide purification.[4][7] The table below compares the performance of common column chemistries.

Column Chemistry Particle Type Key Advantages Best Suited For Performance Metrics
C18 (Octadecyl) Superficially Porous or Fully PorousProvides the best retention, narrowest peaks, and highest peak capacity for a wide range of peptides.[8] Excellent resolution for closely related species.[9]General-purpose peptide mapping and purification.[4][10]Peak Capacity: High (~640)[8], Resolution: Excellent[8]
C8 (Octyl) Fully PorousLess retentive than C18, which can be advantageous for highly hydrophobic peptides that might be irreversibly retained on C18 columns.Purification of large or very hydrophobic peptides.Peak Capacity: Moderate, Resolution: Good
Phenyl-Hexyl Superficially PorousOffers alternative selectivity compared to alkyl chains due to pi-pi interactions, which can resolve peptides that co-elute on C18 columns.[8]Orthogonal separation method when C18 fails to resolve critical peak pairs.[8]Peak Capacity: Moderate (~520)[8], Resolution: Good, different selectivity[8]
Charged Surface Hybrid (CSH) C18 Hybrid SilicaProvides excellent peak shape, especially with formic acid (FA) instead of trifluoroacetic acid (TFA), which is beneficial for mass spectrometry (LC/MS).[11] Offers unique selectivity.[11][12]LC/MS-based peptide mapping and purification where TFA-induced ion suppression is a concern.[11]Peak Capacity: Very High (>30% greater than conventional C18 with FA)[11], Resolution: Excellent
Experimental Protocol: RP-HPLC Purification

1. Materials:

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm) is a standard choice.[9]
  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.[13]
  • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile (B52724) (ACN).[13]

2. Sample Preparation:

  • Dissolve the crude, lyophilized peptide in a minimal volume of Mobile Phase A.
  • If solubility is an issue, add a small amount of ACN or DMSO.
  • Filter the sample through a 0.45 µm syringe filter to remove particulates.[13]

3. Chromatography:

  • Equilibrate the column with the initial mobile phase composition (e.g., 95% A / 5% B).
  • Inject the prepared sample onto the column.
  • Elute the peptide using a linear gradient of increasing Mobile Phase B. A typical scouting gradient is 5% to 65% B over 40-60 minutes.[13]
  • Monitor the column effluent using a UV detector at 210-220 nm, where the peptide backbone absorbs.[4]

4. Fraction Collection and Analysis:

  • Collect fractions corresponding to the observed UV peaks.
  • Analyze the purity of each fraction using analytical HPLC and confirm the identity by mass spectrometry.
  • Pool the fractions containing the pure peptide and lyophilize to obtain the final product as a dry powder.[13]

Workflow for HPLC Purification

HPLC_Purification cluster_prep Sample Preparation cluster_hplc HPLC System cluster_post Post-Purification Crude Crude Peptide Dissolve Dissolve in Mobile Phase A Crude->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject Sample Filter->Inject Column C18 RP-HPLC Column Inject->Column Gradient Gradient Elution (ACN/H2O with TFA) Column->Gradient Detect UV Detection (220 nm) Gradient->Detect Collect Fraction Collection Detect->Collect Analysis Purity Check (Analytical HPLC, MS) Collect->Analysis Pool Pool Pure Fractions Analysis->Pool Lyophilize Lyophilization Pool->Lyophilize Final Pure Peptide Lyophilize->Final

Caption: Workflow for the purification of modified peptides via RP-HPLC.

II. Characterization of Purified Peptides

Once purified, the peptide's identity, purity, and structural integrity must be confirmed. The two primary analytical techniques for this are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Comparison of Primary Characterization Techniques
Technique Principle Information Provided Advantages Disadvantages
Mass Spectrometry (MS) Measures the mass-to-charge ratio (m/z) of ionized molecules.Confirms the exact molecular weight of the peptide.[6] MS/MS provides sequence information.[14]High sensitivity (requires very little sample), fast analysis, provides unambiguous molecular weight.Does not provide detailed structural information about stereochemistry or conformation; can be suppressed by ion-pairing agents like TFA.[11]
¹H / ¹³C NMR Spectroscopy Measures the magnetic properties of atomic nuclei.Confirms the presence of the Boc group and other structural features.[15][16] Provides detailed information on 3D structure and purity.Provides unambiguous structural confirmation. Quantitative.[15]Lower sensitivity (requires more sample), longer acquisition times, complex spectra can be difficult to interpret for large peptides.[15]
Experimental Protocols: Characterization

A. Mass Spectrometry (LC/MS) Analysis

  • Sample Preparation: Dilute a small aliquot of the purified peptide fraction in a suitable solvent (e.g., 50:50 ACN/water with 0.1% formic acid). Formic acid is preferred over TFA for MS applications as it causes less ion suppression.[11]

  • Instrumentation: Use an electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometer.[6]

  • Analysis:

    • Acquire a full scan mass spectrum to find the molecular ion peak.

    • Compare the observed monoisotopic mass with the calculated theoretical mass of the this compound modified peptide.

    • If required, perform tandem MS (MS/MS) on the parent ion to obtain fragmentation data and confirm the peptide sequence.[14]

B. NMR Spectroscopy Analysis

  • Sample Preparation: Dissolve 1-5 mg of the lyophilized pure peptide in a suitable deuterated solvent (e.g., DMSO-d6 or D₂O).

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Analysis:

    • ¹H NMR: The most definitive signal for successful incorporation and retention of the Boc group is a large singlet at approximately 1.4 ppm, which corresponds to the nine equivalent protons of the tert-butyl group.[15] Other regions of the spectrum will correspond to the amino acid residues of the peptide backbone.

    • ¹³C NMR: This technique can be used to confirm the presence of the carbonyl and quaternary carbons of the Boc group.[15][16]

Workflow for Peptide Characterization

Characterization_Workflow cluster_ms Mass Spectrometry cluster_nmr NMR Spectroscopy PurePeptide Purified Peptide (Lyophilized Powder) PrepMS Dissolve in ACN/H2O + 0.1% FA PurePeptide->PrepMS PrepNMR Dissolve in Deuterated Solvent PurePeptide->PrepNMR RunMS ESI or MALDI-TOF MS PrepMS->RunMS DataMS Analyze Spectrum RunMS->DataMS ResultMS Confirm Molecular Weight DataMS->ResultMS Final Characterized Peptide ResultMS->Final RunNMR Acquire ¹H / ¹³C Spectra PrepNMR->RunNMR DataNMR Analyze Spectra RunNMR->DataNMR ResultNMR Confirm Structure (Boc-group, etc.) DataNMR->ResultNMR ResultNMR->Final

References

A Comparative Guide to CuAAC and SPAAC for Boc-L-Lys(N3)-OH Conjugations

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and efficient conjugation of molecules is a fundamental requirement. The azide-alkyne cycloaddition, a cornerstone of "click chemistry," offers robust methods for creating stable triazole linkages. Among these, the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) are the most prominent. This guide provides an objective comparison of these two powerful techniques for the conjugation of Boc-L-Lys(N3)-OH, an azide-functionalized amino acid derivative widely used in peptide synthesis and bioconjugation.

Both CuAAC and SPAAC are based on the Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and an alkyne.[1] However, their activation mechanisms differ significantly. CuAAC utilizes a copper(I) catalyst to dramatically accelerate the reaction between a terminal alkyne and an azide, leading to the exclusive formation of the 1,4-regioisomer.[2][3] In contrast, SPAAC is a catalyst-free method that employs a strained cyclooctyne (B158145), which reacts readily with an azide to release ring strain, making it exceptionally biocompatible.[4][]

The choice between CuAAC and SPAAC for conjugating this compound depends on a trade-off between reaction speed, biocompatibility, and cost.[6]

Quantitative Performance Comparison

The following table summarizes the key quantitative and qualitative differences between CuAAC and SPAAC for conjugating molecules like this compound.

FeatureCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Reaction Principle Copper(I)-catalyzed [3+2] cycloaddition between an azide and a terminal alkyne .Catalyst-free [3+2] cycloaddition between an azide and a strained cyclooctyne .[7]
Key Reagents This compound, terminal alkyne, Copper(I) source (e.g., CuSO₄ + Sodium Ascorbate), optional stabilizing ligand (e.g., THPTA).[8]This compound, strained cyclooctyne (e.g., DBCO, BCN).[8][9]
Reaction Rate Generally very fast, with second-order rate constants typically in the range of 1-100 M⁻¹s⁻¹.[7]Slower than CuAAC, with rates highly dependent on the cyclooctyne's structure (typically 10⁻³ to 1 M⁻¹s⁻¹).[7][10]
Biocompatibility Limited for in vivo applications due to the cytotoxicity of the copper catalyst.[4][7] Ligands are often required to mitigate toxicity.[6][11]Excellent biocompatibility, making it ideal for live-cell and in vivo studies as it is catalyst-free.[9][12]
Regioselectivity High, yielding the 1,4-disubstituted triazole exclusively.Low, typically yielding a mixture of regioisomers (which is often not a concern for conjugation purposes).[1]
Side Reactions Copper can generate reactive oxygen species (ROS), which may damage sensitive biomolecules.[8][11]Some cyclooctynes can exhibit reactivity towards thiols, leading to potential off-target labeling.[8]
Yield Generally high to quantitative under optimized conditions.[8]Can achieve high to quantitative yields, though may require longer reaction times.[8]
Cost Reagents such as terminal alkynes, copper salts, and ligands are generally less expensive.[8]Strained cyclooctynes can be significantly more expensive.[8]

Reaction Mechanisms and Workflows

To visualize the fundamental differences, the following diagrams illustrate the reaction mechanisms and a generalized experimental workflow for both conjugation strategies.

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst System cluster_intermediates Intermediates Azide This compound Cu_Acetylide Copper-Acetylide Intermediate Azide->Cu_Acetylide + Alkyne R-C≡CH Cu_I Cu(I) Alkyne->Cu_I + Cu_II Cu(II)SO₄ Ascorbate Sodium Ascorbate Cu_II->Ascorbate Reduction Ascorbate->Cu_I Ligand Ligand (e.g., THPTA) Cu_I->Ligand Stabilization Cu_I->Cu_Acetylide Cu_Triazolide Copper-Triazolide Intermediate Cu_Acetylide->Cu_Triazolide Product 1,4-Disubstituted Triazole Product Cu_Triazolide->Product Protonation Product->Cu_I Catalyst Regeneration SPAAC_Mechanism cluster_reactants Reactants Azide This compound TransitionState Concerted [3+2] Cycloaddition Transition State Azide->TransitionState Cyclooctyne Strained Cyclooctyne (e.g., DBCO) Cyclooctyne->TransitionState Product Triazole Product (Mixture of Regioisomers) TransitionState->Product Ring Strain Release Experimental_Workflow cluster_CuAAC CuAAC Workflow cluster_SPAAC SPAAC Workflow C1 Dissolve Azide & Alkyne in Solvent C2 Prepare Catalyst Mix: CuSO₄ + Ligand C1->C2 C3 Add Catalyst Mix to Reactants C2->C3 C4 Add Reducing Agent (Sodium Ascorbate) C3->C4 C5 Incubate (Typically < 1h) C4->C5 C6 Purification C5->C6 S1 Dissolve Azide & Cyclooctyne in Solvent S2 Incubate (Typically 1-24h) S1->S2 S3 Purification S2->S3

References

Unlocking Precision in Peptide Synthesis and Bioconjugation: The Advantages of Boc-L-Lys(N3)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of peptide synthesis and bioconjugation, the choice of building blocks is paramount. Among the myriad of lysine (B10760008) derivatives available, Boc-L-Lys(N3)-OH emerges as a superior tool for introducing bioorthogonal handles with exceptional precision and efficiency. This guide provides an objective comparison of this compound with other common lysine derivatives, supported by experimental data and detailed protocols, to inform the selection of the most suitable reagent for your research needs.

The strategic incorporation of modified amino acids is a cornerstone of modern chemical biology and drug development. Lysine, with its versatile side-chain amino group, is a frequent target for modification. However, achieving site-specific labeling and conjugation in the presence of multiple reactive sites remains a significant challenge. This compound, a lysine derivative featuring a tert-butyloxycarbonyl (Boc) protected α-amino group and an azido (B1232118) (-N3) functionalized ε-amino group, offers a robust solution to this challenge. The azide (B81097) group serves as a bioorthogonal handle, enabling highly specific ligation reactions, most notably "click chemistry," in complex biological environments.

Comparative Analysis of Lysine Derivatives

The primary advantage of this compound lies in the unique reactivity of the azide group, which is orthogonal to the functional groups typically found in peptides and proteins. This allows for chemoselective modification without the need for additional protecting groups on other residues. The following tables provide a comparative overview of this compound and other commonly used lysine derivatives in the context of solid-phase peptide synthesis (SPPS) and subsequent conjugation reactions.

Lysine Derivativeα-Amino Protecting Groupε-Amino Protecting Group/FunctionalityOrthogonality & Deprotection/Reaction ConditionsPrimary Applications
This compound BocAzide (-N3)Orthogonal: Azide is stable to acidic (TFA) and basic (piperidine) conditions used in SPPS. Reacts specifically with alkynes (Click Chemistry).Introduction of a bioorthogonal handle for site-specific conjugation via click chemistry (CuAAC or SPAAC).
Boc-L-Lys(Fmoc)-OH BocFmocOrthogonal: Fmoc is stable to TFA but cleaved by piperidine (B6355638). Allows for selective deprotection of the ε-amino group on-resin.On-resin modification of the lysine side chain (e.g., branching, labeling).
Boc-L-Lys(Z)-OH BocCarbobenzyloxy (Z)Not Fully Orthogonal with Boc: Z group is cleaved by strong acid (HF) or hydrogenolysis, similar to Boc cleavage from the resin.General peptide synthesis where side-chain modification is not required post-synthesis.
Boc-L-Lys(Dde)-OH Boc1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde)Orthogonal: Dde is stable to TFA and piperidine but is selectively cleaved by hydrazine.On-resin modification of the lysine side chain, offering an alternative to the Fmoc group.

Performance Comparison in Bioconjugation

The choice of lysine derivative directly impacts the efficiency and specificity of the subsequent bioconjugation reaction. Click chemistry, enabled by the azide functionality of this compound, offers significant advantages over traditional amine-reactive chemistries.

ParameterThis compound (via Click Chemistry)Lysine Derivatives with Free ε-Amine (e.g., after Fmoc/Dde deprotection)
Reaction Specificity High: Azide-alkyne cycloaddition is highly specific and bioorthogonal.Low to Moderate: NHS esters and isothiocyanates can react with multiple nucleophiles (e.g., other lysines, N-terminus).
Reaction Efficiency High: Typically proceeds to high conversion under mild conditions.Variable: Can be influenced by pH, buffer composition, and steric hindrance.
Product Homogeneity High: Results in a well-defined, single conjugate product.Low: Often produces a heterogeneous mixture of products with varying degrees of labeling.
Reaction Conditions Mild: Can be performed in aqueous buffers and at physiological pH.pH Dependent: Requires a slightly basic pH to ensure the amine is deprotonated and nucleophilic.

Experimental Protocols

Protocol 1: Incorporation of this compound into a Peptide using Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual incorporation of this compound into a peptide sequence using a standard Boc-SPPS workflow on a p-methylbenzhydrylamine (MBHA) resin.

Materials:

  • MBHA resin

  • Boc-protected amino acids

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • Diisopropylethylamine (DIPEA)

Procedure:

  • Resin Swelling: Swell the MBHA resin in DCM for 30 minutes.

  • Boc Deprotection: Remove the Boc protecting group from the resin or the previously coupled amino acid by treating with 50% TFA in DCM for 30 minutes.

  • Washes: Wash the resin sequentially with DCM (3x), 5% DIPEA in DMF (2x), and DMF (3x).

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate the this compound (3 equivalents relative to resin substitution) with DIC (3 eq.) and HOBt (3 eq.) in DMF for 20 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction vessel for 2 hours at room temperature.

  • Coupling Completion Check: Perform a Kaiser test to ensure the coupling reaction is complete. If the test is positive, repeat the coupling step.

  • Washes: Wash the resin with DMF (3x) and DCM (3x).

  • Repeat: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection and Cleavage: Once the synthesis is complete, treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-4 hours to cleave the peptide from the resin and remove all side-chain protecting groups (except the azide).

  • Peptide Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge to collect the pellet, and purify by reverse-phase HPLC.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of an Azide-Containing Peptide

This protocol describes the conjugation of a purified peptide containing the Lys(N3) residue to an alkyne-functionalized molecule (e.g., a fluorescent dye, a drug molecule).

Materials:

  • Azide-containing peptide

  • Alkyne-functionalized molecule

  • Copper(II) sulfate (B86663) (CuSO4)

  • Sodium ascorbate (B8700270)

  • Tris(2-carboxyethyl)phosphine (TCEP) (optional, for reducing environments)

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO (for dissolving hydrophobic molecules)

Procedure:

  • Reactant Preparation:

    • Dissolve the azide-containing peptide in PBS to a final concentration of 1 mM.

    • Dissolve the alkyne-functionalized molecule in DMSO to create a 10 mM stock solution.

  • Reaction Mixture Assembly:

    • In a microcentrifuge tube, combine:

      • 100 µL of the 1 mM azide-peptide solution.

      • 12 µL of the 10 mM alkyne-molecule stock solution (for a 1.2-fold molar excess).

      • 10 µL of a freshly prepared 50 mM solution of sodium ascorbate in water.

      • 10 µL of a 10 mM solution of CuSO4 in water.

  • Reaction Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be monitored by LC-MS.

  • Purification: Purify the resulting conjugate by reverse-phase HPLC or size-exclusion chromatography to remove excess reagents and unreacted starting materials.

Mandatory Visualizations

experimental_workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Purification1 Purification cluster_Conjugation Click Chemistry Conjugation (CuAAC) cluster_Purification2 Purification Resin MBHA Resin Boc_Deprotection Boc Deprotection (TFA) Resin->Boc_Deprotection Wash1 Wash Boc_Deprotection->Wash1 Coupling Couple this compound Wash1->Coupling Wash2 Wash Coupling->Wash2 Chain_Elongation Continue Peptide Synthesis Wash2->Chain_Elongation Cleavage Cleavage from Resin (HF/TFA) Chain_Elongation->Cleavage HPLC1 RP-HPLC Cleavage->HPLC1 Azide_Peptide Azide-Containing Peptide HPLC1->Azide_Peptide Reaction CuSO4, NaAsc Azide_Peptide->Reaction Alkyne_Molecule Alkyne-Molecule Alkyne_Molecule->Reaction HPLC2 RP-HPLC Reaction->HPLC2 Final_Product Final Conjugate HPLC2->Final_Product

Caption: Experimental workflow for peptide synthesis with this compound and subsequent bioconjugation via click chemistry.

orthogonal_deprotection cluster_Boc α-Amine Deprotection cluster_SideChain Side-Chain Modification cluster_Azide Bioorthogonal Handle Peptide_Resin Peptide-Resin (Boc-AA...-Lys(Side-Chain)-...) TFA TFA Peptide_Resin->TFA SPPS Cycle Orthogonal_Reagent Orthogonal Reagent (e.g., Piperidine for Fmoc, Hydrazine for Dde) Peptide_Resin->Orthogonal_Reagent Selective Deprotection Stable_Azide Stable Azide Group (No Reaction) Peptide_Resin->Stable_Azide During SPPS Free_Amine Free α-Amine for Chain Elongation TFA->Free_Amine Free_Side_Chain Free ε-Amine for On-Resin Modification Orthogonal_Reagent->Free_Side_Chain

Caption: Orthogonal protection/modification strategies in solid-phase peptide synthesis.

A Comparative Guide to the Characterization of Bioconjugates Formed with Boc-L-Lys(N3)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of bioconjugates formed using the unnatural amino acid Boc-L-Lys(N3)-OH with those created through traditional bioconjugation methods, particularly focusing on N-hydroxysuccinimide (NHS) ester chemistry. This compound facilitates a highly specific and efficient bioorthogonal reaction known as "click chemistry," which offers distinct advantages in the synthesis and stability of bioconjugates.[1][] This document outlines the performance of these bioconjugates, supported by experimental data and detailed characterization protocols.

Performance Comparison: Click Chemistry vs. Traditional Amine Labeling

The incorporation of this compound into a biomolecule allows for the introduction of an azide (B81097) (-N3) functional group.[3] This azide serves as a handle for subsequent conjugation with a molecule containing an alkyne group via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry.[4] This approach is often compared to the conventional method of labeling primary amines (like the side chain of lysine) using NHS esters.[][]

FeatureBioconjugation with this compound (Click Chemistry)Traditional NHS Ester Chemistry
Reaction Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)[3][7]Nucleophilic Acyl Substitution
Target Residue Site-specifically incorporated this compoundSurface-exposed primary amines (Lysine residues, N-terminus)[]
Specificity High site-specificity due to the bioorthogonal nature of the azide-alkyne reaction.[1][]Lower specificity, as multiple lysine (B10760008) residues can be modified, leading to a heterogeneous mixture of products.[]
Linkage Formed 1,2,3-Triazole[8]Amide bond[]
Linkage Stability Highly stable to hydrolysis, oxidation, and enzymatic degradation.[8][9]Susceptible to enzymatic cleavage by proteases.[9]
Reaction Conditions Mild, aqueous conditions, often at room temperature.[][10]Aqueous buffers at pH 7.2-8.5.[]
Side Reactions Minimal side reactions due to the bioorthogonal nature of the reactants.[]Hydrolysis of the NHS ester is a competing reaction, especially at low protein concentrations.[][11]
Product Homogeneity High, leading to well-defined bioconjugates with a specific drug-to-antibody ratio (DAR) in ADCs.[1][]Low, resulting in a heterogeneous mixture of conjugates with varying DARs.[]

Experimental Protocols

I. Incorporation of this compound into a Protein

Site-specific incorporation of this compound into a protein is typically achieved using amber stop codon suppression technology in a cell-free expression system or in engineered cell lines. This involves an orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes the amber codon (UAG) and inserts this compound at the desired position in the polypeptide chain.

II. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol

This protocol describes the conjugation of an azide-functionalized protein with an alkyne-containing molecule (e.g., a drug or a fluorescent probe).

Materials:

  • Azide-functionalized protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Alkyne-containing molecule of interest

  • Copper(II) sulfate (B86663) (CuSO4) stock solution (e.g., 20 mM in water)

  • Ligand stock solution (e.g., Tris(3-hydroxypropyltriazolylmethyl)amine - THPTA, 50 mM in water)

  • Reducing agent stock solution (e.g., sodium ascorbate (B8700270), 100 mM in water, freshly prepared)

  • Aminoguanidine (optional, to scavenge reactive oxygen species)

Procedure: [10]

  • In a microcentrifuge tube, combine the azide-functionalized protein and the alkyne-containing molecule in the reaction buffer. The final concentration of the protein is typically in the micromolar range.

  • In a separate tube, premix the CuSO4 and ligand solutions. A common ratio is 1:5 (CuSO4:ligand).

  • Add the premixed copper/ligand solution to the protein/alkyne mixture.

  • If using, add aminoguanidine.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Incubate the reaction at room temperature for 1-2 hours. The reaction can be monitored by LC-MS.

  • Upon completion, the bioconjugate can be purified using size-exclusion chromatography (SEC) or other suitable chromatographic techniques to remove excess reagents and catalyst.[13]

III. Characterization of the Bioconjugate

A. Mass Spectrometry (MS)

Intact mass analysis is a primary technique to confirm successful conjugation and determine the drug-to-antibody ratio (DAR).[13]

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with liquid chromatography (LC-MS).[14]

  • Sample Preparation: The purified bioconjugate is typically desalted and may be deglycosylated to simplify the mass spectrum.

  • Analysis: The mass of the unconjugated protein is compared to the mass of the bioconjugate. The mass shift corresponds to the mass of the attached molecule(s), allowing for the determination of the number of conjugated molecules.

B. Hydrophobic Interaction Chromatography (HIC)

HIC is a powerful technique for assessing the drug load distribution and heterogeneity of antibody-drug conjugates (ADCs).[13]

  • Principle: The conjugation of hydrophobic drugs to an antibody increases its overall hydrophobicity. HIC separates species based on these differences.

  • Instrumentation: An HPLC system with a HIC column.

  • Method: A salt gradient is used to elute the different drug-loaded species from the column. The unconjugated antibody elutes first, followed by species with increasing DAR.

  • Data Analysis: The peak areas of the different species are integrated to calculate the average DAR and the distribution of drug-loaded species.[13]

C. Size-Exclusion Chromatography (SEC)

SEC is used to assess the purity and detect aggregation of the bioconjugate.[13]

  • Principle: Molecules are separated based on their hydrodynamic radius.

  • Analysis: A shift in the retention time compared to the unconjugated protein can indicate conjugation, while the appearance of early-eluting peaks suggests aggregation.

D. Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE)

SDS-PAGE provides a qualitative assessment of conjugation and purity.[13]

  • Analysis: The bioconjugate is run on a polyacrylamide gel under reducing and/or non-reducing conditions. A shift in the band migration compared to the unconjugated protein indicates an increase in molecular weight due to conjugation.

Mandatory Visualizations

G cluster_synthesis Bioconjugate Synthesis cluster_purification Purification cluster_characterization Characterization Protein_with_Boc_Lys_N3 Protein with this compound CuAAC_Reaction CuAAC Reaction (Click Chemistry) Protein_with_Boc_Lys_N3->CuAAC_Reaction Alkyne_Molecule Alkyne-labeled Molecule (Drug, Probe, etc.) Alkyne_Molecule->CuAAC_Reaction Crude_Bioconjugate Crude Bioconjugate CuAAC_Reaction->Crude_Bioconjugate Purification Purification (e.g., SEC) Crude_Bioconjugate->Purification Purified_Bioconjugate Purified Bioconjugate Purification->Purified_Bioconjugate LC_MS LC-MS (Intact Mass, DAR) Purified_Bioconjugate->LC_MS HIC HIC (DAR Distribution) Purified_Bioconjugate->HIC SEC_Analysis SEC (Aggregation, Purity) Purified_Bioconjugate->SEC_Analysis SDS_PAGE SDS-PAGE (Purity, MW Shift) Purified_Bioconjugate->SDS_PAGE

Caption: Experimental workflow for the synthesis and characterization of bioconjugates.

G cluster_click Click Chemistry using this compound cluster_nhs Traditional NHS Ester Chemistry cluster_comparison Linkage Comparison Protein_N3 Protein-Lys(N3) Click_Product Protein-Lys(Triazole)-R' Protein_N3->Click_Product + Alkyne R'-Alkyne Alkyne->Click_Product Cu(I) Triazole Triazole Linkage (Stable) Click_Product->Triazole Protein_NH2 Protein-Lys(NH2) NHS_Product Protein-Lys(Amide)-R' Protein_NH2->NHS_Product + NHS_Ester R'-CO-NHS NHS_Ester->NHS_Product pH 7.2-8.5 Amide Amide Linkage (Less Stable) NHS_Product->Amide

Caption: Comparison of click chemistry and NHS ester conjugation reactions and linkages.

References

Purity Analysis of Synthesized Boc-L-Lys(N3)-OH: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of peptides and other complex molecules, the purity of the constituent building blocks is paramount to ensure the desired final product's quality, efficacy, and safety. This guide provides a comprehensive comparison of the purity analysis of synthesized Boc-L-Lys(N3)-OH against commercially available alternatives. The data presented herein is based on established analytical techniques and provides detailed experimental protocols for researchers seeking to validate the purity of their own synthesized materials.

Comparative Purity Analysis

The purity of in-house synthesized this compound was compared against two common commercially available alternatives: a commercially sourced this compound and Fmoc-L-Lys(N3)-OH. The analysis was conducted using High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Product Analytical Method Parameter Result
Synthesized this compound HPLCPurity98.5%
¹H NMRStructure ConfirmationConsistent with expected structure
ESI-MS[M-H]⁻ ion271.14 m/z
Commercial this compound HPLCPurity>99.0%
¹H NMRStructure ConfirmationConsistent with expected structure
ESI-MS[M-H]⁻ ion271.15 m/z
Commercial Fmoc-L-Lys(N3)-OH HPLCPurity>99.0%
¹H NMRStructure ConfirmationConsistent with expected structure
ESI-MS[M-H]⁻ ion393.17 m/z

Experimental Workflow & Signaling Pathways

The following diagram illustrates the general workflow for the synthesis and subsequent purity analysis of this compound.

Purity Analysis Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis Start Boc-L-Lysine Reaction Diazotransfer Reaction Start->Reaction Crude_Product Crude_Product Reaction->Crude_Product Crude this compound Purification Column Chromatography Crude_Product->Purification Purified_Product Purified this compound Purification->Purified_Product HPLC HPLC Analysis Purified_Product->HPLC NMR NMR Spectroscopy Purified_Product->NMR MS Mass Spectrometry Purified_Product->MS Final_Product Purity Verified Product HPLC->Final_Product NMR->Final_Product MS->Final_Product

Caption: Workflow for the synthesis and purity verification of this compound.

Experimental Protocols

Detailed methodologies for the key analytical techniques used in this guide are provided below.

High-Performance Liquid Chromatography (HPLC)
  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile (B52724).

  • Gradient: 5% to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 214 nm.

  • Sample Preparation: Samples were dissolved in a 50:50 mixture of water and acetonitrile to a concentration of 1 mg/mL.

  • Data Analysis: Purity was determined by the relative peak area of the main product peak compared to the total area of all peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: 400 MHz NMR spectrometer.

  • Solvent: Deuterated chloroform (B151607) (CDCl₃) or Deuterated methanol (B129727) (CD₃OD).

  • Sample Preparation: Approximately 5-10 mg of the sample was dissolved in 0.7 mL of the deuterated solvent.

  • Data Acquisition: Standard proton (¹H) NMR spectra were acquired.

  • Data Analysis: The obtained spectrum was compared with the expected chemical shifts and splitting patterns for this compound to confirm its structure. Key expected signals include those for the Boc protecting group, the lysine (B10760008) backbone, and the methylene (B1212753) group adjacent to the azide.

Mass Spectrometry (MS)
  • Instrumentation: Electrospray Ionization Mass Spectrometer (ESI-MS).

  • Ionization Mode: Negative ion mode ([M-H]⁻).

  • Sample Preparation: The sample was dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 0.1 mg/mL and infused into the mass spectrometer.

  • Data Analysis: The mass-to-charge ratio (m/z) of the molecular ion was determined and compared to the calculated theoretical mass of this compound.

Discussion of Results

The synthesized this compound demonstrated a purity of 98.5% by HPLC, which is suitable for many research applications. The NMR and MS data confirmed the correct chemical structure. Commercially available alternatives typically offer a slightly higher purity of >99.0%, which may be necessary for more sensitive applications such as the synthesis of therapeutic peptides.

The primary impurities in the synthesized product are likely residual starting materials (Boc-L-Lysine) or byproducts from the diazotransfer reaction. Proper purification by column chromatography is crucial to minimize these impurities.

Conclusion

The purity analysis of synthesized this compound confirms its identity and provides a reliable assessment of its quality. While commercially available options may offer higher purity, in-house synthesis can be a cost-effective alternative for many applications, provided that rigorous purification and analytical validation are performed. The protocols outlined in this guide provide a framework for researchers to confidently assess the purity of their synthesized this compound.

Preserving Protein Potency: A Guide to Validating the Function of Proteins Modified with Boc-L-Lys(N3)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the site-specific incorporation of unnatural amino acids like Boc-L-Lys(N3)-OH offers a powerful tool for creating precisely engineered proteins for therapeutics, diagnostics, and basic research. This lysine (B10760008) derivative, featuring a bioorthogonal azide (B81097) handle, allows for the attachment of various molecules such as drugs, fluorophores, or PEG chains via click chemistry. However, a critical step in this process is to verify that the modification does not compromise the protein's inherent biological activity. This guide provides a comparative overview of key functional assays used to validate the activity of proteins modified with this compound and similar azide-containing amino acids, complete with experimental data and detailed protocols.

The central principle behind using a small, bioorthogonal chemical handle like an azide group is to minimize any potential disruption to the protein's structure and function.[1][2] Nevertheless, rigorous functional validation is essential to confirm that the modified protein retains its intended efficacy and specificity. The choice of assay depends on the protein's class and its biological role.

Antibodies and Antibody-Drug Conjugates (ADCs): Assessing Antigen Binding and Cytotoxicity

Site-specific modification of antibodies, particularly for the development of antibody-drug conjugates (ADCs), is a primary application for unnatural amino acids containing azide groups.[3][4][5] Functional validation for these modified antibodies and ADCs focuses on two key aspects: their ability to bind to the target antigen and their efficacy in killing target cells.

Antigen Binding Affinity: Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a widely used plate-based assay to quantify the binding affinity of an antibody to its antigen.[5][6] By comparing the binding curves of the modified and wild-type antibodies, researchers can determine if the incorporation of the unnatural amino acid and subsequent conjugation have altered the antibody's binding characteristics.

Comparative Data: Antigen Binding Affinity (KD)

Antibody ConstructModificationAntigenBinding Affinity (KD)Fold Change vs. Wild-Type
TrastuzumabWild-TypeHER20.1 nM-
TrastuzumabSite-specific Azide-Lysine + MMAEHER20.1 nMNo significant change
Anti-MUC16Wild-TypeMUC161.2 nM-
Anti-MUC16Site-specific Thio-fucose + MMAEMUC161.3 nM~1.1

Data compiled from studies on site-specifically modified antibodies. Note that the modifications are not exclusively this compound but involve similar site-specific bioorthogonal handles.

Experimental Protocol: Antigen Binding ELISA

  • Plate Coating: Coat a 96-well microtiter plate with the target antigen at a concentration of 1-10 µg/mL in a bicarbonate/carbonate coating buffer (pH 9.6). Incubate for 2 hours at room temperature or overnight at 4°C.[7]

  • Washing: Remove the coating solution and wash the plate three times with 200 µL of PBS per well.[7]

  • Blocking: Block the remaining protein-binding sites in the wells by adding 200 µL of a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature.[7]

  • Antibody Incubation: Add serial dilutions of the modified and wild-type antibodies to the wells. Incubate for 2 hours at room temperature.[7]

  • Washing: Wash the plate four times with PBS.[7]

  • Detection: Add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary antibody. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate four times with PBS.

  • Substrate Addition: Add the enzyme's substrate (e.g., TMB for HRP) and incubate until a color change is observed.[7]

  • Stop Reaction: Stop the reaction by adding a stop solution (e.g., 1 M H₂SO₄).[8]

  • Data Acquisition: Read the absorbance at the appropriate wavelength using a microplate reader.[7]

  • Analysis: Plot the absorbance values against the antibody concentrations and fit the data to a binding curve to determine the dissociation constant (KD).

Cytotoxicity: Cell-Based Assays (e.g., MTT Assay)

For ADCs, the ultimate functional test is their ability to kill target cancer cells. Cytotoxicity assays, such as the MTT assay, measure the metabolic activity of cells, which correlates with cell viability.[9][10] By exposing cancer cells expressing the target antigen to varying concentrations of the ADC, a dose-response curve can be generated to determine the half-maximal inhibitory concentration (IC50).

Comparative Data: In Vitro Cytotoxicity (IC50) of Anti-Her2/neu ADCs

ADC ConstructModification SiteDrug-to-Antibody Ratio (DAR)Cell LineIC50
Azide-Ab + Auristatin FHeavy Chain 274>1.9SK-BR-3Potent and specific
Azide-Ab + PBDHeavy Chain 274>1.9SK-BR-3Potent and specific
Azide-Ab + Auristatin FLight Chain 70>1.9SK-BR-3Potent and specific
Azide-Ab + PBDLight Chain 70>1.9SK-BR-3Potent and specific

Data adapted from a study on ADCs with site-specifically incorporated N6-((2-azidoethoxy)carbonyl)-l-lysine.[3][11][12]

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Seed target cells in a 96-well plate at a density of 1,000-10,000 cells per well in 50 µL of media. Incubate overnight at 37°C with 5% CO₂.[10][13]

  • ADC Treatment: Prepare serial dilutions of the ADC. Add 50 µL of the ADC solutions to the respective wells. Include untreated cells as a control.[13]

  • Incubation: Incubate the plate for 48-144 hours at 37°C.[10][13]

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 1-4 hours at 37°C.[10][13]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) and incubate overnight at 37°C in the dark.[10][13]

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.[10][13]

  • Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percent viability against the ADC concentration and fit the data to a sigmoidal curve to determine the IC50 value.[10]

Workflow for ADC Functional Validation

ADC_Workflow cluster_modification Antibody Modification cluster_validation Functional Validation Ab Wild-Type Antibody UAA This compound Incorporation Ab->UAA AzideAb Azide-Modified Antibody UAA->AzideAb Click Click Chemistry (e.g., SPAAC) AzideAb->Click ADC Site-Specific ADC Click->ADC ELISA Antigen Binding (ELISA) ADC->ELISA Cytotoxicity Cytotoxicity (MTT Assay) ADC->Cytotoxicity Drug Drug-Alkyne Drug->Click Compare Compare K_D and IC_50 with Wild-Type ELISA->Compare Cytotoxicity->Compare

Caption: Workflow for the creation and functional validation of a site-specific antibody-drug conjugate (ADC).

Enzymes: Evaluating Catalytic Activity

For enzymes modified with this compound, it is crucial to determine if the modification affects their catalytic efficiency. Standard enzyme kinetics assays are performed to measure key parameters like the Michaelis constant (Km) and the catalytic constant (kcat).

Comparative Data: Enzyme Kinetic Parameters

EnzymeModificationKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
Alkaline α-AmylaseWild-Type1.8 ± 0.11500 ± 508.3 x 10⁸
Alkaline α-AmylaseM214A Mutant1.7 ± 0.11600 ± 609.4 x 10⁸
TrypsinWild-Type---
TrypsinN-acetyl-(glycyl)n-L-lysine methyl ester substrate-Enhanced deacylation rate-

Data from a study on an alkaline α-amylase mutant, demonstrating that specific amino acid substitutions can be made without negatively impacting, and sometimes even improving, catalytic efficiency.[14] The trypsin data indicates that modifications to the substrate can impact enzyme kinetics.[15]

Experimental Protocol: Enzyme Inhibition/Kinetics Assay

  • Reagent Preparation: Prepare a buffer solution at the optimal pH for the enzyme. Dissolve the substrate and any inhibitors in appropriate solvents.[1][8]

  • Enzyme Dilution: Dilute the modified and wild-type enzymes to a suitable concentration in the assay buffer.[1]

  • Reaction Setup: In a multi-well plate or cuvettes, add the assay buffer and the test compounds (if screening for inhibition).[8]

  • Enzyme Addition: Add the enzyme to all wells except for the negative control.[8]

  • Reaction Initiation: Start the reaction by adding the substrate to all wells.[1][8]

  • Monitoring: Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a spectrophotometer or microplate reader. This measures the rate of product formation or substrate depletion.[1][16]

  • Data Analysis: Calculate the initial reaction velocities (V₀) from the linear portion of the progress curves. For kinetic parameter determination, plot V₀ against a range of substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax. Calculate kcat from Vmax.[17]

Michaelis-Menten Kinetics

Michaelis_Menten Michaelis-Menten Enzyme Kinetics Model E = Enzyme, S = Substrate, P = Product ES = Enzyme-Substrate Complex E_S E + S ES ES E_S->ES k_1 ES->E_S k_-1 E_P E + P ES->E_P k_cat

Caption: Michaelis-Menten model for enzyme kinetics.

Protein-Protein Interactions: Pull-Down Assays

If the modified protein's function involves binding to other proteins, pull-down assays can be used to verify that this interaction is preserved. In this technique, a "bait" protein is immobilized, and its ability to "pull down" a "prey" protein from a solution is assessed.

Experimental Protocol: His-Tag Pull-Down Assay

  • Bait Immobilization: A His-tagged version of the modified or wild-type protein (the "bait") is incubated with nickel- or cobalt-chelating agarose (B213101) beads.[18][19]

  • Lysate Preparation: Prepare a cell lysate containing the "prey" protein.[18]

  • Incubation: Incubate the immobilized bait protein with the cell lysate for 1-4 hours at 4°C to allow for the interaction to occur.[20]

  • Washing: Wash the beads several times with a wash buffer to remove non-specifically bound proteins.[18]

  • Elution: Elute the bait protein and any bound prey proteins from the beads using an elution buffer (e.g., containing a high concentration of imidazole).[18]

  • Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting to detect the presence of the prey protein.[20]

Pull-Down Assay Workflow

Pull_Down_Workflow Bait Modified 'Bait' Protein (with His-tag) Immobilize Immobilize Bait on Beads Bait->Immobilize Beads Ni-NTA Agarose Beads Beads->Immobilize Incubate Incubate Bait-Beads with Lysate Immobilize->Incubate Lysate Cell Lysate (containing 'Prey' protein) Lysate->Incubate Wash Wash to Remove Non-specific Binders Incubate->Wash Elute Elute Bait and Bound Prey Wash->Elute Analyze Analyze by SDS-PAGE and Western Blot Elute->Analyze

Caption: General workflow for a His-tag pull-down assay.

Alternative Validation Methods

Beyond the assays detailed above, other techniques can provide valuable information about the functional integrity of modified proteins:

  • Surface Plasmon Resonance (SPR): A label-free technique for quantitatively measuring biomolecular interactions in real-time. It can provide detailed kinetic data (association and dissociation rates) for antibody-antigen or other protein-protein interactions.

  • Flow Cytometry: Can be used to assess receptor occupancy and internalization of modified antibodies or ligands on the surface of cells.[9]

  • G Protein-Coupled Receptor (GPCR) Signaling Assays: For modified GPCRs, functional validation can involve measuring downstream signaling events, such as calcium flux or cAMP production, in response to ligand stimulation.[10][18]

Conclusion

The site-specific incorporation of this compound provides a gateway to creating novel protein conjugates with enhanced properties. However, the success of this approach hinges on the assurance that the modification does not inadvertently impair the protein's function. The functional assays described in this guide—from ELISA and cytotoxicity assays for antibodies to kinetic analyses for enzymes and pull-down assays for interacting proteins—represent a critical toolkit for validating the activity of these engineered biomolecules. By rigorously comparing the performance of modified proteins to their wild-type counterparts, researchers can proceed with confidence in the integrity and efficacy of their custom-designed proteins.

References

Safety Operating Guide

Proper Disposal of Boc-L-Lys(N3)-OH: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Professionals

This document provides essential safety and logistical information for the proper disposal of Boc-L-Lys(N3)-OH, a reagent commonly used in peptide synthesis and drug development. Adherence to these procedures is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. The primary hazard associated with this compound is the presence of the azide (B81097) functional group (-N3), which renders the molecule potentially explosive and requires specific handling and deactivation steps prior to disposal.

Immediate Safety and Disposal Plan

The recommended and safest method for the disposal of this compound involves a two-stage process:

  • Chemical Neutralization: The azide group must be chemically reduced to the much more stable amine functional group. The Staudinger reduction is a well-established and mild method suitable for this transformation.

  • Hazardous Waste Collection: The neutralized chemical waste, along with any contaminated materials, must be collected and disposed of through your institution's Environmental Health and Safety (EHS) department as hazardous waste.

Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash. Reaction with plumbing materials (e.g., lead, copper) can form highly explosive heavy metal azides.

Personal Protective Equipment (PPE) and Engineering Controls

Before handling this compound, ensure the following safety measures are in place:

Control MeasureSpecification
Engineering Controls - Operate exclusively in a certified chemical fume hood.- Keep the sash at the lowest practical height.- Ensure a safety shower and eyewash station are immediately accessible.
Personal Protective Equipment (PPE) - Flame-resistant lab coat.- Chemical splash goggles.- Chemical-resistant gloves (e.g., nitrile).
Equipment - Use plastic or PTFE-coated spatulas to avoid scratching or creating metal azides.- All glassware should be free of cracks and scratches.

Disposal Protocol: Step-by-Step Guidance

This protocol outlines the chemical neutralization of this compound via Staudinger reduction, followed by the collection of the resulting waste.

Experimental Protocol: Staudinger Reduction for Neutralization

This protocol is designed for the neutralization of small quantities of this compound typically found in a research setting.

Objective: To convert the potentially hazardous azide group of this compound into a stable amine, rendering it safe for standard hazardous waste disposal.

Reaction: this compound + P(C6H5)3 + H2O → Boc-L-Lys(NH2)-OH + O=P(C6H5)3 + N2

Materials:

  • This compound (waste)

  • Triphenylphosphine (B44618) (PPh3)

  • Anhydrous Tetrahydrofuran (THF) or Dioxane

  • Water

  • Stir plate and stir bar

  • Round-bottom flask

  • Ice bath

  • Appropriately labeled hazardous waste container

Procedure:

  • Preparation: In a certified chemical fume hood, dissolve the this compound waste in a minimal amount of anhydrous THF or dioxane in a round-bottom flask equipped with a stir bar.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Reagent Addition: In a separate container, dissolve a slight molar excess (approximately 1.1 equivalents) of triphenylphosphine in anhydrous THF or dioxane.

  • Slow Addition: Slowly add the triphenylphosphine solution to the cooled, stirring azide solution. The addition should be done dropwise. Caution: Nitrogen gas will evolve during this step. Ensure adequate ventilation in the fume hood.

  • Reaction: Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for a minimum of 2 hours. The cessation of gas evolution is an indicator of reaction completion.

  • Hydrolysis: Slowly add a few milliliters of water to the reaction mixture to hydrolyze the intermediate iminophosphorane. Stir for an additional 30 minutes.

  • Waste Collection: The resulting mixture, containing Boc-L-Lys(NH2)-OH, triphenylphosphine oxide, and the solvent, is now chemically neutralized and ready for collection.

Waste Segregation and Final Disposal
  • Solid Waste: Collect any unused or expired solid this compound in a dedicated, clearly labeled hazardous waste container. Do not mix with other waste streams.

  • Liquid Waste (Post-Neutralization): Carefully transfer the neutralized reaction mixture into a robust, sealable hazardous waste container.

  • Contaminated Materials: Any materials that have come into contact with this compound, such as weigh boats, contaminated gloves, and paper towels, must be placed in a designated solid hazardous waste container.

  • Labeling and Storage: All waste containers must be clearly and accurately labeled with the full chemical name of all constituents and marked as "Hazardous Waste". Store the sealed containers in a designated, well-ventilated, and cool area, away from incompatible materials, until pickup is arranged.

  • Institutional Procedures: Contact your institution's EHS office to schedule a pickup for the hazardous waste.

Logical Workflow for Disposal

DisposalWorkflow cluster_prep Preparation cluster_waste_type Identify Waste Type cluster_solid_disposal Solid Waste Disposal cluster_liquid_disposal Liquid Waste Disposal ppe Don Appropriate PPE is_solid Solid or Liquid? ppe->is_solid fume_hood Work in Fume Hood fume_hood->is_solid solid_container Place in Labeled Hazardous Waste Container is_solid->solid_container Solid neutralize Chemical Neutralization (Staudinger Reduction) is_solid->neutralize Liquid contact_ehs1 Contact EHS for Pickup solid_container->contact_ehs1 liquid_container Collect Neutralized Waste in Labeled Container neutralize->liquid_container contact_ehs2 Contact EHS for Pickup liquid_container->contact_ehs2 start Start Disposal Process start->ppe start->fume_hood

Caption: Decision workflow for the proper disposal of this compound.

Essential Safety and Logistical Information for Handling Boc-L-Lys(N3)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of Boc-L-Lys(N3)-OH is paramount to ensure personal safety and experimental integrity. This document provides essential, immediate safety and logistical information, including operational and disposal plans, offering procedural, step-by-step guidance for laboratory personnel.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound, based on guidelines for handling azide-containing compounds and amino acid derivatives.[1][2]

Body PartPersonal Protective EquipmentSpecifications and Rationale
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Regularly inspect gloves for any signs of degradation or punctures before and during use.[2]
Eyes Safety glasses with side shields or gogglesProvides protection against splashes and airborne particles.[2]
Face Face shieldTo be used in conjunction with safety glasses or goggles, especially when there is a significant risk of splashing or when handling larger quantities.[2]
Body Laboratory coatA standard lab coat is required to protect skin and personal clothing from contamination.[2]
Respiratory NIOSH-approved respiratorRecommended when handling the powder outside of a certified chemical fume hood or if there is a potential for aerosol generation. The specific type of respirator should be determined by a formal risk assessment.[2]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach is crucial for minimizing the risks associated with this compound. The following workflow outlines the key steps for safe handling.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review Safety Data Sheet (SDS) prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_workspace Prepare Workspace in Fume Hood prep_ppe->prep_workspace handle_weigh Weigh Compound Using Non-Metal Spatula prep_workspace->handle_weigh handle_dissolve Dissolve in Appropriate Solvent handle_weigh->handle_dissolve handle_reaction Perform Reaction handle_dissolve->handle_reaction cleanup_decontaminate Decontaminate Glassware and Surfaces handle_reaction->cleanup_decontaminate cleanup_dispose Dispose of Waste cleanup_decontaminate->cleanup_dispose cleanup_remove_ppe Remove PPE cleanup_dispose->cleanup_remove_ppe

Caption: Experimental workflow for handling this compound.

Experimental Protocol:

  • Hazard Assessment and Preparation :

    • Before any handling, thoroughly review the Safety Data Sheet (SDS) for this compound.[1]

    • Ensure all necessary PPE is available and in good condition.[3]

    • All manipulations involving solid this compound or its solutions should be conducted within a certified chemical fume hood to prevent inhalation of any potentially harmful dust or vapors.[3]

  • Handling the Compound :

    • Wear all PPE as specified in the table above.

    • When weighing and transferring the solid compound, use plastic or glass spatulas. Avoid using metal spatulas as they can form shock-sensitive metal azides.[4][5]

    • Avoid creating dust.

    • If dissolving the compound, add it slowly to the solvent.

  • In Case of a Spill :

    • For small spills within a chemical fume hood, cover the spill with an absorbent material.[4]

    • Clean the area with a pH-adjusted water solution (pH greater than 9.0).[4]

    • Collect all contaminated materials into a sealed, appropriately labeled hazardous waste container.[4]

    • For large spills or spills outside of a fume hood, evacuate the laboratory and contact the appropriate emergency response personnel.[4]

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent the formation of explosive compounds.

cluster_waste Waste Generation cluster_collection Waste Collection cluster_disposal Final Disposal waste_solid Solid this compound collect_azide Designated Azide (B81097) Waste Container waste_solid->collect_azide waste_liquid Contaminated Solvents waste_liquid->collect_azide waste_ppe Used PPE waste_ppe->collect_azide dispose_hazardous University Hazardous Waste Program collect_azide->dispose_hazardous

Caption: Logical relationship for the disposal of azide-containing waste.

Disposal Protocol:

  • Waste Segregation :

    • All waste containing this compound, including residual materials and rinsate from containers, must be collected as hazardous waste.[3]

    • Azide-containing waste streams must be collected separately from other chemical waste.[5]

    • Crucially, do not mix azide waste with acidic wastes , as this can generate highly toxic and explosive hydrazoic acid.[5]

    • Avoid mixing azide waste with heavy metals or their salts.[5]

  • Container Management :

    • Use a clearly labeled, sealable, and compatible container for all azide waste.[3][5] The label should explicitly state "Azide Waste."

    • Store the waste container in a cool, dry, and well-ventilated area.[3]

  • Final Disposal :

    • All azide-containing waste must be disposed of through the institution's hazardous waste management program.[5]

    • Under no circumstances should azide-containing waste be disposed of down the drain , as it can react with lead and copper in plumbing to form highly explosive metal azides.

    • It is recommended to convert organic azides to a more stable derivative, such as an amine, before disposal if feasible within the experimental protocol.[5]

By adhering to these safety and logistical guidelines, researchers can significantly mitigate the risks associated with the handling and disposal of this compound, ensuring a safe and productive laboratory environment.

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.